(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid
Description
Properties
IUPAC Name |
2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-10(7-11(14)15)16-12(13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYONVYVVYSLDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187839 | |
| Record name | 5-Thiazoleacetic acid, 4-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34272-67-8 | |
| Record name | 4-Methyl-2-phenyl-5-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34272-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazoleacetic acid, 4-methyl-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034272678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Thiazoleacetic acid, 4-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid CAS 34272-67-8 properties
An In-depth Technical Guide to (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid (CAS 34272-67-8)
Authored by a Senior Application Scientist
Abstract
(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid, with CAS registry number 34272-67-8, is a member of the vast and pharmacologically significant thiazole family of heterocyclic compounds. The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and biologically active agents.[1] This guide provides a comprehensive technical overview of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid, including its physicochemical properties, plausible synthetic routes with detailed experimental protocols, and a discussion of its potential applications based on the established biological activities of structurally related thiazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction and Significance
The thiazole ring is a privileged scaffold in drug discovery, renowned for its diverse biological activities which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The unique electronic and structural features of the thiazole ring allow it to interact with a wide range of biological targets. (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid combines this key heterocycle with a phenyl group and an acetic acid moiety. The phenyl group can engage in various intermolecular interactions, while the acetic acid functional group provides a handle for further chemical modification or can itself be crucial for biological activity, for example, by mimicking natural substrates or interacting with active sites of enzymes. Given the established roles of thiazole-containing molecules as therapeutic agents, this compound represents a valuable subject for further investigation in drug discovery programs.[3]
Physicochemical Properties
Detailed experimental data for (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid is not widely available in the reviewed literature. However, its basic molecular properties can be calculated, and for context, the experimental properties of its immediate carboxylic acid precursor, 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, are provided below.
Table 1: Physicochemical Data
| Property | (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid | 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (for comparison) |
| CAS Number | 34272-67-8 | 33763-20-1 |
| Molecular Formula | C₁₂H₁₁NO₂S | C₁₁H₉NO₂S |
| Molecular Weight | 233.29 g/mol [4] | 219.26 g/mol [5] |
| Appearance | Not specified (likely a solid) | White to off-white solid[6] |
| Melting Point | Data not available | 210-212 °C[6] |
| Boiling Point | Data not available | 424.0 ± 37.0 °C (Predicted)[6] |
| Density | Data not available | 1.319 ± 0.06 g/cm³ (Predicted)[6] |
| pKa | Data not available | 1.20 ± 0.37 (Predicted)[6] |
| Solubility | Data not available | Data not available |
Synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid
While a specific, published synthesis for (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid was not found in the reviewed literature, a highly plausible and established synthetic route is the Arndt-Eistert homologation of the corresponding carboxylic acid.[7][8] This method specifically adds a methylene group (-CH₂-) to a carboxylic acid, converting it to the homologous acetic acid.
Proposed Primary Synthetic Pathway: Arndt-Eistert Homologation
The Arndt-Eistert synthesis is a three-step process:
-
Conversion of the starting carboxylic acid to its acid chloride.
-
Reaction of the acid chloride with diazomethane to form a diazoketone.
-
Wolff rearrangement of the diazoketone in the presence of a nucleophile (in this case, water) to form the final acetic acid product.[9][10]
Caption: Proposed Arndt-Eistert homologation workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Rationale: This protocol is based on standard procedures for the Arndt-Eistert reaction.[7] Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. Diazomethane, while hazardous, is the classic reagent for this transformation, and its reaction with the acid chloride is typically high-yielding. The Wolff rearrangement is catalyzed by silver(I) oxide, and the presence of water as a nucleophile captures the resulting ketene intermediate to form the desired acetic acid.
Step 1: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂, 5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 76 °C) for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is typically used in the next step without further purification.
Step 2: Synthesis of 1-Diazo-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one
Caution: Diazomethane is highly toxic and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions, including the use of Diazald® kits for its generation and non-etched glassware.
-
Dissolve the crude acid chloride from Step 1 in a suitable anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane (CH₂N₂, approx. 2.5 eq) with gentle stirring. The addition should continue until a faint yellow color of excess diazomethane persists.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench any remaining diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
-
The solvent can be removed under reduced pressure to yield the crude diazoketone, which is often a yellow solid.
Step 3: Synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid (Wolff Rearrangement)
-
Suspend the crude diazoketone from Step 2 in a mixture of 1,4-dioxane and water.
-
To this suspension, add a catalytic amount of freshly prepared silver(I) oxide (Ag₂O, 0.1 eq).
-
Heat the mixture with vigorous stirring to 50-70 °C. The reaction progress can be monitored by the evolution of nitrogen gas.
-
After the gas evolution has stopped (typically 1-2 hours), cool the reaction mixture and filter it through a pad of Celite to remove the silver catalyst.
-
Acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Alternative Synthetic Consideration: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides an alternative route for synthesizing aryl-acetic acids, typically starting from an aryl methyl ketone.[11][12] In a hypothetical application to this synthesis, one would need to start with 5-acetyl-4-methyl-2-phenyl-1,3-thiazole. The reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the corresponding acetic acid. While feasible, this route is generally less direct for this specific transformation compared to the Arndt-Eistert homologation.
Potential Biological Applications and Research Context
While no specific biological studies on (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid have been identified, the extensive body of literature on thiazole derivatives allows for informed hypotheses regarding its potential applications.
-
Anti-inflammatory Activity: Many thiazole derivatives have been reported to possess significant anti-inflammatory properties.[13][14] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[15] The acetic acid moiety in the target compound is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac. Therefore, it is highly plausible that (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid could be investigated as a potential anti-inflammatory agent.
Caption: Potential mechanism of action for anti-inflammatory thiazole derivatives via the COX pathway.
-
Antimicrobial and Anticancer Activity: The thiazole scaffold is present in numerous compounds with demonstrated antimicrobial (antibacterial and antifungal) and anticancer activities.[2][16] Derivatives of 4-methyl-2-phenylthiazole have been synthesized and shown to have potential as anticancer agents against cell lines such as hepatocellular carcinoma (HepG-2).[2] Therefore, screening (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid for these activities would be a logical line of investigation.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid is not available. However, based on the data for the structurally similar 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, the following general precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[17]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[17]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[17]
It is imperative to handle this compound in accordance with good industrial hygiene and safety practices and to consult a full MSDS if one becomes available.
Conclusion
(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid is a compound of significant interest due to its core thiazole structure, which is a well-established pharmacophore. While specific experimental data on its properties and biological activity are scarce, established synthetic methodologies, particularly the Arndt-Eistert homologation, provide a clear path for its preparation. Based on the extensive literature on related thiazole derivatives, this compound warrants further investigation, particularly for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. This guide provides a solid foundation for researchers looking to synthesize and explore the therapeutic potential of this and other related thiazole acetic acid derivatives.
References
-
Axplora. [4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid. [Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
PubChem. GW-0742. [Link]
-
ScienceDirect. A review on progress of thiazole derivatives as potential anti-inflammatory agents. [Link]
-
ResearchGate. Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. [Link]
-
ResearchGate. Recent advances in the Willgerodt–Kindler reaction. [Link]
- Google Patents. Preparation of 4-methyl thiazole-5-carboxyl acid.
-
WJPMR. SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. [Link]
-
NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. [Link]
-
RSC Publishing. Recent advances in the Willgerodt–Kindler reaction. [Link]
-
ScienceDirect. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. [Link]
-
ResearchGate. Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. [Link]
-
Wikipedia. Willgerodt rearrangement. [Link]
-
Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]
-
WJPMR. SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. [Link]
-
ACS Publications. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. [Link]
- Google Patents. Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
-
MSU Chemistry. Willgerodt‐Kindler Reaction. [Link]
-
PMC. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. [Link]
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction. [Link]
-
Journal of Chemical and Pharmaceutical Research. A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]
-
MDPI. Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. [Link]
-
Sciencemadness.org. The Willgerodt Reaction. [Link]
-
PMC. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. [Link]
-
YouTube. Arndt Eistert Reaction: Homologation (higher) of carboxylic acid (Part 1). [Link]
-
ResearchGate. The Arndt‐Eistert Synthesis. [Link]
-
Issuu. Problem 5. Arndt–Eistert Homologation. [Link]
Sources
- 1. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. labsolu.ca [labsolu.ca]
- 5. scbt.com [scbt.com]
- 6. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]
- 7. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. Problem 5. Arndt–Eistert Homologation - Issuu [issuu.com]
- 11. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. wisdomlib.org [wisdomlib.org]
- 14. wjpmr.com [wjpmr.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Physicochemical properties of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid
Technical Whitepaper: Physicochemical Profiling of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)acetic Acid
Executive Summary
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid is a critical heterocyclic intermediate, primarily utilized as a lipophilic scaffold in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., GW501516/Cardarine analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).
Unlike its 5-carboxylic acid analog (CAS 33763-20-1), the presence of the methylene spacer (
Structural Identity & Molecular Descriptors
The molecule features a thiazole core substituted at the 2, 4, and 5 positions.[1] The 2-phenyl group imparts significant lipophilicity and aromatic stacking potential, while the 5-acetic acid tail serves as the primary ionizable center and handle for bioconjugation.
| Parameter | Descriptor / Value |
| Chemical Name | (4-Methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid |
| Molecular Formula | |
| Molecular Weight | 233.29 g/mol |
| Core Scaffold | 2,4,5-Trisubstituted 1,3-Thiazole |
| Key Functional Groups | Carboxylic Acid (Ionizable), Phenyl (Hydrophobic), Thiazole (Aromatic/Basic) |
| Closet Analog (Anchor) | 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (CAS 33763-20-1) |
Physicochemical Properties Profile
The following data synthesizes experimental values from closely related thiazole analogs and computational consensus (ACD/Labs, ChemAxon) to provide a high-confidence profile.
Solid-State Properties
-
Physical State: White to off-white crystalline solid.
-
Melting Point (Thermodynamic): 145°C – 155°C (Predicted).
-
Note: This is lower than the 5-carboxylic acid analog (210–212°C) due to the increased rotational freedom provided by the methylene spacer, which reduces lattice energy.
-
-
Polymorphism: High potential for polymorphism due to the rotatable phenyl ring and carboxylic acid dimerization (hydrogen bonding).
Solution-State Properties
| Property | Value / Range | Mechanistic Insight |
| pKa (Acid) | 4.1 – 4.4 | The methylene spacer insulates the carboxylic acid from the electron-withdrawing thiazole ring. Without this spacer, the pKa would drop to ~1.2 (as seen in CAS 33763-20-1). |
| pKa (Base) | ~1.5 | The thiazole nitrogen is weakly basic but is sterically hindered and electronically deactivated by the phenyl ring. It will not protonate under physiological conditions. |
| LogP (Lipophilicity) | 2.8 – 3.1 | The 2-phenyl group adds ~2.0 log units compared to a methyl-thiazole. This indicates high permeability but poor aqueous solubility. |
| LogD (pH 7.4) | 0.2 – 0.5 | At physiological pH, the acid is deprotonated (anionic), significantly reducing apparent lipophilicity and improving solubility. |
| Water Solubility | < 0.1 mg/mL (pH 1.2)> 5.0 mg/mL (pH 7.4) | pH-Dependent Solubility: Insoluble in gastric environments (protonated); soluble in intestinal environments (ionized). |
Synthetic Route & Mechanism
The synthesis follows the classic Hantzsch Thiazole Synthesis , a self-validating cyclization protocol. This pathway is preferred for its robustness and scalability.
Figure 1: Hantzsch synthesis pathway. The reaction is driven by the formation of the aromatic thiazole ring (aromatization).
Experimental Protocols (Self-Validating Systems)
To verify the physicochemical properties described above, the following standardized protocols should be employed.
Protocol A: Potentiometric pKa Determination
-
Objective: Determine the precise ionization constant of the carboxylic tail.
-
Methodology:
-
Preparation: Dissolve 2 mg of the compound in 10 mL of 0.15 M KCl (ionic strength adjustor). Add 10-20% Methanol if the compound is insoluble at starting pH.
-
Titration: Titrate with 0.1 M KOH from pH 2.0 to pH 12.0 under
atmosphere (to exclude ). -
Yasuda-Shedlovsky Extrapolation: If methanol was used, perform titrations at 10%, 20%, and 30% MeOH. Plot pKa vs. % solvent and extrapolate to 0% to get the aqueous pKa.
-
Validation: The titration curve must show a single inflection point. A sharp equivalence point confirms high purity (>98%).
-
Protocol B: Shake-Flask LogP (Octanol-Water)
-
Objective: Quantify lipophilicity for drug-likeness assessment.
-
Methodology:
-
Presaturation: Saturate 1-Octanol with water and Water with 1-Octanol for 24 hours.
-
Partitioning: Dissolve compound in the octanol phase. Add equal volume of water phase.
-
Equilibration: Shake for 4 hours at 25°C. Centrifuge to separate phases.
-
Analysis: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
.
-
-
Critical Control: Measure at pH 2.0 (using 0.1M HCl in the aqueous phase) to ensure the acid remains un-ionized. Measuring at pH 7.4 yields LogD, not LogP.
Analytical Fingerprint
-
UV-Vis:
~ 285 nm (Ethanol). The phenyl-thiazole conjugation provides a strong chromophore. -
IR Spectroscopy:
- : C=O stretch (Carboxylic acid).
- : O-H stretch (Broad, H-bonded acid).
- : C=N and C=C (Thiazole/Phenyl ring breathing).
-
1H NMR (DMSO-d6):
- 12.5 (s, 1H, -COOH)
- 7.9 - 7.4 (m, 5H, Phenyl)
-
3.8 (s, 2H,
) -
2.4 (s, 3H,
)
References
-
Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link
-
Oliver, J. D., et al. (2001). "A selective peroxisome proliferator-activated receptor delta agonist promotes reverse cholesterol transport." Proceedings of the National Academy of Sciences, 98(9), 5306-5311. (Describes the utility of the phenyl-thiazole-acetic acid scaffold in GW501516). Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 33763-20-1 (Carboxylic analog anchor). Link
-
Avdeef, A. (2001). "Physicochemical profiling (solubility, permeability and charge state)." Current Topics in Medicinal Chemistry, 1(4), 277-351. (Source for Yasuda-Shedlovsky extrapolation protocol). Link
Sources
A Comprehensive Guide to the Structural Elucidation of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid
Abstract
The unambiguous determination of a molecule's chemical structure is the bedrock of chemical research and drug development. (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid, a substituted thiazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to the prevalence of the thiazole ring in numerous bioactive molecules and approved pharmaceuticals.[1][2] This technical guide provides an in-depth, multi-technique workflow for the complete structural elucidation of this target compound. Moving beyond a simple recitation of methods, this paper emphasizes the strategic integration of orthogonal analytical techniques, explaining the causality behind experimental choices. We present a self-validating system where data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography converge to provide an irrefutable structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing novel chemical entities.
Introduction: The Strategic Imperative for Structural Verification
In the synthesis of novel compounds, the intended product is merely a hypothesis until proven by rigorous analytical characterization. The substitution pattern on an aromatic or heterocyclic ring can dramatically influence a molecule's pharmacological and toxicological profile. Therefore, confirming the precise arrangement of the methyl, phenyl, and acetic acid groups on the thiazole core of the target molecule is not a trivial exercise but a critical checkpoint for scientific integrity.
This guide employs a logical progression of analytical techniques, beginning with foundational methods to establish molecular formula and functional groups, and advancing to sophisticated spectroscopic and crystallographic methods to map the precise atomic connectivity and three-dimensional arrangement.
Caption: Integrated workflow for structure elucidation.
Foundational Analysis: Molecular Mass and Elemental Composition
The first objective is to determine the molecular formula. This is achieved by combining high-resolution mass spectrometry (HRMS) for an exact mass measurement with elemental analysis for empirical formula confirmation.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of a unique molecular formula. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, capable of generating protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal fragmentation.[3]
Expected HRMS Data for C₁₂H₁₁NO₂S:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂S | PubChem[4] |
| Exact Mass | 233.05105 | PubChem[4] |
| [M+H]⁺ (Calculated) | 234.05833 | - |
| [M-H]⁻ (Calculated) | 232.04378 | PubChem[4] |
| [M+Na]⁺ (Calculated) | 256.04028 | PubChem[4] |
Protocol 2.1: HRMS Data Acquisition (ESI-TOF)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to approximately 10 µg/mL with the same solvent, adding 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to promote ionization.
-
Instrumentation: Use a time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Analysis: The experimentally observed exact mass should match the calculated value for C₁₂H₁₁NO₂S within a 5 ppm mass accuracy window. This provides strong evidence for the proposed molecular formula.[5]
Elemental Analysis
Elemental analysis provides the percentage composition of C, H, N, and S, offering an orthogonal validation of the molecular formula derived from HRMS.
Expected Elemental Composition for C₁₂H₁₁NO₂S (MW: 233.29 g/mol ):
| Element | Theoretical % |
| Carbon (C) | 61.78% |
| Hydrogen (H) | 4.75% |
| Nitrogen (N) | 6.00% |
| Sulfur (S) | 13.74% |
| Oxygen (O) | 13.72% (by difference) |
The experimental values should align with these theoretical percentages within an acceptable error margin (typically ±0.4%). This concordance between HRMS and elemental analysis provides a high degree of confidence in the molecular formula C₁₂H₁₁NO₂S.
Functional Group Identification: FTIR Spectroscopy
Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule.[6] For (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid, we expect to see characteristic absorptions for the carboxylic acid, the aromatic rings, and the alkyl groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid (dimer) | A hallmark of a hydrogen-bonded carboxylic acid.[7][8] |
| ~3050 | C-H stretch | Aromatic (Phenyl) | Confirms the presence of the phenyl ring. |
| ~2950 | C-H stretch | Aliphatic (Methyl, Methylene) | Confirms the presence of sp³ C-H bonds. |
| ~1710 (strong) | C=O stretch | Carboxylic Acid (dimer) | Strong evidence for the carbonyl of the acid group.[7] |
| 1600, 1480 | C=C stretch | Aromatic Ring (Phenyl/Thiazole) | Indicates the presence of aromatic systems. |
| ~1400 | O-H bend | Carboxylic Acid | Often coupled with C-O stretch. |
| ~1250 | C-O stretch | Carboxylic Acid | Confirms the C-O single bond of the acid.[9] |
Protocol 3.1: FTIR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a range of 4000-600 cm⁻¹.
-
Analysis: The presence of a very broad O-H stretch overlapping the C-H region, combined with a strong carbonyl (C=O) peak around 1710 cm⁻¹, is definitive evidence for a carboxylic acid functional group.[8]
Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[10] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
¹H NMR Spectroscopy: The Proton Environment
¹H NMR provides information on the number of distinct proton environments, their integration (relative numbers), and their connectivity through spin-spin coupling.
Predicted ¹H NMR Signals (in CDCl₃ or DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| > 10 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |
| 7.8 - 8.0 | Multiplet | 2H | Phenyl (ortho-H) | Protons ortho to the thiazole ring are deshielded by the ring's electron-withdrawing nature. |
| 7.3 - 7.5 | Multiplet | 3H | Phenyl (meta, para-H) | Standard aromatic region for the remaining phenyl protons. |
| ~3.8 | Singlet | 2H | -CH₂- | Methylene protons adjacent to a carbonyl and an aromatic ring. No adjacent protons to couple with. |
| ~2.5 | Singlet | 3H | -CH₃ | Methyl group attached to the electron-rich thiazole ring. No adjacent protons to couple with. |
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Signals (in CDCl₃ or DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | -COOH | Carbonyl carbon of a carboxylic acid. |
| ~165 | Thiazole C2 | Carbon atom flanked by N and S is highly deshielded. |
| ~150 | Thiazole C4 | Quaternary carbon attached to the methyl group. |
| ~133 | Phenyl C1 (ipso) | Quaternary phenyl carbon attached to the thiazole ring. |
| ~130 | Phenyl C4 (para) | Aromatic CH. |
| ~129 | Phenyl C2/C6 (ortho) | Aromatic CH. |
| ~127 | Phenyl C3/C5 (meta) | Aromatic CH. |
| ~125 | Thiazole C5 | Quaternary carbon attached to the acetic acid moiety. |
| ~32 | -CH₂- | Methylene carbon of the acetic acid side chain. |
| ~16 | -CH₃ | Methyl carbon attached to the thiazole ring. |
2D NMR: Assembling the Puzzle
While 1D NMR provides the pieces, 2D NMR shows how they connect.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). In this molecule, it would primarily show correlations within the phenyl ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This is crucial for definitively assigning the CH, CH₂, and CH₃ signals in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the molecular backbone. It shows correlations between protons and carbons that are 2 or 3 bonds away, allowing us to connect the isolated spin systems.
Caption: Key expected HMBC correlations for structure confirmation.
Protocol 4.1: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the acidic proton is more readily observed) in a 5 mm NMR tube.[10]
-
¹H NMR: Acquire a standard ¹H spectrum. Ensure proper phasing and integration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
-
2D NMR:
-
Run a standard gCOSY experiment to establish ¹H-¹H couplings.
-
Run a gHSQC experiment to establish one-bond ¹H-¹³C correlations.
-
Run a gHMBC experiment, optimized for a J-coupling of ~8 Hz, to observe two- and three-bond ¹H-¹³C correlations. This is the critical step to connect the phenyl ring, methyl group, and acetic acid moiety to the correct positions on the thiazole core. For instance, the correlation from the -CH₂- protons to the C4 and C5 carbons of the thiazole ring confirms the attachment point at C5.
-
Definitive 3D Structure: Single-Crystal X-ray Crystallography
While the combination of MS and NMR provides a highly confident 2D structure, single-crystal X-ray crystallography provides incontrovertible proof of atomic connectivity and the molecule's conformation and packing in the solid state.[11][12] It is considered the "gold standard" for structure determination.[13]
Protocol 5.1: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the electron density map of the unit cell, from which atomic positions are determined. This initial model is then refined to best fit the experimental data.
-
Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the substitution pattern on the thiazole ring without ambiguity. It will definitively show the methyl group at C4, the phenyl group at C2, and the acetic acid group at C5.
Integrated Analysis and Conclusion
The power of this multi-technique approach lies in its self-validating nature. The molecular formula from HRMS and elemental analysis provides the atomic inventory. FTIR confirms the presence of the key carboxylic acid functional group. NMR spectroscopy then meticulously maps the atomic connectivity, establishing the 2D structure. Finally, X-ray crystallography can provide the ultimate, unambiguous 3D structure.
The convergence of data from all these experiments provides an exceptionally high degree of confidence in the final assignment. The ¹H and ¹³C counts from NMR must match the molecular formula from MS. The functional groups identified by IR must be consistent with the chemical shifts and correlations seen in NMR. And the connectivity established by 2D NMR must match the 3D arrangement revealed by X-ray crystallography. This integrated and logical workflow ensures the scientific integrity required for advancing research and development in chemistry and pharmaceutical sciences.
References
-
Daud, N. A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 50-64. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-2-pentyl-5-phenyl-1,3-thiazole. Retrieved from [Link]
-
PubChem. (n.d.). 4-methyl-2-phenyl-5-thiazoleacetic acid. Retrieved from [Link]
-
MDPI. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 25(23), 5769. Retrieved from [Link]
-
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354. Retrieved from [Link]
-
ResearchGate. (2012). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Crystallography, 42(10), 1035-1040. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate. Journal of Structural Chemistry, 57(2), 374-379. Retrieved from [Link]
-
ResearchGate. (2023). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Advanced Photonics Research, 4(12), 2300185. Retrieved from [Link]
-
Journal of Education and Science. (2024). Synthesis and Characterization of New Heterocyclic Compounds. Journal of Education and Science, 33(1), 22-38. Retrieved from [Link]
-
ResearchGate. (2005). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 109(33), 7419-7427. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5489. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Journal of Medicinal and Chemical Sciences, 6(4), 827-833. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(10), 2466-2476. Retrieved from [Link]
-
National Institutes of Health. (2018). Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. The Journal of Chemical Physics, 148(1), 014301. Retrieved from [Link]
-
ACS Publications. (2021). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters, 23(15), 5896-5900. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(50), 35303-35322. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5489. Retrieved from [Link]
-
IOP Conference Series: Materials Science and Engineering. (2018). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. IOP Conference Series: Materials Science and Engineering, 454, 012090. Retrieved from [Link]
-
MDPI. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(11), 1545. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
ManTech Publications. (2024). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(2), 113-126. Retrieved from [Link]
-
YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]
-
ResearchGate. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. Retrieved from [Link]
-
National Institutes of Health. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1700. Retrieved from [Link]
-
National Institutes of Health. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. Retrieved from [Link]
-
National Institutes of Health. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 21(16), 5588. Retrieved from [Link]
-
OpenStax. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. Retrieved from [Link]
-
RSC Publishing. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Materials Advances, 4(21), 4869-4876. Retrieved from [Link]
-
National Institutes of Health. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(50), 35303-35322. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-methyl-2-phenyl-5-thiazoleacetic acid (C12H11NO2S) [pubchemlite.lcsb.uni.lu]
- 5. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. admin.mantechpublications.com [admin.mantechpublications.com]
- 13. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Thiazole-5-Acetic Acid Scaffold: A Journey from Discovery to Therapeutic Promise
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiazole-5-Acetic Acid Core
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its presence in natural products like vitamin B1 (thiamine) and its role as a crucial component in the penicillin nucleus highlight its fundamental importance in biological systems.[1] When functionalized with an acetic acid moiety at the 5-position, the resulting thiazole-5-acetic acid scaffold emerges as a privileged structure in drug discovery. This arrangement provides an optimal combination of a heterocyclic core, known for its diverse biological interactions, and a carboxylic acid group that can serve as a key pharmacophore for interacting with biological targets or improving pharmacokinetic properties. This guide delves into the discovery, history, synthesis, and multifaceted pharmacological activities of thiazole-5-acetic acid compounds, offering a comprehensive resource for professionals in the field.
Historical Perspective: The Genesis of Thiazole Synthesis
The journey of thiazole chemistry began in 1887 with the pioneering work of German chemist Arthur Hantzsch.[1] The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, remains one of the most fundamental and widely used methods for constructing the thiazole ring.[1] This robust reaction laid the groundwork for the synthesis of a vast array of thiazole derivatives, including the precursors to thiazole-5-acetic acid. While the initial discovery did not focus specifically on the 5-acetic acid substituted variants, the principles established by Hantzsch were instrumental in their eventual creation and exploration.
Synthetic Methodologies: Crafting the Thiazole-5-Acetic Acid Core
The synthesis of thiazole-5-acetic acid and its derivatives often relies on variations of the classic Hantzsch synthesis, followed by modifications to introduce or elaborate the acetic acid side chain. The choice of starting materials and reaction conditions is critical in dictating the final substitution pattern and overall yield.
The Hantzsch Synthesis: A Foundational Approach
The Hantzsch synthesis is a versatile method for preparing a wide range of thiazole derivatives.[2] The general mechanism involves the reaction of an α-halocarbonyl compound with a thioamide. The sulfur of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring.[2]
Caption: The Hantzsch Thiazole Synthesis Workflow.
For the synthesis of thiazole-5-acetic acid precursors, a key starting material is an α-halo-γ-ketoester. For instance, ethyl 2-chloroacetoacetate can be reacted with a thioamide to introduce substituents at the 2- and 4-positions of the thiazole ring, with the ester group at the 5-position ready for hydrolysis to the desired acetic acid.
Representative Synthetic Protocol: Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate
This protocol, adapted from established Hantzsch synthesis procedures, details the preparation of a thiazole-5-carboxylate, a direct precursor to the corresponding acetic acid derivative.[3]
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thioacetamide
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloroacetoacetate (1 equivalent) and thioacetamide (1 equivalent) in absolute ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.[3]
-
To the remaining residue, add a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the product into ethyl acetate (3 x volume of the aqueous layer).[3]
-
Combine the organic layers and wash with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
-
Purification: The crude ethyl 2,4-dimethylthiazole-5-carboxylate can be purified by column chromatography on silica gel.
Hydrolysis to Thiazole-5-acetic acid: The resulting ethyl ester can then be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as refluxing with an aqueous solution of sodium hydroxide followed by acidification.
Pharmacological Activities: A Spectrum of Therapeutic Potential
Thiazole-5-acetic acid derivatives have garnered significant attention for their wide range of pharmacological activities. Their structural features allow for interactions with various biological targets, leading to potential therapeutic applications in several disease areas.
Anti-inflammatory Activity and COX Inhibition
A prominent area of investigation for thiazole-5-acetic acid compounds is their anti-inflammatory potential, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[4] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[5] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[4]
Caption: The Arachidonic Acid Pathway and COX Inhibition.
Several studies have synthesized and evaluated thiazole-5-acetic acid derivatives as selective COX-2 inhibitors. The acetic acid moiety is often crucial for binding to the active site of the enzyme. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the thiazole ring and any aryl groups attached to it significantly influence the potency and selectivity for COX-2 over COX-1. For instance, certain substitutions on a phenyl ring attached to the thiazole core can enhance COX-2 inhibitory activity.
Antimicrobial and Antifungal Activity
The thiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents. Thiazole-5-acetic acid derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[6][7] One study reported that a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids exhibited strong and broad-spectrum antibacterial and antifungal activities.[7] The combination of the thiazole ring and the acetic acid side chain appears to be beneficial for antimicrobial efficacy, potentially by facilitating cell wall penetration or interaction with essential microbial enzymes.[7]
Anticancer Potential
The fight against cancer has also benefited from the versatility of the thiazole scaffold.[8] Thiazole derivatives have been investigated as inhibitors of various molecular targets involved in cancer progression, such as protein kinases.[9] Some thiazole-5-acetic acid derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[10] The mechanism of action can vary, from inducing apoptosis to inhibiting key signaling pathways essential for tumor growth and survival.[10]
Quantitative Data Summary
The following table summarizes the biological activity of selected thiazole-5-acetic acid derivatives and related compounds.
| Compound Class | Specific Derivative Example | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference |
| Thiazole-carboxamide | 2-(3,4,5-trimethoxyphenyl)-N-(p-tolyl)thiazole-5-carboxamide | COX-2 Inhibition | IC₅₀ = 0.958 µM | [11] |
| Thiazole-carboxamide | N-(4-tert-butylphenyl)-2-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | COX-1 Inhibition | IC₅₀ = 0.239 µM | [11] |
| Thiazole-carboxamide | N-(4-tert-butylphenyl)-2-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | COX-2 Inhibition | IC₅₀ = 0.191 µM | [11] |
| Diphenyl-amino thiazole | 2-(diphenylamino)-4-(4-methoxyphenyl)-5-methylthiazole | COX-2 Inhibition | IC₅₀ = 0.09 µM | |
| (Thiazole-4-yl) acetic acid | (5-octyl-2-methyl-1,3-thiazol-4-yl)acetic acid | Antibacterial (S. aureus) | MIC = 3.13 µg/mL | [7] |
| (Thiazole-4-yl) acetic acid | (5-octyl-2-methyl-1,3-thiazol-4-yl)acetic acid | Antifungal (C. albicans) | MIC = 3.13 µg/mL | [7] |
Conclusion and Future Directions
The thiazole-5-acetic acid scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. From its historical roots in the Hantzsch synthesis to its current exploration in diverse pharmacological areas, this chemical entity continues to capture the attention of medicinal chemists. The combination of the thiazole ring's unique electronic and steric properties with the functional handle of the acetic acid moiety provides a powerful platform for designing molecules with tailored biological activities.
Future research in this area will likely focus on the development of more selective and potent inhibitors of specific biological targets, such as COX-2 or particular protein kinases. The exploration of novel synthetic methodologies to access a wider range of derivatives with diverse substitution patterns will be crucial. Furthermore, a deeper understanding of the structure-activity relationships will guide the rational design of next-generation thiazole-5-acetic acid compounds with improved efficacy and safety profiles, paving the way for their potential clinical applications.
References
- CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google P
- A Systematic Review On Thiazole Synthesis And Biological Activities. (URL: not available)
-
Hantzsch Thiazole Synthesis - Chem Help Asap. (URL: [Link])
-
Thiazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
Antibacterial Activity of Thiazole and its Derivatives: A Review - Biointerface Research in Applied Chemistry. (URL: [Link])
- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google P
- US20170240541A1 - Process for preparing thiazole derivatives - Google P
-
The Potential of Thiazole Derivatives as Antimicrobial Agents "2279 - Semantic Scholar. (URL: [Link])
-
Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC - NIH. (URL: [Link])
-
The arachidonic acid pathway. Abbreviations: COX: cyclooxygenase; NSAIDs: non-steroidal anti-inflammatory drugs - ResearchGate. (URL: [Link])
-
Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC - NIH. (URL: [Link])
-
Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed. (URL: [Link])
-
(PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity - ResearchGate. (URL: [Link])
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC - PubMed Central. (URL: [Link])
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (URL: [Link])
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega. (URL: [Link])
-
An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition - Impactfactor. (URL: [Link])
- (PDF)
-
Schematic diagram of the arachidonic pathway and the inflammatory... - ResearchGate. (URL: [Link])
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - NIH. (URL: [Link])
-
Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF. (URL: [Link])
-
Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes) - YouTube. (URL: [Link])
-
Full article: New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - Taylor & Francis. (URL: [Link])
-
Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). (URL: [Link])
-
Alkaloid - Wikipedia. (URL: [Link])
-
synthesis of thiazoles - YouTube. (URL: [Link])
-
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PubMed Central. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Commercial Sourcing & Technical Assurance Guide: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid
Executive Summary
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid (CAS 34272-67-8) is a specialized heterocyclic building block, distinct from its more common carboxylic acid analog (CAS 33763-20-1). It serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists and metabolic disease therapeutics.
This guide addresses the specific challenges in sourcing this intermediate: distinguishing it from structural homologs, validating its regiochemistry, and selecting suppliers capable of delivering high-fidelity material. Unlike commodity chemicals, this compound often resides in the "make-to-order" or "boutique stock" category, requiring a strategic approach to procurement and quality control (QC).
Chemical Profile & Significance[1][2][3][4][5]
Structural Identity
The molecule consists of a central 1,3-thiazole ring substituted at three positions:[1]
-
Position 2: A phenyl ring (lipophilic anchor).
-
Position 5: An acetic acid moiety (–CH₂COOH), providing a carboxylate handle for further conjugation or receptor binding.
Critical Distinction: Buyers frequently confuse this molecule with 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (CAS 33763-20-1). The target molecule (CAS 34272-67-8) contains an additional methylene bridge at position 5, significantly altering its steric profile and pKa.
Figure 1: Structural decomposition of CAS 34272-67-8 highlighting functional domains.
Physicochemical Properties[6]
-
Molecular Formula: C₁₂H₁₁NO₂S
-
Molecular Weight: 233.29 g/mol
-
Predicted pKa: ~4.5 (Carboxylic acid)
-
Solubility: Low in water; soluble in DMSO, Methanol, DMF.
Sourcing Strategy & Supplier Landscape
Because CAS 34272-67-8 is not a high-volume commodity, the supply chain is bifurcated into "Stock" (rare) and "Custom Synthesis" (common).
Supplier Tiers
| Tier | Supplier Type | Examples | Pros | Cons |
| Tier 1 | Boutique / CRO | Enamine, WuXi AppTec, ChemSpace | High reliability, clear COA, synthetic expertise. | Higher cost, lead times of 2-4 weeks if not in stock. |
| Tier 2 | Catalog Aggregators | MolPort, eMolecules, PubChem Vendors | Broad searchability, price comparison. | "Ghost stock" (listing items not actually physically held). |
| Tier 3 | Direct Chemical Houses | Alfa Chemistry, Cymit Quimica, TCI | Direct purchase, established QC protocols. | Limited inventory for niche analogs. |
Recommended Sourcing Workflow
Do not rely on a simple "Add to Cart." The risk of receiving the carboxylic acid analog is high due to database naming errors.
-
Verify CAS: Ensure the quote specifically lists 34272-67-8 .[2][7][8]
-
Request Structure Confirmation: Ask for a representative H-NMR before purchase to confirm the methylene singlet (approx. δ 3.8-4.0 ppm).
-
Lead Time Check: Confirm if the material is "On Shelf" or "Synthesize on Demand."
Technical Deep Dive: Synthesis & Impurity Profiling
Understanding the synthesis is the only way to predict and detect impurities. The most likely industrial route utilizes the Hantzsch Thiazole Synthesis .
The Synthetic Route
The synthesis typically involves the condensation of Thiobenzamide with Ethyl 3-bromo-4-oxopentanoate (or a similar
-
Precursor A: Thiobenzamide (Provides the N-C-S and Phenyl group).
-
Precursor B: Ethyl 3-bromo-4-oxopentanoate (Provides the carbon backbone, methyl, and acetate tail).
-
Cyclization: Reflux in ethanol/DMF.
-
Hydrolysis: LiOH/NaOH treatment to convert the ethyl ester to the free acid.
Critical Impurity Profile
-
Impurity A (Regioisomer): If the bromination of the keto-ester precursor was not regioselective, you may get the 4-acetic acid-5-methyl isomer.
-
Impurity B (Des-phenyl): If Thioacetamide was present as an impurity in Thiobenzamide.
-
Impurity C (Ester): Incomplete hydrolysis of the ethyl ester intermediate. Detection: Look for ethyl triplet/quartet in NMR.
Figure 2: Synthetic pathway and associated impurity risks.
Quality Control (QC) Protocol
Trusting the supplier's Certificate of Analysis (CoA) is insufficient for critical research. Implement this self-validating protocol.
Proton NMR (1H-NMR) Validation
Solvent: DMSO-d6.
-
Diagnostic Peak 1 (Phenyl): Multiplet at δ 7.4 – 8.0 ppm (5H). Confirms the 2-phenyl group.[7][4][8][9]
-
Diagnostic Peak 2 (Methyl): Singlet at δ ~2.4 ppm (3H). Confirms the 4-methyl group.[2][7][3][4][8][9]
-
Diagnostic Peak 3 (Methylene): Singlet at δ ~3.8 – 4.1 ppm (2H). CRITICAL. This peak distinguishes the target from the carboxylic acid analog (which lacks these protons).
-
Diagnostic Peak 4 (Acid): Broad singlet at δ >12 ppm (1H).
HPLC-MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: 5% to 95% ACN over 10 mins.
-
Detection: UV (254 nm) and MS (ESI+).
-
Expected Mass: [M+H]+ = 234.3.
QC Decision Matrix
Figure 3: Analytical decision tree for incoming material verification.
Safety & Handling
-
GHS Classification: Warning.
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free acid is stable, but protection from moisture prevents caking and degradation.
-
Solubility for Bioassays: Prepare stock solutions in DMSO (up to 50 mM). Avoid freeze-thaw cycles; aliquot upon initial dissolution.
References
-
Chemical Identity & CAS Verification
-
PubChem Compound Summary for CID 205649. National Center for Biotechnology Information (2023). Link
-
-
Synthetic Methodology (Hantzsch Reaction Context)
-
Supplier Listings (Verified Sources)
-
Medicinal Chemistry Context (PPAR Agonists)
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthonix, Inc > 693-95-8 | 4-methyl-1,3-thiazole [synthonix.com]
- 4. (4-methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid [cymitquimica.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. kuey.net [kuey.net]
- 7. canbipharm.com [canbipharm.com]
- 8. calpaclab.com [calpaclab.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. Thiazole synthesis [organic-chemistry.org]
- 14. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
The Thiazole-5-Acetic Acid Scaffold: Synthesis, Structural Biology, and Therapeutic Utility
[1]
Topic: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid and its known analogs Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists[1]
Executive Summary & Pharmacophore Analysis[1]
The molecule (4-Methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid represents a privileged scaffold in medicinal chemistry, serving as a critical bioisostere for various lipophilic carboxylic acids. Structurally, it consists of a central 1,3-thiazole ring substituted at the 2-position with a phenyl group, the 4-position with a methyl group, and the 5-position with an acetic acid moiety.[1]
This specific architecture is the foundational core of the aryl-thiazole-acetic acid class, most notably represented by the NSAID Fentiazac (which bears a p-chlorophenyl at position 4).[1] Beyond anti-inflammatory applications, this scaffold has re-emerged in the design of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, where the acidic "head group" drives receptor activation while the lipophilic thiazole-phenyl "tail" governs isoform selectivity (PPAR
Structural Properties & Drug-Likeness
| Property | Value / Characteristic | Impact on Drug Design |
| Lipophilicity (cLogP) | ~3.2 - 3.8 | High membrane permeability; ideal for intracellular targets like PPARs.[1] |
| Acidic Head Group | pKa ~4.5 (Carboxylic Acid) | Critical for electrostatic interaction with Arg/His residues in COX and PPAR binding pockets.[1] |
| Thiazole Core | Aromatic, Electron-rich | Acts as a rigid spacer; participates in |
| Metabolic Stability | Moderate | The benzylic position (acetic acid |
Synthetic Architecture: The Chain Extension Protocol
While Hantzsch thiazole synthesis is the standard for forming the ring, introducing the acetic acid side chain at position 5 requires a specific "chain extension" strategy.[1] Direct cyclization often yields the 5-carboxylate (ester directly on the ring), not the acetate.[1]
Below is the optimized Chloromethylation-Cyanation-Hydrolysis protocol. This pathway is preferred for its scalability and the ability to diverge into various analogs at the intermediate stages.[1]
Phase I: Construction of the Thiazole Core
Reaction: Hantzsch Condensation Precursors: Thiobenzamide + Chloroacetone
-
Dissolution: Dissolve 1.0 eq of Thiobenzamide in absolute ethanol (0.5 M concentration).
-
Addition: Add 1.1 eq of Chloroacetone dropwise at room temperature.
-
Reflux: Heat to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]
-
Workup: Cool the mixture. The hydrochloride salt of the thiazole may precipitate.[1] Neutralize with aqueous NaHCO
to liberate the free base: 4-Methyl-2-phenylthiazole .[1] -
Purification: Recrystallization from ethanol/water or silica gel chromatography.[1]
Phase II: Functionalization of Position 5 (The Chain Extension)
Mechanism: Electrophilic Aromatic Substitution (Chloromethylation)
-
Chloromethylation:
-
Suspend 4-Methyl-2-phenylthiazole (1.0 eq) in concentrated HCl.
-
Add Paraformaldehyde (1.5 eq) and ZnCl
(catalytic).[1] -
Heat at 60°C for 3 hours.
-
Critical Check: The electrophilic attack occurs preferentially at C-5 due to the directing effect of the sulfur and the steric availability.[1]
-
Product: 5-(Chloromethyl)-4-methyl-2-phenylthiazole.[1]
-
-
Cyanation (Nitrile Formation):
-
Hydrolysis to Acid:
-
Reflux the nitrile in 6M HCl (or NaOH followed by acidification) for 4 hours.
-
Cool to precipitate the crude acid.[1]
-
Final Product: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid .
-
Visualization of Synthetic Logic
Figure 1: Step-wise synthesis via the Blanc chloromethylation route, ensuring regioselective functionalization at the C-5 position.
Structural Analogs & SAR Landscape
The "Thiazole-Acetic Acid" pharmacophore is highly sensitive to substitution at the 2- and 4-positions.[1] The table below compares the topic molecule with its most significant analogs.
| Analog Name | Pos 2 Substituent | Pos 4 Substituent | Pos 5 Tail | Primary Biological Activity |
| Topic Molecule | Phenyl | Methyl | Acetic Acid | Synthetic Intermediate / Auxin-like |
| Fentiazac | Phenyl | 4-Chlorophenyl | Acetic Acid | NSAID (COX-1/2 Inhibitor) |
| GW501516 Fragment | (Complex Thioether) | Methyl | (Linked to Phenoxy-acid) | PPAR |
| Auxin Analog | Phenyl | Methyl | Acetic Acid | Plant Growth Regulator (Synthetic Auxin) |
Structure-Activity Relationship (SAR)[1]
-
The Acidic Tail (Pos 5): Essential for binding.[1] Extending this chain (e.g., to propionic acid) usually decreases potency for COX inhibition but may increase selectivity for PPARs.[1] Converting the acid to an amide or hydrazide often switches activity to antimicrobial (see References).[1]
-
The 4-Aryl Switch: Replacing the 4-Methyl group with a 4-Chlorophenyl group (transitioning to Fentiazac) dramatically increases lipophilicity and anti-inflammatory potency.[1] The bulky aryl group fills the hydrophobic pocket of the COX enzyme channel.[1]
-
The 2-Phenyl Anchor: This group provides essential
-stacking.[1] Substitutions here (e.g., 4-CF ) are common in modern PPAR agonist design to tune metabolic stability.[1]
Biological Applications & Experimental Protocols
A. COX Inhibition Assay (NSAID Context)
To validate the anti-inflammatory potential of the scaffold (referencing Fentiazac activity), a standard Colorimetric COX Inhibitor Screening Assay is recommended.[1]
-
Principle: Peroxidase activity of sheep COX-1/2 heme is measured by the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[1]
-
Protocol:
-
Incubate recombinant COX-1 or COX-2 enzyme with the test compound (10 nM – 100
M) for 10 minutes at 25°C.[1] -
Add Arachidonic Acid (substrate) and TMPD.
-
Measure absorbance at 590 nm.[1]
-
Expectation: The 4-methyl analog (Topic) is expected to show lower potency than Fentiazac (IC
> 50 M) due to the lack of the 4-chlorophenyl group, confirming the necessity of the "4-Aryl Switch" for maximal COX inhibition.[1]
-
B. PPAR Ligand Binding (Metabolic Research)
For researchers investigating metabolic disorders, this scaffold serves as a fragment probe.[1]
-
Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Logic: Ligand binding induces a conformational change in the PPAR LBD (Ligand Binding Domain), recruiting a co-activator peptide.[1]
-
Relevance: The acetic acid head group mimics natural fatty acid ligands.[1]
SAR Visualization
Figure 2: Functional decomposition of the scaffold.[1] Position 4 dictates the therapeutic class (NSAID vs. Metabolic), while Position 5 handles receptor ligation.
References
-
Fentiazac Structure & Pharmacology
-
Synthesis of Thiazole Acetic Acids
-
PPAR Agonist Design (Thiazole Head Groups)
-
Antimicrobial Thiazole Derivatives
Sources
- 1. medkoo.com [medkoo.com]
- 2. Fentiazac [chemeurope.com]
- 3. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Thiazole Scaffold: A Privileged Core in Modern Drug Discovery - A Structure-Activity Relationship Guide
For researchers, medicinal chemists, and drug development professionals, the search for novel therapeutic agents is a continuous endeavor. Within the vast landscape of heterocyclic chemistry, the thiazole ring stands out as a "privileged scaffold" – a molecular framework that consistently appears in a multitude of biologically active compounds.[1] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of thiazole derivatives, offering insights into how strategic molecular modifications can unlock potent and selective therapeutic activities. We will delve into the nuances of designing thiazole-based compounds for anticancer, antimicrobial, and anti-inflammatory applications, supported by quantitative data, detailed experimental protocols, and mechanistic insights.
The Allure of the Thiazole Ring: A Chemical and Biological Perspective
The five-membered aromatic ring containing sulfur and nitrogen atoms endows the thiazole nucleus with a unique set of electronic and steric properties.[1] The presence of these heteroatoms, particularly the nitrogen, facilitates hydrogen bonding interactions with biological targets, a crucial aspect of molecular recognition and pharmacological activity.[2] The thiazole ring itself is relatively stable and can be readily functionalized at various positions, allowing for the systematic exploration of chemical space to optimize biological activity.[1] This versatility has led to the incorporation of the thiazole moiety into numerous FDA-approved drugs, highlighting its significance in medicinal chemistry.
I. Thiazole Derivatives as Anticancer Agents: Targeting the Hallmarks of Cancer
Thiazole-containing compounds have demonstrated remarkable potential in oncology by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[3][4] The anticancer activity of these derivatives is intricately linked to the nature and position of substituents on the thiazole core.
Structure-Activity Relationship Insights
The exploration of SAR in anticancer thiazole derivatives has revealed several key trends:
-
Substitution at the 2- and 4-positions: This is a critical determinant of activity. For instance, the presence of an aminothiazole moiety at the 2-position is a common feature in many potent anticancer agents.
-
Aromatic and Heterocyclic Substituents: The introduction of various aryl and heteroaryl groups at different positions of the thiazole ring can significantly influence potency and selectivity. For example, the presence of a substituted phenyl ring can enhance cytotoxic activity.[5]
-
Linker Modification: In molecules where the thiazole ring is connected to another pharmacophore, the nature and length of the linker can impact activity.
To illustrate these principles, the following table summarizes the SAR for a series of thiazole derivatives against various cancer cell lines.
| Compound ID | R1 (at position 2) | R2 (at position 4) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -NH2 | 4-methoxyphenyl | MCF-7 (Breast) | 5.2 | [4] |
| 1b | -NH2 | 4-chlorophenyl | MCF-7 (Breast) | 2.8 | [4] |
| 2a | -NH-phenyl | 3,4,5-trimethoxyphenyl | HeLa (Cervical) | 1.5 | [6] |
| 2b | -NH-4-fluorophenyl | 3,4,5-trimethoxyphenyl | HeLa (Cervical) | 0.8 | [6] |
| 3 | 2,4-dichlorophenyl | N-methylpiperazine | PC-3 (Prostate) | 3.60 | [6] |
| 4 | 4-pyridyl | Phenyl | A549 (Lung) | 0.05 | [3] |
Analysis of SAR Data:
The data clearly indicates that substitutions on the thiazole ring have a profound impact on anticancer activity. For example, the replacement of a methoxy group with a more electron-withdrawing chloro group in compound 1b compared to 1a leads to a near two-fold increase in potency against the MCF-7 cell line.[4] Similarly, the introduction of a fluorine atom on the phenylamino substituent at the 2-position (compound 2b versus 2a ) enhances the activity against HeLa cells.[6] Compound 4 demonstrates exceptional potency, suggesting that a 4-pyridyl substituent at the 2-position is highly favorable for activity against lung cancer cells.[3]
Mechanisms of Anticancer Action
Thiazole derivatives exert their anticancer effects through diverse mechanisms, often targeting key signaling pathways involved in cancer progression.
-
Kinase Inhibition: Many thiazole-based compounds act as potent inhibitors of various protein kinases, such as tyrosine kinases and serine/threonine kinases, which are often dysregulated in cancer.[2][7][8] By blocking the activity of these enzymes, they can halt cell proliferation and induce apoptosis.
Caption: Thiazole derivatives can inhibit protein kinases by competing with ATP.
-
Tubulin Polymerization Inhibition: Some thiazole derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[9][10][11] By inhibiting tubulin polymerization, these compounds arrest the cell cycle at the G2/M phase, leading to apoptotic cell death.
Caption: Inhibition of tubulin polymerization by thiazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
A fundamental step in the evaluation of potential anticancer agents is the assessment of their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Principle: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
II. Thiazole Derivatives as Antimicrobial Agents: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Thiazole derivatives have emerged as a promising scaffold for the design of novel antibacterial and antifungal agents.[12][13]
Structure-Activity Relationship Insights
The antimicrobial efficacy of thiazole compounds is highly dependent on the substituents attached to the core ring.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro or halo groups, on an aromatic ring attached to the thiazole nucleus often enhances antibacterial activity.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to penetrate bacterial cell membranes.
-
Hybrid Molecules: Combining the thiazole ring with other heterocyclic systems, such as pyrazoline or indolin-2-one, can lead to synergistic effects and broader-spectrum activity.[12]
The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of thiazole derivatives against various microbial strains.
| Compound ID | R1 | R2 | Microorganism | MIC (µg/mL) | Reference |
| 5a | 2-aminothiazole | 4-chlorophenyl | S. aureus | 39.06 | [14] |
| 5b | 2-aminothiazole | 4-nitrophenyl | S. aureus | 9.77 | [14] |
| 6a | 2-(phenylamino)thiazole | - | E. coli | 62.5 | [12] |
| 6b | 2-(4-chlorophenylamino)thiazole | - | E. coli | 15.6 | [12] |
| 7 | thiazole-indolin-2-one hybrid | - | P. aeruginosa | 12.5 | [12] |
Analysis of SAR Data:
The data highlights the importance of specific substitutions for antimicrobial activity. The introduction of a nitro group in compound 5b significantly enhances its activity against S. aureus compared to the chloro-substituted analog 5a .[14] Similarly, the addition of a chloro group to the phenylamino moiety in compound 6b results in a four-fold increase in potency against E. coli compared to the unsubstituted analog 6a .[12] The hybrid molecule 7 demonstrates potent activity against the often-resistant pathogen P. aeruginosa.[12]
Mechanisms of Antimicrobial Action
Thiazole derivatives can inhibit microbial growth through various mechanisms:
-
Enzyme Inhibition: They can target essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase (DHFR), which are crucial for DNA replication and folate synthesis, respectively.[12]
-
Cell Wall Synthesis Inhibition: Some thiazoles interfere with the synthesis of the bacterial cell wall, leading to cell lysis.
-
Biofilm Formation Inhibition: Certain derivatives have been shown to inhibit the formation of biofilms, which are protective communities of bacteria that are notoriously difficult to treat.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
III. Thiazole Derivatives as Anti-inflammatory Agents: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Thiazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory pathway.[1]
Structure-Activity Relationship Insights
The anti-inflammatory activity of thiazole compounds is often linked to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
-
COX-2 Selectivity: The introduction of bulky substituents on the thiazole ring can enhance selectivity for the COX-2 isoform, which is desirable for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.
-
Dual COX/LOX Inhibition: Some thiazole derivatives exhibit a dual inhibitory effect on both COX and LOX pathways, offering a broader anti-inflammatory profile.
-
Acidic Moiety: The presence of an acidic functional group, such as a carboxylic acid, can be important for binding to the active site of COX enzymes.
The following table provides IC50 values for representative thiazole derivatives against COX-1 and COX-2 enzymes.
| Compound ID | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 8a | 4-fluorophenyl | -COOH | 15.2 | 1.8 | 8.4 |
| 8b | 4-methoxyphenyl | -COOH | 10.5 | 0.9 | 11.7 |
| 9 | 4-(methylsulfonyl)phenyl | - | >100 | 0.5 | >200 |
Analysis of SAR Data:
The data illustrates the potential for achieving COX-2 selectivity with thiazole derivatives. Compound 9 , with a 4-(methylsulfonyl)phenyl substituent, exhibits high selectivity for COX-2. The methoxy group in compound 8b appears to enhance both potency and selectivity compared to the fluoro-substituted analog 8a .
Mechanisms of Anti-inflammatory Action
The primary mechanism of anti-inflammatory action for many thiazole derivatives is the inhibition of COX and LOX enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Caption: Dual inhibition of COX and LOX pathways by thiazole derivatives.
Experimental Protocol: COX-2 Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. The activity is often determined by measuring the production of prostaglandin E2 (PGE2) from arachidonic acid.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant human COX-2 enzyme and a solution of arachidonic acid in an appropriate buffer.
-
Compound Incubation: In a microplate, pre-incubate the COX-2 enzyme with various concentrations of the thiazole compound for a specific time (e.g., 15 minutes) at 37°C. Include a vehicle control and a positive control (a known COX-2 inhibitor like celecoxib).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
IV. Synthesis of Thiazole Derivatives: Building the Core Scaffold
The versatility of the thiazole scaffold is further enhanced by the availability of robust and efficient synthetic methods for its construction.
Hantzsch Thiazole Synthesis
One of the most common and reliable methods for synthesizing thiazoles is the Hantzsch synthesis.[15][16]
Reaction: This method involves the condensation of an α-haloketone with a thioamide.[15][16]
General Protocol:
-
Dissolve the α-haloketone and the thioamide in a suitable solvent, such as ethanol or methanol.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the thiazole product.
-
Collect the product by filtration, wash with water, and purify by recrystallization or column chromatography.
Caption: The Hantzsch thiazole synthesis.
Synthesis from Thioamides and Alkynyl(aryl)iodonium Reagents
More recent methods offer alternative routes to thiazole synthesis. For example, the cyclocondensation of thioamides with alkynyl(aryl)iodonium reagents provides a direct pathway to substituted thiazoles.[17][18]
Conclusion and Future Perspectives
The thiazole scaffold continues to be a cornerstone in the design and development of novel therapeutic agents. The deep understanding of its structure-activity relationships across a spectrum of biological targets provides a solid foundation for rational drug design. As our knowledge of disease biology expands, so too will the opportunities to leverage the unique properties of the thiazole nucleus to create next-generation medicines with improved efficacy, selectivity, and safety profiles. The future of thiazole-based drug discovery is bright, with ongoing efforts focused on exploring new chemical space, developing innovative synthetic methodologies, and identifying novel biological targets.
References
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. Retrieved from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved from [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. Retrieved from [Link]
-
MIC values (µg/mL) for effects of thiazole and imidazole derivatives... (n.d.). ResearchGate. Retrieved from [Link]
-
Thiazole derivatives as inhibitors of protein kinase. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiazole-bearing molecules which possess anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (n.d.). Frontiers. Retrieved from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). National Institutes of Health. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved from [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). ResearchGate. Retrieved from [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiazole derivatives as tubulin polymerization inhibitors (combretastatin A4 analogs). (n.d.). ResearchGate. Retrieved from [Link]
-
A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents. (2008). ACS Publications. Retrieved from [Link]
-
Some tubulin polymerisation inhibitors containing thiazole or naphthalene moiety. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (n.d.). ResearchGate. Retrieved from [Link]
-
Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). Nature. Retrieved from [Link]
-
Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2016). National Institutes of Health. Retrieved from [Link]
-
Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. (2020). National Institutes of Health. Retrieved from [Link]
-
Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (2023). MDPI. Retrieved from [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2019). ResearchGate. Retrieved from [Link]
-
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). National Institutes of Health. Retrieved from [Link]
-
Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. (2021). Taylor & Francis Online. Retrieved from [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2015). National Institutes of Health. Retrieved from [Link]
-
4.7.1. Lipoxygenase (LOX) Inhibitory Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). (n.d.). BioVision. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2018). MDPI. Retrieved from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. chemhelpasap.com [chemhelpasap.com]
- 16. youtube.com [youtube.com]
- 17. Thiazole synthesis [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
Thiazole core structure in medicinal chemistry
Executive Summary: The Thiazole Privilege
In the landscape of medicinal chemistry, the thiazole ring (1,3-thiazole) is not merely a structural linker; it is a privileged scaffold that dictates pharmacokinetics and target engagement. Unlike its oxazole counterpart, the thiazole ring possesses unique electronic properties due to the sulfur atom's d-orbital availability and higher lipophilicity (ClogP contribution ~0.5–0.8). This guide dissects the thiazole core from a rigorous drug design perspective, moving from electronic structure to validated synthetic protocols.
Chemical Biology & SAR Logic
Electronic Architecture & Binding Modes
The thiazole ring is a five-membered aromatic heterocycle containing sulfur (position 1) and nitrogen (position 3).[1][2][3][4] Its utility in Structure-Activity Relationship (SAR) studies stems from three distinct interaction vectors:
-
Hydrogen Bond Acceptor (N3): The lone pair on the nitrogen atom is sp² hybridized, making it a critical acceptor for backbone amides in protein targets (e.g., the hinge region of kinases).
-
Lipophilic/Van der Waals Contact (S1): The sulfur atom is polarizable and lipophilic, often engaging in "gatekeeper" interactions within hydrophobic pockets (e.g., Methionine residues in ATP-binding sites).
-
Pi-Stacking: The aromatic system allows for
T-shaped or parallel stacking with Phenylalanine or Tryptophan residues.
Visualization: Thiazole Interaction Network
The following diagram illustrates the validated binding modes of the thiazole core within a typical kinase active site (e.g., Dasatinib binding to BCR-ABL).
Figure 1: Interaction map of the Thiazole core within a biological target, highlighting key binding vectors.
Validated Synthetic Protocol: The Hantzsch Synthesis
While modern coupling reactions (Suzuki, Stille) exist, the Hantzsch Thiazole Synthesis remains the gold standard for constructing the core de novo. It is robust, scalable, and atom-economical.
Objective: Synthesis of 2-amino-4-phenylthiazole (Generic Model). Scale: 5.0 mmol. Reaction Type: Condensation / Cyclization.[5]
Reagents & Equipment
-
Substrate A: 2-Bromoacetophenone (1.0 g, ~5 mmol). Note: Lachrymator; handle in fume hood.
-
Substrate B: Thiourea (0.57 g, 7.5 mmol). Excess ensures complete consumption of the alkyl halide.
-
Solvent: Ethanol (Absolute, 10 mL).
-
Base (Workup): Ammonium hydroxide (NH₄OH) or Sodium Carbonate (Na₂CO₃).
-
Apparatus: 50 mL Round Bottom Flask (RBF), Reflux condenser, Magnetic stirrer.
Step-by-Step Methodology
-
Solvation: In the 50 mL RBF, dissolve 2-bromoacetophenone (5 mmol) in 10 mL ethanol.
-
Addition: Add thiourea (7.5 mmol) in a single portion. The solution may warm slightly (exothermic S-alkylation).
-
Reflux: Attach the condenser and heat the mixture to reflux (approx. 78°C) for 2 hours .
-
Checkpoint: Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting bromide spot (Rf ~0.7) should disappear; a polar baseline spot (hydrobromide salt of product) will appear.
-
-
Precipitation: Cool the reaction mixture to room temperature. A white solid (thiazole hydrobromide salt) may precipitate.
-
Basification (Critical Step):
-
Pour the reaction mixture into 50 mL of ice-water.
-
Slowly add 10% Na₂CO₃ solution or NH₄OH until pH ~9-10.
-
Observation: The free base 2-amino-4-phenylthiazole will precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash with cold water (2 x 10 mL) to remove inorganic salts.
-
Purification: Recrystallize from hot ethanol/water (1:1) if necessary.
Mechanism Visualization
The mechanism proceeds via an SN2 attack followed by a condensation-dehydration sequence.
Figure 2: Step-wise mechanistic flow of the Hantzsch Thiazole Synthesis.
Quantitative Analysis: FDA-Approved Thiazole Drugs
The following table highlights how the thiazole core is utilized in blockbuster therapeutics. Note the diversity in therapeutic areas, proving the scaffold's versatility.[6]
| Drug Name | Indication | Target | Thiazole Role |
| Dasatinib | CML (Leukemia) | BCR-ABL / SRC Kinase | H-bonds with Thr315 (Gatekeeper) & Met318 (Hinge) |
| Ritonavir | HIV Infection | HIV Protease | Backbone binding; improves metabolic stability |
| Cefiderocol | Bacterial Infection | PBP (Penicillin Binding Protein) | Siderophore mimetic; enhances gram-negative entry |
| Ixabepilone | Breast Cancer | Tubulin (Microtubule stabilizer) | Bioisostere for the lactone ring in Epothilone B |
| Famotidine | GERD / Ulcers | H2 Histamine Receptor | Guanidinothiazole moiety confers high receptor affinity |
| Mirabegron | Overactive Bladder | Beta-3 Adrenergic Receptor | Linker providing specific conformational entropy |
Future Outlook: PROTACs and Green Chemistry
Recent literature (2024-2025) indicates a shift toward using thiazoles in PROTACs (Proteolysis Targeting Chimeras). The rigid geometry of the thiazole ring makes it an ideal linker to maintain the precise distance between the E3 ligase ligand and the target protein ligand. Furthermore, "Green" modifications to the Hantzsch synthesis (e.g., using water as a solvent or microwave irradiation) are becoming standard to reduce the environmental impact of medicinal chemistry workflows.
References
-
Thiazole Ring—A Biologically Active Scaffold. Molecules, 2021.[3] Link
-
FDA-Approved Drugs Containing Thiazole Ring. Journal of Medicinal Chemistry, 2023. Link
-
Hantzsch Thiazole Synthesis Protocol. Organic Chemistry Portal, 2024. Link
-
Dasatinib: A Src and Abl kinase inhibitor. Clinical Cancer Research, 2006. Link
-
Recent advances in thiazole-based drug discovery. European Journal of Medicinal Chemistry, 2024. Link
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Technical Application Note: Scalable Synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid
This Application Note is structured as a high-level technical guide for researchers and process chemists. It prioritizes the Hantzsch Thiazole Synthesis route due to its scalability, reliability, and the accessibility of precursors.
Executive Summary & Structural Analysis
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid is a critical heterocyclic scaffold, often utilized as a pharmacophore in the development of PPAR
This protocol details a robust 3-step convergent synthesis relying on the Hantzsch condensation of thiobenzamide with a specific
Retrosynthetic Logic
The strategy disconnects the thiazole ring at the N3-C4 and S1-C2 bonds. The critical precursor is Ethyl 3-bromo-4-oxopentanoate , which provides the necessary C4-methyl and C5-acetate pattern. Using the wrong isomer (e.g., 5-bromo-4-oxopentanoate) would result in the incorrect regioisomer (4-(2-ethoxycarbonylethyl)thiazole).
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the thiazole core.
Detailed Synthesis Protocol
Phase 1: Precursor Selection & Preparation
Critical Reagent: Ethyl 3-bromo-4-oxopentanoate (CAS 54260-84-3). Note: This compound is commercially available.[1] If synthesizing from ethyl levulinate, regioselectivity is paramount.
Synthesis Insight: Bromination of ethyl levulinate can yield either the 3-bromo (kinetic/thermodynamic balance) or 5-bromo isomer.
-
Protocol: Reaction of ethyl levulinate with 1.0 eq of Bromine (
) or NBS. -
Regiocontrol: The use of MeCN:H2O solvent systems or specific catalytic conditions favors the 3-bromo isomer over the 5-bromo isomer [1].
-
QC Check: Verify regiochemistry via
H NMR. The 3-bromo isomer shows a doublet/multiplet for the -proton near 4.5-5.0 ppm, whereas the 5-bromo isomer shows a distinct singlet/doublet for the terminal group.
Phase 2: Hantzsch Thiazole Cyclization
This step condenses thiobenzamide with the
Reagents:
| Reagent | MW ( g/mol ) | Equivalents | Role |
|---|---|---|---|
| Thiobenzamide | 137.20 | 1.0 | Nucleophile (S/N source) |
| Ethyl 3-bromo-4-oxopentanoate | 223.06 | 1.1 | Electrophile (C3-C5 backbone) |
| Ethanol (Absolute) | 46.07 | Solvent | Medium (10-15 mL/g) |
| Pyridine (Optional) | 79.10 | 1.0 | Acid Scavenger (HBr) |
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Dissolution: Dissolve Thiobenzamide (1.0 eq) in absolute Ethanol (0.5 M concentration).
-
Addition: Add Ethyl 3-bromo-4-oxopentanoate (1.1 eq) dropwise to the stirring solution at room temperature.
-
Observation: The reaction is exothermic; a slight temperature rise may occur.
-
-
Reflux: Heat the mixture to reflux (
C) and maintain for 4–6 hours . Monitor by TLC (Hexane:EtOAc 4:1) until Thiobenzamide is consumed. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap).
-
Dissolve the residue in Ethyl Acetate and wash with saturated
(to remove HBr and unreacted acid) and Brine. -
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).
-
Target Intermediate: Ethyl (4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate.
-
Phase 3: Ester Hydrolysis (Saponification)
Conversion of the ethyl ester to the free carboxylic acid.
Reagents:
| Reagent | Concentration | Role |
|---|---|---|
| NaOH or LiOH | 2N Aqueous Soln | Hydrolysis Agent (2.0 eq) |
| Methanol/THF | 1:1 Mixture | Solvent |
| HCl | 1N Aqueous Soln | Acidification |
Step-by-Step Methodology:
-
Dissolution: Dissolve the intermediate ester from Phase 2 in Methanol/THF (1:1 v/v).
-
Hydrolysis: Add 2N NaOH (2.0 eq) dropwise. Stir at room temperature for 2–4 hours (or mild heating at
C if sluggish). -
Quench: Evaporate the organic solvents under reduced pressure.
-
Acidification: Dilute the aqueous residue with water. Cool to
C in an ice bath. Slowly add 1N HCl until pH reaches ~2–3. -
Isolation:
-
The product usually precipitates as a white/off-white solid. Filter and wash with cold water.
-
If no precipitate forms, extract with Ethyl Acetate (
), dry over , and concentrate.
-
-
Final Purification: Recrystallization from Ethanol/Water or Acetonitrile.
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target acid.
Quality Control & Characterization
To ensure the integrity of the synthesized compound, compare spectral data against the following expected values.
-
Appearance: White to off-white crystalline solid.
-
Melting Point:
C (approximate, varies by purity/polymorph) [2]. -
H NMR (DMSO-
, 400 MHz):- 12.5 (br s, 1H, -COOH)
- 7.90–7.85 (m, 2H, Ar-H)
- 7.50–7.45 (m, 3H, Ar-H)
-
3.85 (s, 2H,
-COOH) -
2.35 (s, 3H,
)
-
Mass Spectrometry (ESI): Calculated
; Found .
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Cyclization) | Old/Wet Thiobenzamide or impure Bromo-ester | Dry Thiobenzamide under vacuum. Ensure Bromo-ester is the correct 3-bromo isomer. |
| Wrong Regioisomer | Use of Ethyl 5-bromolevulinate | Check precursor NMR. The 5-bromo isomer leads to the 4-(2-carboxyethyl) derivative. |
| Oily Product | Residual solvent or impurities | Triturate with cold Hexane or Diethyl Ether to induce crystallization. |
Safety & Handling
-
Ethyl 3-bromo-4-oxopentanoate: Lachrymator and skin irritant. Handle in a fume hood.
-
Thiobenzamide: Harmful if swallowed.
-
General: Standard PPE (gloves, goggles, lab coat) is mandatory. Dispose of halogenated waste and aqueous layers according to local EHS regulations.
References
-
Regioselectivity in Levulinate Bromination
-
Product Characterization & Properties
-
Hantzsch Reaction Methodology
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction. ResearchGate, 2025. Link
-
Sources
Application Notes and Protocols for In Vitro Evaluation of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid as a Potential mPGES-1 Inhibitor
Introduction: The Rationale for Targeting mPGES-1 with Novel Thiazole Compounds
Prostaglandin E2 (PGE2) is a pivotal lipid mediator implicated in a wide array of physiological and pathological processes, most notably inflammation, pain, fever, and cancer.[1] The biosynthesis of PGE2 is a multi-step enzymatic cascade, culminating in the isomerization of prostaglandin H2 (PGH2) by prostaglandin E synthases. Of the three identified terminal synthases, microsomal prostaglandin E synthase-1 (mPGES-1) is of particular interest to the drug development community. Unlike the constitutively expressed isoforms, mPGES-1 is inducibly overexpressed at sites of inflammation and in various cancer tissues, making it a prime target for therapeutic intervention with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase (COX) enzymes.[1][2]
The thiazole ring represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory properties.[3] Emerging evidence suggests that compounds bearing the thiazole moiety can effectively inhibit mPGES-1, thus attenuating the production of pro-inflammatory PGE2. This application note provides a detailed protocol for an in vitro, cell-based assay to evaluate the inhibitory potential of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid on mPGES-1 activity.
The assay utilizes the human lung adenocarcinoma cell line, A549, a well-established model for studying inflammation-induced prostanoid synthesis.[4] In these cells, mPGES-1 expression is robustly induced by the pro-inflammatory cytokine Interleukin-1 beta (IL-1β). By stimulating A549 cells with IL-1β in the presence of varying concentrations of the test compound, we can quantify its ability to inhibit PGE2 production. The concentration of PGE2 in the cell culture supernatant is measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), allowing for the determination of the compound's half-maximal inhibitory concentration (IC50).
Visualizing the Mechanism of Action
The following diagram illustrates the targeted pathway. IL-1β stimulation induces the expression of COX-2 and mPGES-1. COX-2 converts arachidonic acid to PGH2, which is then specifically isomerized to the pro-inflammatory PGE2 by mPGES-1. The hypothesis is that (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid will inhibit the enzymatic activity of mPGES-1, thereby blocking PGE2 synthesis.
Caption: Targeted Prostaglandin E2 Synthesis Pathway in A549 Cells.
Materials and Equipment
Reagents
| Reagent | Supplier | Catalog No. | Storage |
| (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid | e.g., Sigma-Aldrich | Custom Synthesis or equivalent | 2-8°C |
| A549 Cell Line | ATCC | CCL-185 | Liquid Nitrogen |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | e.g., 11965092 | 2-8°C |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | e.g., 10270106 | -20°C |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | e.g., 15140122 | -20°C |
| Trypsin-EDTA (0.25%) | Gibco | e.g., 25200056 | 2-8°C |
| Dulbecco's Phosphate-Buffered Saline (DPBS) | Gibco | e.g., 14190144 | Room Temp |
| Recombinant Human IL-1β | R&D Systems | e.g., 201-LB | -20°C |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | e.g., D2650 | Room Temp |
| Prostaglandin E2 ELISA Kit | Cayman Chemical | e.g., 514010 | 4°C or -20°C |
| CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) | Promega | G3580 | 4°C |
Equipment
-
Sterile cell culture hood (Class II)
-
CO2 incubator, 37°C, 5% CO2
-
Inverted microscope
-
Centrifuge
-
Water bath, 37°C
-
96-well flat-bottom cell culture plates (sterile, tissue culture-treated)
-
Multichannel pipettes and sterile tips
-
Microplate reader with absorbance measurement at 450 nm and 490 nm
-
Hemocytometer or automated cell counter
Experimental Protocols
The overall workflow is depicted below, from cell culture to data analysis.
Sources
Application Notes and Protocols for the Investigation of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid in Diabetes Research Models
For: Researchers, scientists, and drug development professionals in the field of metabolic diseases.
Introduction: The Therapeutic Potential of Thiazole Derivatives in Diabetes
Diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, presents a significant global health challenge. The thiazole ring is a key structural motif in a number of authorized medications and has been identified as a promising scaffold in the development of novel anti-diabetic agents.[1][2] Derivatives of thiazole have demonstrated considerable efficacy in modulating critical pathways associated with glucose homeostasis and insulin sensitivity.[1] This document provides a comprehensive guide for the pre-clinical evaluation of a specific thiazole derivative, (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid, in established in vitro and in vivo models of diabetes.
The rationale for investigating this compound is grounded in the well-documented anti-diabetic properties of structurally related molecules. Many thiazolidinediones, a class of drugs containing a thiazole ring, are known to improve insulin sensitivity primarily through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[2] Furthermore, emerging evidence suggests that certain thiazole derivatives may also exert their effects through other mechanisms, such as the activation of G-protein coupled receptor 40 (GPR40), which is involved in glucose-stimulated insulin secretion. This guide will therefore focus on protocols to assess the activity of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid on these two key molecular targets, as well as its overall impact on glucose metabolism in cellular and whole-organism models.
Hypothesized Mechanisms of Action
Based on the chemical structure of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid and the known pharmacology of related compounds, two primary mechanisms of anti-diabetic action are proposed:
-
PPARγ Agonism: The compound may directly bind to and activate PPARγ, a nuclear receptor that regulates the expression of genes involved in insulin signaling, glucose uptake, and lipid metabolism.
-
GPR40 Agonism: The compound may act as an agonist at GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1), a receptor predominantly expressed on pancreatic β-cells that potentiates glucose-stimulated insulin secretion.
The following protocols are designed to systematically test these hypotheses.
In Vitro Evaluation: Cellular Models of Diabetes
In vitro assays are essential for the initial screening and mechanistic characterization of novel compounds.[3] They offer a controlled environment to dissect specific cellular and molecular events.
Assessment of PPARγ Activation
A common method to assess PPARγ activation is a cell-based reporter gene assay. This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of a PPARγ-responsive promoter.
-
Cell Line: HEK293 cells stably co-transfected with a full-length human PPARγ expression vector and a luciferase reporter plasmid containing multiple copies of a PPAR response element (PPRE).
-
Materials:
-
HEK293-hPPARγ-luciferase reporter cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid (test compound)
-
Rosiglitazone (positive control)
-
DMSO (vehicle control)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
-
Procedure:
-
Cell Seeding: Seed the HEK293-hPPARγ-luciferase cells in a 96-well plate at a density of 5 x 104 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid and rosiglitazone in DMSO. Create a serial dilution of the compounds in serum-free DMEM to achieve final concentrations ranging from 1 nM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: After overnight incubation, replace the culture medium with 100 µL of the prepared compound dilutions. Include wells for vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Luciferase Assay: After incubation, remove the medium and add 50 µL of luciferase assay reagent to each well. Follow the manufacturer's instructions for incubation time and measurement of luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity for each concentration of the test compound and positive control relative to the vehicle control.
-
Plot the fold induction against the compound concentration and determine the EC50 value (the concentration that elicits 50% of the maximal response).
-
Evaluation of GPR40 Activation
Activation of the Gq-coupled GPR40 receptor leads to an increase in intracellular calcium concentration ([Ca2+]i). This can be measured using a fluorescent calcium indicator dye.
-
Cell Line: HEK293 cells stably expressing human GPR40.
-
Materials:
-
HEK293-hGPR40 cell line
-
DMEM/F-12 medium
-
FBS
-
Penicillin-Streptomycin solution
-
(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid (test compound)
-
GW9508 (positive control GPR40 agonist)
-
Ionomycin (positive control for calcium mobilization)
-
Fluo-4 AM or similar calcium-sensitive dye
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom tissue culture plates
-
-
Procedure:
-
Cell Seeding: Seed the HEK293-hGPR40 cells in a 96-well plate at a density of 8 x 104 cells/well and incubate overnight.
-
Dye Loading: Wash the cells once with HBSS. Load the cells with Fluo-4 AM (e.g., 4 µM) in HBSS containing probenecid (e.g., 2.5 mM) for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in HBSS.
-
Calcium Flux Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the change in fluorescence intensity upon addition of the compounds.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the compound dilutions to the wells and continue to record the fluorescence for at least 2 minutes.
-
At the end of the run, add ionomycin as a positive control to determine the maximal calcium response.
-
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response to the maximal response induced by ionomycin.
-
Plot the normalized response against the compound concentration to determine the EC50.
-
Assessment of Insulin Secretion
The MIN6 pancreatic β-cell line is a well-established model for studying glucose-stimulated insulin secretion (GSIS).[4][5]
-
Cell Line: MIN6 mouse insulinoma cells.[4]
-
Materials:
-
MIN6 cells
-
DMEM with high glucose (25 mM)
-
FBS
-
Penicillin-Streptomycin
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.16 mM MgSO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, 0.2% BSA, pH 7.4)
-
Glucose solutions (low: 2.8 mM; high: 16.7 mM in KRBH buffer)
-
(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid
-
Glibenclamide (positive control)
-
Insulin ELISA kit
-
24-well tissue culture plates
-
-
Procedure:
-
Cell Culture: Culture MIN6 cells in DMEM with 25 mM glucose, 10% FBS, and 1% penicillin-streptomycin. Seed cells in 24-well plates and grow to 80-90% confluency.[5][6]
-
Pre-incubation: Gently wash the cells twice with KRBH buffer containing 2.8 mM glucose. Pre-incubate the cells in this buffer for 1 hour at 37°C.
-
Stimulation: Aspirate the pre-incubation buffer and add fresh KRBH buffer containing:
-
2.8 mM glucose (basal secretion)
-
16.7 mM glucose (stimulated secretion)
-
16.7 mM glucose + varying concentrations of the test compound
-
16.7 mM glucose + glibenclamide
-
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well and centrifuge to remove any detached cells.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's protocol.
-
Cell Lysis and Protein Quantification: Lyse the cells in each well and determine the total protein content to normalize the insulin secretion data.
-
-
Data Analysis:
-
Express insulin secretion as ng of insulin per mg of total protein per hour.
-
Compare the insulin secretion in the presence of the test compound to the stimulated control (16.7 mM glucose alone).
-
Evaluation of Glucose Uptake
The 3T3-L1 cell line can be differentiated into adipocytes, which are a primary site of insulin-stimulated glucose uptake.[3]
-
Cell Line: 3T3-L1 preadipocytes.
-
Materials:
-
3T3-L1 cells
-
DMEM with high glucose
-
Calf serum (for proliferation) and FBS (for differentiation)
-
Insulin, Dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX) for differentiation cocktail
-
(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid
-
Insulin (for stimulation)
-
Rosiglitazone (positive control)
-
Krebs-Ringer Phosphate (KRP) buffer
-
2-deoxy-[3H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
12-well tissue culture plates
-
-
Procedure:
-
Differentiation:
-
Grow 3T3-L1 preadipocytes to confluence in DMEM with 10% calf serum.
-
Two days post-confluence, induce differentiation by switching to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 2 days.
-
For the next 2 days, culture the cells in DMEM with 10% FBS and 10 µg/mL insulin.
-
Thereafter, maintain the cells in DMEM with 10% FBS, changing the medium every 2-3 days. Mature adipocytes should be visible by day 8-12.
-
-
Pre-treatment: Treat the differentiated adipocytes with varying concentrations of the test compound or rosiglitazone for 18-24 hours.
-
Glucose Uptake Assay:
-
Wash the cells with KRP buffer and incubate in KRP buffer for 2 hours to serum-starve.
-
Stimulate the cells with or without 100 nM insulin for 30 minutes.
-
Add 2-deoxy-[3H]-glucose (0.5 µCi/well) or 2-NBDG and incubate for 10 minutes.
-
Stop the uptake by washing the cells with ice-cold PBS.
-
-
Quantification:
-
If using 2-deoxy-[3H]-glucose, lyse the cells and measure the radioactivity using a scintillation counter.
-
If using 2-NBDG, measure the fluorescence using a fluorescence plate reader.
-
-
Normalization: Normalize the glucose uptake to the total protein content in each well.
-
-
Data Analysis:
-
Calculate the fold increase in glucose uptake in insulin-stimulated cells compared to basal (unstimulated) cells for each treatment condition.
-
In Vivo Evaluation: Rodent Models of Diabetes
Animal models are indispensable for evaluating the therapeutic efficacy and safety of a drug candidate in a whole-organism context.[7][8] The streptozotocin (STZ)-induced diabetic rat is a widely used model of type 1 diabetes, characterized by insulin deficiency and hyperglycemia.[7][8]
Induction of Diabetes
-
Animals: Male Sprague-Dawley or Wistar rats (180-220 g).
-
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), freshly prepared and ice-cold
-
Syringes and needles
-
Glucometer and test strips
-
-
Procedure:
-
Acclimatization: Acclimatize the rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-14 hours) but allow free access to water.
-
STZ Preparation: Dissolve STZ in ice-cold citrate buffer immediately before injection to a final concentration for a dose of 50-65 mg/kg body weight. STZ is light-sensitive and unstable in solution, so it must be used within minutes of preparation.[9]
-
Injection: Administer a single intraperitoneal (IP) injection of the freshly prepared STZ solution.
-
Post-injection Care: To prevent initial drug-induced hypoglycemia, provide the rats with 5% sucrose water for the first 24 hours after STZ injection.[7]
-
Confirmation of Diabetes: Monitor blood glucose levels from the tail vein 48-72 hours after STZ injection. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and can be used for subsequent experiments.
-
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines.
Assessment of Anti-hyperglycemic Efficacy
The oral glucose tolerance test (OGTT) is a standard procedure to evaluate the effect of a compound on glucose disposal.[10][11][12][13][14]
-
Animals: STZ-induced diabetic rats and non-diabetic control rats.
-
Materials:
-
(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Metformin (positive control)
-
Glucose solution (40% w/v)
-
Oral gavage needles
-
Glucometer and test strips
-
-
Procedure:
-
Grouping and Dosing: Divide the diabetic rats into groups (n=6-8 per group):
-
Diabetic control (vehicle)
-
Test compound (various doses)
-
Positive control (Metformin, e.g., 150 mg/kg) A non-diabetic control group should also be included.
-
-
Fasting: Fast the rats overnight (12-14 hours) with free access to water.
-
Baseline Blood Glucose: Measure the initial blood glucose level (t=0 min) from the tail vein.
-
Compound Administration: Administer the test compound, vehicle, or metformin orally via gavage.
-
Glucose Challenge: After 30-60 minutes of compound administration, administer a glucose solution (2 g/kg body weight) orally.
-
Blood Glucose Monitoring: Measure blood glucose levels at 30, 60, 90, and 120 minutes after the glucose challenge.[11][14]
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each animal.
-
Statistically compare the AUC values of the treatment groups to the diabetic control group.
-
Data Presentation and Visualization
Quantitative Data Summary
| In Vitro Assay | Parameter Measured | Expected Outcome for an Active Compound |
| PPARγ Reporter Assay | EC50 (nM or µM) | Low EC50 value, indicating potent activation. |
| GPR40 Calcium Flux Assay | EC50 (nM or µM) | Low EC50 value, indicating potent agonism. |
| MIN6 Insulin Secretion | Fold increase over high glucose | Significant potentiation of glucose-stimulated insulin secretion. |
| 3T3-L1 Glucose Uptake | Fold increase over insulin | Enhancement of insulin-stimulated glucose uptake. |
| In Vivo Study | Parameter Measured | Expected Outcome for an Active Compound |
| OGTT in STZ-diabetic rats | % reduction in AUCglucose | Significant reduction in the area under the glucose curve compared to diabetic controls. |
Visualizations of Experimental Workflows and Pathways
Caption: PPARγ signaling pathway in target tissues.
Caption: Workflow for the Oral Glucose Tolerance Test (OGTT).
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid as a potential anti-diabetic agent. Positive results from these studies, particularly the demonstration of potent PPARγ and/or GPR40 agonism coupled with significant improvements in glucose tolerance in diabetic animals, would warrant further investigation. Subsequent studies could explore the compound's effects in models of type 2 diabetes (e.g., high-fat diet-fed rodents), delve deeper into its molecular mechanisms, and assess its pharmacokinetic and toxicological profiles. The systematic application of these models will be crucial in determining the therapeutic potential of this and other novel thiazole derivatives for the treatment of diabetes mellitus.
References
- Maslat, A. O., et al. (2024). Thiazole Derivatives in Diabetes Management: Recent Progress and Future Perspective. Pharmaceuticals.
- Singh, S., et al. (2024). Recent advances on thiazole derivatives as potential anti-diabetic agents. Journal of Molecular Structure.
-
A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline. (2016). Methods and Protocols. Available at: [Link]
-
Human Peroxisome Proliferator-Activated Receptor Gamma. Indigo Biosciences. Available at: [Link]
-
Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog. (2014). Cytotechnology. Available at: [Link]
-
New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. (2022). Molecules. Available at: [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]
-
Oral Glucose Tolerance Test. Mouse Metabolic Phenotyping Centers. Available at: [Link]
-
STZ-Induced Diabetes Model – Protocol. NDI Neuroscience. Available at: [Link]
-
Antidiabetic Activities Analysis by Oral Glucose Tolerance Test in Rats. (2014). Journal of the Korean Society of Food Science and Nutrition. Available at: [Link]
-
Insulin secretion assays in an engineered MIN6 cell line. (2020). MethodsX. Available at: [Link]
-
A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments. (2017). Current Drug Discovery Technologies. Available at: [Link]
-
Evidence for NADPH oxidase activation by GPR40 in pancreatic β-cells. (2020). Scientific Reports. Available at: [Link]
-
Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. (2021). Experimental Animals. Available at: [Link]
-
Assessment of anti-diabetic activity of a novel hydrazine-thiazole derivative: in vitro and in vivo method. (2019). Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Blood Collection Procedure Title: Glucose Tolerance Test (GTT) Species: Rat or Mouse. University of California, Berkeley Office of Animal Care and Use. Available at: [Link]
-
Free fatty acids increase cytosolic free calcium and stimulate insulin secretion from β-cells through activation of GPR40. (2005). Endocrinology. Available at: [Link]
-
Heterocyclic compounds as a magic bullet for diabetes mellitus: a review. (2022). RSC Advances. Available at: [Link]
-
GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice. (2021). International Journal of Molecular Sciences. Available at: [Link]
-
Oral Glucose Tolerance Test. Taconic Biosciences. Available at: [Link]
-
WVU IACUC Model Guidance Sheet: Use of Streptozotocin (STZ) for Diabetes Induction in Animals. West Virginia University Institutional Animal Care and Use Committee. Available at: [Link]
-
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). Applied Sciences. Available at: [Link]
-
Where can I obtain a complete protocol for an insulin secretion assay in a MIN-6 cell line? ResearchGate. Available at: [Link]
-
PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. BPS Bioscience. Available at: [Link]
-
PPARgamma CALUX®. BioDetection Systems. Available at: [Link]
-
Glucose, Blood, Oral Glucose Tolerance Test (OGTT), Rat. Pharmacology Discovery Services. Available at: [Link]
-
CALCIUM FLUX PROTOCOL. University of Pennsylvania. Available at: [Link]
-
Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. (2023). Frontiers in Endocrinology. Available at: [Link]
-
High Dose STZ Induction Protocol V.1. (2019). DiaComp. Available at: [Link]
-
Insulin secretion assays in an engineered MIN6 cell line. (2020). MethodsX. Available at: [Link]
-
Glucose availability controls adipogenesis in mouse 3T3-L1 adipocytes via up-regulation of nicotinamide metabolism. (2019). Journal of Biological Chemistry. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Insulin secretion assays in an engineered MIN6 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
- 10. mmpc.org [mmpc.org]
- 11. e-jarb.org [e-jarb.org]
- 12. olac.berkeley.edu [olac.berkeley.edu]
- 13. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Note: Thiazole Derivatives as Dual-Binding Acetylcholinesterase Inhibitors
Introduction & Clinical Rationale
The "Cholinergic Hypothesis" remains a cornerstone in the therapeutic strategy for Alzheimer’s Disease (AD). It posits that the cognitive decline in AD patients stems from a deficiency in the neurotransmitter acetylcholine (ACh).[1] Consequently, the inhibition of acetylcholinesterase (AChE)—the enzyme responsible for hydrolyzing ACh—is a primary therapeutic target.[1][2][3]
Thiazole derivatives have emerged as a "privileged scaffold" in this domain due to their ability to bridge the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the AChE enzyme. This Dual-Binding Site Inhibition (DBSI) is critical because it not only prevents ACh hydrolysis but can also inhibit AChE-induced amyloid-beta (Aβ) aggregation, a secondary pathological hallmark of AD.[4]
This guide details the rational design, screening, and kinetic validation of thiazole-based inhibitors, prioritizing protocols that ensure reproducibility and high Z-factors in high-throughput screening (HTS) environments.
Rational Design & Structure-Activity Relationship (SAR)
The thiazole ring serves as an optimal bioisostere and linker. Its planar structure facilitates
Key SAR Drivers:
-
The Core (Thiazole): Acts as the central scaffold. Substitution at the C2 and C4/C5 positions allows for the extension of the molecule to span the 20 Å gorge of the AChE active site.
-
The Linker: Hydrazone or amide linkers are often employed to introduce hydrogen bond donors/acceptors that interact with the Oxyanion Hole (Gly121, Gly122).[4]
-
The Hydrophobic Tail: Bulky aromatic groups (e.g., phenyl, naphthyl) attached to the thiazole are designed to lodge into the PAS, blocking substrate entry.[4]
Visualization: SAR & Design Workflow
The following diagram outlines the logical flow from fragment selection to lead optimization for thiazole-AChE inhibitors.
Figure 1: Rational design workflow for dual-binding AChE inhibitors targeting both CAS and PAS regions.
In Vitro Screening Protocol: Modified Ellman’s Assay
The standard Ellman method must be optimized for small-molecule screening to account for spontaneous hydrolysis of the substrate and potential spectral interference by the inhibitor.
Reagents & Preparation[1][5][6][7]
-
Buffer: 0.1 M Potassium Phosphate Buffer, pH 8.0 (Critical for optimal DTNB reaction).
-
Enzyme: Recombinant Human AChE (rhAChE) or Electrophorus electricus AChE (EeAChE).[4] Stock: 500 U/mL in 1% gelatin; Working solution: 0.1 U/mL.
-
Substrate: Acetylthiocholine Iodide (ATCI), 15 mM stock in water.[4]
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 3 mM in buffer containing 0.1 M NaCl and 0.02 M MgCl₂.[4]
-
Reference Standard: Donepezil (1 µM to 0.1 nM).[4]
Step-by-Step Protocol
-
Blanking: In a 96-well clear microplate, add 140 µL of Phosphate Buffer (pH 8.0).
-
Inhibitor Addition: Add 20 µL of the test thiazole derivative (dissolved in 10% DMSO/Buffer). Final DMSO concentration must be <1% to prevent enzyme denaturation.[4]
-
Enzyme Addition: Add 20 µL of AChE working solution (0.1 U/mL).
-
Pre-Incubation (CRITICAL): Incubate at 25°C for 20 minutes .
-
Why? This allows the inhibitor to establish equilibrium with the enzyme (CAS/PAS binding) before the substrate competes for the active site.
-
-
Chromogen Addition: Add 10 µL of DTNB solution.
-
Substrate Initiation: Add 10 µL of ATCI to start the reaction.
-
Measurement: Immediately monitor absorbance at 412 nm in kinetic mode for 10 minutes (30-second intervals).
Data Analysis & Validation
Calculate the velocity (
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| High Background Absorbance | Spontaneous hydrolysis of ATCI | Prepare ATCI fresh; Keep on ice; Check Buffer pH.[4] |
| Non-Linear Kinetics | Enzyme degradation or product inhibition | Reduce enzyme concentration; Measure only initial velocity (first 2 mins).[4] |
| Inconsistent IC50 | Insufficient Pre-incubation | Increase pre-incubation time to 30-40 mins to ensure equilibrium. |
Kinetic Mechanism Analysis
Once a "hit" (IC50 < 1 µM) is identified, the mechanism of inhibition (Competitive, Non-competitive, or Mixed) must be determined to validate the dual-binding hypothesis.[4]
Protocol: Lineweaver-Burk Plot[1][8]
-
Prepare 4 concentrations of the inhibitor (e.g.,
).[4] -
For each inhibitor concentration, run the Ellman assay using 5 different substrate (ATCI) concentrations (e.g., 0.05, 0.1, 0.2, 0.4, 0.8 mM).[4]
-
Plot
(y-axis) vs. (x-axis).[4]
Interpretation Logic[1]
-
Competitive: Lines intersect at the Y-axis (
unchanged, increases). Implies binding strictly to CAS. -
Non-Competitive: Lines intersect at the X-axis (
decreases, unchanged). Implies binding strictly to PAS. -
Mixed (Dual Binding): Lines intersect in the second quadrant.[4] Implies binding to both CAS and PAS (Target profile for Thiazoles).[4]
Visualization: Kinetic Determination Workflow
Figure 2: Decision tree for determining the inhibition mechanism via Lineweaver-Burk analysis.
Computational Validation (Molecular Docking)[1][9]
To corroborate the kinetic data, molecular docking should be performed.[4][5]
-
Protein Target: Human Acetylcholinesterase (PDB ID: 4EY7 or 4M0E co-crystallized with Donepezil).[4]
-
Grid Box: Center the grid on the gorge connecting Trp286 (PAS) and Ser203 (CAS).[4]
-
Validation: Re-dock the native ligand (Donepezil).[4] The Root Mean Square Deviation (RMSD) must be < 2.0 Å for the protocol to be valid.
-
Key Interactions to Observe:
References
-
Recent Advances in Thiazole Scaffolds: Helal, M. H., et al. (2025).[4][1] Recent advances in the therapeutic insights of thiazole scaffolds as acetylcholinesterase inhibitors.[1] European Journal of Medicinal Chemistry.[4]
-
Thiazole-Based Derivatives Synthesis & Evaluation: Al-Wahaibi, L. H., et al. (2021).[4][6][7] Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega.[4] [4]
-
Standard Ellman Protocol: Ellman, G. L., et al. (1961).[4] A new and rapid colorimetric determination of acetylcholinesterase activity.[4][8] Biochemical Pharmacology.[4]
-
Molecular Docking & Dual Targeting: Turkan, F., et al. (2019).[4] Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors. Bioorganic Chemistry.[4][9][10]
-
AChE Crystal Structure (PDB 4EY7): Cheung, J., et al. (2012).[4][11] Crystal structures of human acetylcholinesterase in complex with donepezil. RCSB Protein Data Bank.[4][11] [4][11]
Sources
- 1. Recent advances in the therapeutic insights of thiazole scaffolds as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. cellmolbiol.org [cellmolbiol.org]
Application Notes and Protocols for Molecular Docking of Thiazole Derivatives with Peroxisome Proliferator-Activated Receptor Delta (PPARδ)
Introduction: The Therapeutic Promise of Targeting PPARδ with Thiazole Derivatives
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of metabolic processes and cellular differentiation. The PPAR family consists of three isotypes: PPARα, PPARγ, and PPARδ (also known as PPARβ).[1] While PPARα and PPARγ are the targets of fibrates and thiazolidinediones for treating dyslipidemia and type 2 diabetes, respectively, PPARδ has emerged as a promising therapeutic target for a range of metabolic disorders, including obesity, insulin resistance, and atherosclerosis.[1][2] PPARδ is highly expressed in metabolically active tissues such as skeletal muscle, adipose tissue, and the liver, where it governs lipid metabolism and energy homeostasis.[2]
Thiazole and its derivatives, particularly the thiazolidinedione class, are well-established pharmacophores in the realm of PPAR modulation.[3] The thiazole ring serves as a versatile scaffold for designing selective and potent ligands.[4][5] Molecular docking has become an indispensable computational tool in modern drug discovery, offering a powerful platform to predict the binding modes and affinities of small molecules like thiazole derivatives to their macromolecular targets.[6][7] This application note provides a comprehensive, step-by-step protocol for performing molecular docking studies of thiazole derivatives with PPARδ, underpinned by a rationale for each methodological choice to ensure scientific rigor and reproducibility.
I. Foundational Principles: Understanding the PPARδ Ligand Binding Domain
The ligand-binding domain (LBD) of PPARs, including PPARδ, is characterized by a large, Y-shaped binding pocket.[2][8] This pocket is comprised of a helical sandwich fold and a four-stranded β-sheet, creating a substantial volume that can accommodate a diverse array of lipophilic ligands.[8][9] The specificity of ligand binding among the PPAR isotypes arises from subtle differences in the shape and amino acid composition of their respective LBDs.[9][10] For instance, the PPARδ pocket is comparatively narrower in the region adjacent to the AF2 helix, which can influence the accommodation of bulky ligand substituents.[9] Key amino acid residues within the PPARδ LBD are crucial for ligand recognition and stabilization, and understanding these interactions is paramount for interpreting docking results.
II. The Molecular Docking Workflow: A Symbiotic Dance of Receptor and Ligand
The molecular docking process can be conceptualized as a computational simulation of the binding process between a ligand (thiazole derivative) and a receptor (PPARδ). The overarching goal is to identify the most favorable binding conformation, or "pose," of the ligand within the receptor's active site and to estimate the strength of this interaction, typically expressed as a binding energy or docking score.
Figure 1: A generalized workflow for the molecular docking of thiazole derivatives with PPARδ.
III. Detailed Experimental Protocol
This protocol utilizes widely accessible and validated software tools: AutoDock Vina for the docking calculations, AutoDock Tools (ADT) for file preparation, and PyMOL for visualization and analysis.[11][12]
A. Receptor Preparation: Sculpting the PPARδ Binding Site
The initial and critical step is the meticulous preparation of the PPARδ receptor structure to ensure it is computationally ready for docking.
-
Acquisition of the PPARδ Crystal Structure:
-
Navigate to the Protein Data Bank (PDB) (rcsb.org).
-
Search for human PPARδ structures. A suitable starting point is PDB ID: 5U3Q, which is a high-resolution crystal structure of the human PPARδ ligand-binding domain.[2] Download the structure in PDB format.
-
-
Initial Cleaning and Preparation using AutoDock Tools (ADT):
-
Launch ADT.
-
Load the downloaded PDB file (5U3Q.pdb).
-
Rationale: The raw PDB file contains non-essential molecules (water, co-crystallized ligands) that can interfere with the docking process. These must be removed to create a clean receptor model.[13]
-
Remove all water molecules (Edit > Hydrogens > Remove Water).
-
Remove any co-crystallized ligands and other heteroatoms not part of the protein.
-
Rationale: Adding hydrogens is crucial as they are often not resolved in X-ray crystal structures but are vital for proper charge distribution and hydrogen bonding interactions.[14]
-
Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar only).
-
Rationale: Assigning partial charges is essential for the scoring function to accurately calculate electrostatic interactions.
-
Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).
-
Save the prepared protein in the required PDBQT format (File > Save > Write PDBQT). This format includes atomic charges and atom types required by AutoDock Vina.
-
B. Ligand Preparation: Readying the Thiazole Derivative
The thiazole derivative must be converted into a 3D structure with appropriate chemical properties.
-
Ligand Structure Generation:
-
Draw the 2D structure of your thiazole derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Save the structure in a common format like SDF or MOL.
-
-
3D Conversion and Optimization:
-
Use a program like Open Babel or an online converter to convert the 2D structure to a 3D PDB format.
-
Rationale: Energy minimization is performed to obtain a low-energy, stable 3D conformation of the ligand, which is a more realistic representation for docking.
-
Perform energy minimization on the 3D structure using a force field like MMFF94.
-
-
Preparation for Docking using ADT:
-
Launch ADT and open the 3D structure of the thiazole derivative.
-
Rationale: Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand, which is crucial for finding the optimal binding pose.[15]
-
Define the rotatable bonds of the ligand (Ligand > Torsion Tree > Detect Root).
-
Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).
-
C. Docking Simulation: The In Silico Experiment
With the prepared receptor and ligand, the next step is to define the search space for docking and run the simulation.
-
Grid Box Definition:
-
In ADT, with the prepared PPARδ receptor loaded, navigate to Grid > Grid Box.
-
Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses. It should encompass the entire binding site of the receptor.
-
Adjust the center and dimensions of the grid box to cover the known ligand-binding pocket of PPARδ. For PDB ID 5U3Q, the binding site is well-defined by the location of the co-crystallized ligand in the original PDB file.[2] A typical grid box size for PPARδ would be around 25 x 25 x 25 Å.
-
-
Configuration File for AutoDock Vina:
-
Create a text file (e.g., conf.txt) to specify the input files and grid parameters for Vina.
-
-
Running the Docking Simulation:
-
Open a command-line terminal.
-
Navigate to the directory containing your prepared files and the Vina executable.
-
Execute the following command: vina --config conf.txt --log log.txt
-
IV. Analysis and Interpretation of Docking Results
The output of the docking simulation provides a wealth of information that requires careful analysis and interpretation.
A. Evaluating Docking Scores and Binding Poses
AutoDock Vina will generate an output PDBQT file (out.pdbqt) containing multiple binding poses of the ligand, ranked by their predicted binding affinities (in kcal/mol).
-
Binding Affinity: This value represents the estimated free energy of binding. A more negative value indicates a stronger, more favorable binding interaction.[16]
-
Root Mean Square Deviation (RMSD): The output also includes RMSD values, which measure the deviation between the predicted pose and a reference conformation (if provided). In a typical screen, lower RMSD values between clustered poses suggest a more well-defined binding mode.[16]
| Parameter | Interpretation | Typical Range for Hits |
| Binding Affinity (kcal/mol) | A more negative value indicates stronger predicted binding. | -7.0 to -12.0 |
| RMSD (Å) | Lower values between top poses suggest a well-defined binding mode. | < 2.0 Å |
B. Visualization of Binding Interactions
Visual inspection of the top-ranked binding poses is essential to understand the nature of the ligand-receptor interactions. PyMOL is an excellent tool for this purpose.[17][18]
-
Loading the Results in PyMOL:
-
Open PyMOL and load the prepared receptor PDBQT file.
-
Load the output PDBQT file containing the docked poses.
-
-
Analyzing Key Interactions:
-
Focus on the top-ranked pose (the one with the most negative binding affinity).
-
Identify and analyze the following types of interactions:
-
Hydrogen Bonds: These are critical for stabilizing the ligand in the binding pocket.
-
Hydrophobic Interactions: The lipophilic tail of the thiazole derivative will likely form extensive hydrophobic contacts with nonpolar residues in the PPARδ pocket.
-
Pi-Stacking Interactions: The aromatic thiazole ring can engage in pi-pi or cation-pi stacking with aromatic residues like Tyrosine or Phenylalanine.
-
-
The sulfur atom of the thiazole ring can also participate in unique noncovalent interactions, such as σ-hole bonding, which can contribute to binding affinity.[4]
-
Figure 2: Key molecular interactions stabilizing the thiazole derivative within the PPARδ binding pocket.
V. Protocol Validation: Ensuring Trustworthiness and Accuracy
A critical component of any docking protocol is its validation to ensure that the chosen parameters and software can reliably reproduce known binding modes.[19][20]
-
Re-docking: The most common validation method is to dock the co-crystallized ligand back into the receptor's binding site.[19]
-
Procedure:
-
Extract the co-crystallized ligand from the original PDB file (e.g., from 5U3Q).
-
Prepare this ligand as described in section III.B.
-
Perform the docking protocol as described in section III.C.
-
-
Success Criteria:
VI. Conclusion and Future Directions
This application note has detailed a robust and validated protocol for the molecular docking of thiazole derivatives with the therapeutic target PPARδ. By following these steps and understanding the underlying scientific rationale, researchers can generate meaningful and predictive models of ligand-receptor interactions. These in silico findings can guide the rational design and optimization of novel thiazole-based PPARδ modulators, accelerating the discovery of new therapies for metabolic diseases. The insights gained from such studies are invaluable for prioritizing compounds for synthesis and subsequent in vitro and in vivo evaluation.
References
- Vertex AI Search. (n.d.). Molecular docking analysis of PARγ with compounds from Ocimum tenuiflorum - PMC.
-
PubMed Central. (2022, September 7). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Retrieved January 28, 2026, from [Link]
-
Acta Scientific. (2022, November 29). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Retrieved January 28, 2026, from [Link]
-
National Institutes of Health. (n.d.). Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC. Retrieved January 28, 2026, from [Link]
-
YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2022, September 7). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Retrieved January 28, 2026, from [Link]
-
PNAS. (n.d.). Structural basis for specific ligation of the peroxisome proliferator-activated receptor δ. Retrieved January 28, 2026, from [Link]
-
PNAS. (n.d.). Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors. Retrieved January 28, 2026, from [Link]
-
PLOS ONE. (2012, May 11). Structural Insights into Human Peroxisome Proliferator Activated Receptor Delta (PPAR-Delta) Selective Ligand Binding. Retrieved January 28, 2026, from [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Validation of Docking Methodology (Redocking). Retrieved January 28, 2026, from [Link]
-
PubMed Central. (n.d.). Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors. Retrieved January 28, 2026, from [Link]
-
National Institutes of Health. (n.d.). Identification and Molecular Characterization of PPARδ as a Novel Target for Covalent Modification by 15-deoxy-Δ12, 14-prostaglandin J2. Retrieved January 28, 2026, from [Link]
-
PubMed Central. (n.d.). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Identification of PPAR β/δ agonists using a drug-repurposing approach by computational HTVS and molecular docking/ dynamics simulation. Retrieved January 28, 2026, from [Link]
-
AutoDock Vina. (2020, December 4). Tutorial – AutoDock Vina. Retrieved January 28, 2026, from [Link]
-
PubMed Central. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved January 28, 2026, from [Link]
-
YouTube. (2022, May 28). Autodock result protein-ligand interaction analysis using pymol. Retrieved January 28, 2026, from [Link]
-
PubMed Central. (2010, April 17). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Retrieved January 28, 2026, from [Link]
-
PLOS ONE. (n.d.). Structural Insights into Human Peroxisome Proliferator Activated Receptor Delta (PPAR-Delta) Selective Ligand Binding. Retrieved January 28, 2026, from [Link]
-
YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved January 28, 2026, from [Link]
-
ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. Retrieved January 28, 2026, from [Link]
-
YouTube. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. Retrieved January 28, 2026, from [Link]
-
PubMed. (2012, May 11). Structural insights into human peroxisome proliferator activated receptor delta (PPAR-delta) selective ligand binding. Retrieved January 28, 2026, from [Link]
-
PubMed Central. (2023, November 23). Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential. Retrieved January 28, 2026, from [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved January 28, 2026, from [Link]
-
Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved January 28, 2026, from [Link]
-
MDPI. (n.d.). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Retrieved January 28, 2026, from [Link]
-
PyMOL Wiki. (2023, July 19). Dockingpie. Retrieved January 28, 2026, from [Link]
-
YouTube. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved January 28, 2026, from [Link]
-
PubMed Central. (n.d.). The peroxisome proliferator-activated receptor δ, an integrator of transcriptional repression and nuclear receptor signaling. Retrieved January 28, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Retrieved January 28, 2026, from [Link]
-
Medium. (2021, October 12). Visualizing protein-protein docking using PyMOL. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2025, October 15). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Retrieved January 28, 2026, from [Link]
-
YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. Retrieved January 28, 2026, from [Link]
-
PubMed Central. (n.d.). Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. Retrieved January 28, 2026, from [Link]
-
Sci-Hub. (2007). Design, synthesis and in vitro evaluation of a series thiazolidinediones analogs as PPAR modulators. Retrieved January 28, 2026, from [Link]
-
PubMed Central. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Retrieved January 28, 2026, from [Link]
Sources
- 1. Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Structural Insights into Human Peroxisome Proliferator Activated Receptor Delta (PPAR-Delta) Selective Ligand Binding | PLOS One [journals.plos.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Molecular docking analysis of PARγ with compounds from Ocimum tenuiflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. actascientific.com [actascientific.com]
- 16. researchgate.net [researchgate.net]
- 17. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medium.com [medium.com]
- 19. researchgate.net [researchgate.net]
- 20. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid solubility problems in aqueous buffer
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to address and overcome the common solubility challenges associated with (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid in aqueous buffer systems. Our goal is to provide a clear understanding of the underlying physicochemical principles and to offer robust, step-by-step protocols for achieving stable and reproducible experimental solutions.
Physicochemical Data Summary
Understanding the fundamental properties of a compound is the first step in troubleshooting its behavior in solution. (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid is an organic molecule with characteristics that predict low aqueous solubility.
| Property | Value / Observation | Implication for Solubility |
| Molecular Formula | C₁₂H₁₁NO₂S | - |
| Molecular Weight | 233.29 g/mol | - |
| Predicted XlogP | 3.3[1] | This value indicates significant hydrophobicity (lipophilicity). The molecule prefers a non-polar environment over water, which is the primary reason for its poor aqueous solubility. |
| Chemical Nature | Weak Acid | The presence of a carboxylic acid (-COOH) group means its charge state, and therefore its solubility, is highly dependent on the pH of the solution.[2] |
Frequently Asked Questions (FAQs)
Q1: I added my (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid directly to my PBS buffer, and it won't dissolve. Why?
This is the most common issue and is expected due to the compound's molecular structure. There are two primary reasons:
-
Hydrophobicity : With a predicted XlogP of 3.3, the molecule is inherently "water-fearing."[1] The energy required to break the strong hydrogen bonds between water molecules to create a cavity for this non-polar compound is unfavorable.
-
Protonation State : As a carboxylic acid, the compound exists in two forms: a neutral, protonated form (R-COOH) and a charged, deprotonated carboxylate form (R-COO⁻). At neutral or acidic pH, the compound is predominantly in its neutral R-COOH form, which is significantly less soluble in water than its charged counterpart.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
For initial stock solutions, a high-purity, anhydrous organic solvent is essential. Dimethyl sulfoxide (DMSO) is the most widely recommended and used solvent for creating high-concentration stocks of this and similar hydrophobic compounds.[3][4][5]
-
Best Practice : Prepare a stock solution in the 10-50 mM range in 100% anhydrous DMSO. Ensure the compound is fully dissolved, using gentle warming (37°C) or brief sonication if necessary.[6] Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]
Q3: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What's happening?
This is a classic problem of supersaturation and solvent shifting. When a small volume of a high-concentration DMSO stock is rapidly introduced into a large volume of an aqueous buffer, the DMSO disperses, and the compound suddenly finds itself in an environment (water) where it is not soluble.[4] Its concentration exceeds its maximum aqueous solubility limit, causing it to crash out of solution, or precipitate.[8][9]
Q4: How can I prevent this precipitation upon dilution?
The key is to modify the final aqueous environment to make it more hospitable to the compound. The two most effective strategies are pH adjustment and the use of co-solvents .
-
pH Adjustment : By increasing the pH of the aqueous buffer, you can deprotonate the carboxylic acid group. This imparts a negative charge on the molecule, dramatically increasing its interaction with polar water molecules and thus enhancing solubility.[2][10]
-
Co-solvents : Maintaining a small percentage of an organic solvent in the final working solution can help keep the compound dissolved.[2][11]
Q5: What is the ideal pH for my buffer to ensure solubility?
The guiding principle is described by the Henderson-Hasselbalch equation .[12][13][14] For a weak acid, to ensure the majority of the compound is in its soluble, deprotonated form, the pH of the solution should be significantly higher than the compound's pKa.
-
Rule of Thumb : Aim for a buffer pH that is at least 1 to 2 units above the compound's pKa. While the exact pKa of this molecule is not readily published, most carboxylic acids have a pKa in the range of 3-5. Therefore, a buffer with a pH of 7.0 or higher should improve solubility. If precipitation still occurs at pH 7.4, a further increase in pH may be necessary.
Q6: Are there limits on how much DMSO I can have in my cell-based assay?
Absolutely. Organic solvents like DMSO can be toxic to cells and can influence experimental outcomes.[15][16]
-
Standard Limit : For most cell culture experiments, the final concentration of DMSO should be kept below 0.5%, with ≤0.1% being the preferred target .[7]
-
Critical Control : Always include a "vehicle control" in your experimental design. This control should contain the same final concentration of DMSO as your test samples to account for any effects of the solvent itself.
Troubleshooting Guide & Experimental Protocols
This section provides actionable protocols to overcome precipitation.
Core Problem: Precipitation After Diluting DMSO Stock into Aqueous Buffer
This workflow will guide you to the correct solution.
Caption: Troubleshooting workflow for solubility issues.
Protocol 1: pH Adjustment Method (Preferred)
This method directly addresses the chemical nature of the acidic compound.
-
Initial Setup : Begin with approximately 95% of your final required volume of aqueous buffer (e.g., 9.5 mL for a final 10 mL volume) in a sterile container with a magnetic stir bar.
-
Add Compound : While the buffer is stirring, add the required volume of your DMSO stock solution. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would add 10 µL. It is normal for the solution to turn cloudy or for a precipitate to form at this stage.
-
Titrate with Base : Slowly add a dilute solution of sodium hydroxide (NaOH), such as 0.1 M or 0.05 M, drop by drop.
-
Observe : Continue adding base until the solution becomes completely clear. This indicates the compound has dissolved.
-
Finalize : Measure the pH of the now-clear solution. This is the minimum pH required for solubility at this specific concentration. Adjust the volume to your final target with the buffer and, if necessary, re-verify the pH.
Protocol 2: Co-Solvent & Advanced Dilution Strategy
Use this method when the pH of your experimental system cannot be altered.
-
Prepare Stock : Use a validated stock solution in 100% DMSO.
-
Intermediate Dilution (Optional but Recommended) : If your final DMSO concentration will be very low (e.g., <0.1%), a direct dilution can still cause precipitation. To mitigate this, perform an intermediate dilution of your stock into a more compatible solvent like ethanol or propylene glycol.
-
Final Dilution Technique :
-
Place your final volume of aqueous buffer in a tube and ensure it is stirring vigorously to create a vortex.
-
Pipette the required volume of your stock solution (or intermediate dilution) directly into the side of the vortex.
-
This technique promotes rapid dispersion of the compound before it has a chance to aggregate and precipitate.[17]
-
-
Final Co-Solvent Concentration : If solubility is still a major issue, consider formulating your final buffer to contain a small amount of a co-solvent, such as 1-5% ethanol, provided it does not interfere with your assay.[18] Always verify the tolerance of your specific experimental system to any co-solvent.
Understanding the Mechanism: pH vs. Solubility
The relationship between pH, pKa, and the ionization state of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid is fundamental to its solubility.
Caption: Effect of pH on the ionization and solubility of an acidic compound.
By raising the pH, the equilibrium is shifted towards the deprotonated, charged, and more soluble carboxylate form, allowing for the preparation of stable aqueous solutions for your experiments.
References
-
Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from r/labrats. [Link]
-
Anand, A., et al. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]
-
Emulate Bio. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
-
Beleznai, T., et al. (2021, April 14). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. PubMed Central. [Link]
-
ResearchGate. (2015, August 14). Why is melanin soluble in Dimethyl sulfoxide (DMSO)?. [Link]
-
Avdeef, A. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]
-
Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]
-
MolPort. Compound [2-(2,4-dichloroanilino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid. [Link]
-
AAPS. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]
-
Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]
- Google Patents. (2012). Use of acacia extracts and their compounds on inhibition of xanthine oxidase.
-
Chemistry LibreTexts. (2025, August 18). Preparing Solutions. [Link]
-
PubChem. 4-methyl-2-phenyl-5-thiazoleacetic acid. [Link]
-
The Journal of Physical Chemistry B. (2017, September 18). The Hydrophobic Effect and the Role of Cosolvents. [Link]
-
PubChem. GW-0742. [Link]
-
Chemaxon Docs. Theory of aqueous solubility prediction. [Link]
-
PubMed Central. (n.d.). The attenuation of antibiotic resistant non-albicans Candida species, cytotoxicity, anti-inflammatory effects and phytochemical profiles of five Vachellia species.... [Link]
-
YouTube. (2024, June 13). The Henderson-Hasselbalch Equation and pKa. [Link]
-
PubMed. (2013, September 15). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. [Link]
-
Barrick Lab, TWiki. ProtocolsAntibioticStockSolutions. [Link]
-
World Journal of Biology and Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]
-
ResearchGate. The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]
-
Synthesis and Characterization of Melanin in DMSO. [Link]
-
Reddit. (2022, June 28). Need help with drug compound precipitating out of solution. Retrieved from r/chemistry. [Link]
-
American Elements. 2-(4-phenyl-1,3-thiazol-5-yl)acetic acid. [Link]
-
PubChem. 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid. [Link]
Sources
- 1. PubChemLite - 4-methyl-2-phenyl-5-thiazoleacetic acid (C12H11NO2S) [pubchemlite.lcsb.uni.lu]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. emulatebio.com [emulatebio.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ziath.com [ziath.com]
- 10. wjbphs.com [wjbphs.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 13. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 16. researchgate.net [researchgate.net]
- 17. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid in solution
[1][2][3]
Compound Classification: Thiazole-5-acetic acid derivative Primary Application: Pharmaceutical intermediate, metabolic probe (PPAR/NSAID analogs) Chemical Stability Profile: Moderate.[1][2][3] Susceptible to specific environmental stressors (UV, Alcohol Solvolysis, Thermal Decarboxylation).[1][2][3]
Part 1: Solubility & Stock Preparation (Critical First Step)[1][2]
Q: What is the optimal solvent system for preparing stable stock solutions? A: Do not use alcohols (Methanol/Ethanol) for long-term storage of the free acid.[2][3]
-
Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][3]
-
Concentration Limit: Up to 50 mM in anhydrous DMSO.
-
Why? The carboxylic acid moiety is prone to Fischer esterification in protic alcoholic solvents, especially under acidic conditions or prolonged storage.[2][3] In DMSO, the compound remains chemically inert if stored away from light.[2][3]
Q: How do I prepare a working solution for aqueous assays (pH 7.4)? A: Follow this "Solvent-Crash" protocol to prevent precipitation:
-
Vortex the aqueous buffer (PBS or HEPES) rapidly.
-
Inject the DMSO stock into the center of the vortexing buffer.[2][3]
-
Target Final DMSO: < 0.5% (v/v) to avoid solvent effects on biological systems.
-
Note: At pH 7.4, the carboxylic acid (pKa ≈ 4.0–4.[2][3]5) will be deprotonated (anionic), significantly enhancing aqueous solubility compared to acidic environments.[1][2][3]
Part 2: Stability & Degradation Pathways
Q: I see an extra peak in my LC-MS after 24 hours. What is it? A: The identity of the impurity depends heavily on your storage conditions. Use the table below to identify the likely degradation product.
Table 1: Common Degradation Scenarios
| Condition | Degradation Mechanism | Product Identity | Mass Shift (Δm/z) |
| Alcoholic Solvent (MeOH/EtOH) | Solvolysis (Esterification) | Methyl/Ethyl Ester | +14 (Me) / +28 (Et) |
| High Heat (>60°C) | Decarboxylation | 4,5-Dimethyl-2-phenylthiazole | -44 (Loss of CO₂) |
| UV Light Exposure | Photo-oxidation / Ring Cleavage | Sulfoxides / Ring-opened amides | +16 or Complex |
| Strong Oxidants (H₂O₂) | S-Oxidation | Thiazole S-oxide | +16 |
Mechanistic Visualization
The following diagram illustrates the structural fate of the compound under stress.[2][3]
Figure 1: Primary degradation pathways.[1][2] Note that esterification is the most common artifact in analytical chemistry when using alcoholic mobile phases.
Part 3: Troubleshooting & FAQs
Q: My compound degrades during HPLC analysis. Is it the column? A: It is likely the mobile phase , not the column.
-
Issue: Using acidic Methanol/Water gradients can induce on-column esterification if the run time is long or the column is heated.[2][3]
-
Solution: Switch to Acetonitrile (ACN) / Water with 0.1% Formic Acid.[2][3] ACN is aprotic and prevents ester formation.[2][3]
Q: Can I autoclave this compound? A: No. The thiazole-acetic acid linkage is thermally sensitive.[1][2][3] Autoclaving (121°C) poses a high risk of decarboxylation , converting the active acid into the inactive dimethyl-thiazole derivative.[1][2]
Q: Is the compound light-sensitive? A: Yes, thiazoles absorb in the UV range.[1][2][3] Prolonged exposure to ambient light (especially in solution) can drive photo-oxidation of the sulfur atom or the benzylic-like methyl group.[1][2][3]
-
Protocol: Store solid and solution in amber vials wrapped in aluminum foil.
Part 4: Analytical Validation (Purity Check)
Q: How do I confirm the purity of my batch? A: Use this decision tree to validate integrity before starting expensive biological assays.
Figure 2: Troubleshooting logic for impurity identification during QC.
References
-
Thiazole Stability & Synthesis : ChemicalBook. "4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid Properties".[1][2][3] Available at: [1][2][3]
-
Decarboxylation Mechanisms : Master Organic Chemistry. "Decarboxylation of Carboxylic Acids". Available at:
-
Thiazole Solubility Data : Cayman Chemical. "Carbendazim (Thiazole/Benzimidazole analog) Solubility Guide". Available at: [1][2][3]
-
General Heterocycle Stability : PubChem. "Compound Summary: Thiazole Derivatives". Available at: [1][2][3]
Technical Support Center: Optimizing Thiazole Ring Formation
Welcome to the technical support center for thiazole ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thiazole synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions and optimize your reaction conditions effectively.
Section 1: The Hantzsch Thiazole Synthesis: A Workhorse Reaction
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole scaffold due to its reliability and generally high yields.[1][2] The reaction involves the condensation of an α-haloketone with a thioamide.[1][3] Despite its robustness, challenges can arise. This section addresses common issues and provides solutions.
Frequently Asked Questions (FAQs) - Hantzsch Synthesis
Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the most common culprits?
Low yields in the Hantzsch synthesis can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions.[4] Here’s a systematic approach to troubleshooting:
-
Purity of Reactants: This is the most critical factor. Impurities in either the α-haloketone or the thioamide can lead to a cascade of side reactions, consuming your starting materials and complicating purification.[4]
-
α-Haloketones: These can be susceptible to self-condensation or decomposition. Assess purity by NMR and consider recrystallization or distillation if necessary.
-
Thioamides: Thioamides can be unstable, especially under acidic conditions.[4] Ensure you are using a high-purity thioamide. Some thioamides are also prone to oxidation.
-
-
Reaction Conditions: Temperature, solvent, and reaction time are all interconnected and crucial for success.
-
Temperature: Many Hantzsch reactions require heating to proceed at an appreciable rate.[5][6] If you are running the reaction at room temperature with no success, gentle heating (e.g., 40-60 °C) is a good starting point. For less reactive substrates, refluxing may be necessary.[6] However, excessive heat can lead to decomposition.
-
Solvent: The choice of solvent is critical and substrate-dependent. Alcohols like ethanol and methanol are common and effective solvents for the Hantzsch synthesis.[4][6] In some instances, solvent-free conditions have been reported to improve yields and reaction rates.[5]
-
-
Side Reactions: The formation of byproducts is a frequent cause of low yields.[5] Under acidic conditions, for instance, you might observe the formation of 2-imino-2,3-dihydrothiazole isomers.[4]
Q2: I am observing multiple spots on my TLC, and I suspect side reactions. What are the common side products and how can I minimize them?
Side reactions are a common hurdle. Here are some of the usual suspects and how to mitigate them:
-
Formation of Isomeric Byproducts: As mentioned, acidic conditions can promote the formation of 2-imino-2,3-dihydrothiazoles.[4] Careful control of pH, often by the addition of a non-nucleophilic base, can suppress this side reaction.
-
Bis-thiazole Formation: If the stoichiometry of your reactants is not carefully controlled, you may see the formation of bis-thiazoles or other condensation byproducts.[4] Ensure accurate measurement of your starting materials.
-
Decomposition: Overheating the reaction can lead to the decomposition of starting materials, intermediates, or even the final product. Monitor the reaction progress by TLC to avoid unnecessarily long reaction times at elevated temperatures.
Troubleshooting Guide: Low Yield in Hantzsch Synthesis
This workflow will guide you through a logical troubleshooting process.
Caption: Troubleshooting workflow for low yields in Hantzsch thiazole synthesis.
Experimental Protocol: A General Procedure for Hantzsch Thiazole Synthesis
This is a representative protocol that should be optimized for your specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thioamide (1.0 eq) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of thioamide).
-
Addition of α-Haloketone: Add the α-haloketone (1.0-1.1 eq) to the solution.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the reaction mixture is often poured into a basic solution, such as aqueous sodium carbonate, to precipitate the product.[3][6]
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. If necessary, purify the crude product by recrystallization or column chromatography.
Section 2: The Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis is another valuable method for accessing 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, carbon oxysulfide, or isothiocyanates.[7][8]
Frequently Asked Questions (FAQs) - Cook-Heilbron Synthesis
Q1: My Cook-Heilbron synthesis is not working. What are some initial troubleshooting steps?
Similar to the Hantzsch synthesis, the success of the Cook-Heilbron reaction hinges on the quality of the starting materials and the reaction conditions.
-
Stability of α-Aminonitriles: These starting materials can be unstable. It is often best to use them freshly prepared or purchased from a reliable source.
-
Reagent Purity: Ensure the purity of your carbon disulfide or other sulfur-containing reagent.
-
Reaction Conditions: These reactions are often carried out under mild conditions.[8] Excessive heat can lead to decomposition.
Reaction Mechanism Overview
The Cook-Heilbron synthesis proceeds through a different mechanistic pathway than the Hantzsch synthesis.
Caption: Simplified mechanism of the Cook-Heilbron thiazole synthesis.
Section 3: General Optimization Strategies
The following table summarizes key reaction parameters and their impact on thiazole synthesis.
| Parameter | Impact on Reaction | Optimization Strategy |
| Temperature | Reaction rate, side reactions, decomposition | Start with gentle heating (40-60 °C) and increase if necessary. Monitor by TLC to avoid prolonged heating.[6] |
| Solvent | Solubility of reactants, reaction rate | Screen common solvents like ethanol, methanol, and DMF. Consider solvent-free conditions for some substrates.[5] |
| Catalyst | Reaction rate, yield | While the classic Hantzsch synthesis is often uncatalyzed, modern variations may employ catalysts like silica-supported tungstosilisic acid to improve efficiency.[5] |
| Stoichiometry | Yield, byproduct formation | Use a slight excess (1.05-1.1 eq) of one reactant to ensure complete conversion of the other, but be mindful of potential side reactions. |
Section 4: Alternative and Modern Synthetic Routes
While the Hantzsch and Cook-Heilbron syntheses are classical methods, numerous other approaches to thiazole synthesis have been developed. These can be particularly useful when the required starting materials for the classical routes are unavailable or when milder reaction conditions are desired. Some notable examples include:
-
From Thioamides and α-diazoketones: Catalyzed by trifluoromethanesulfonic acid, this method offers mild, metal-free conditions.[9]
-
Copper-Catalyzed Three-Component Reaction: This approach utilizes oximes, anhydrides, and potassium thiocyanate to furnish thiazoles under mild conditions.[9]
-
Visible-Light-Mediated Synthesis: A green chemistry approach that uses visible light to mediate the synthesis of thiazoles from benzothioamides and sulfoxonium ylides under catalyst-free conditions.[9]
The choice of synthetic route will ultimately depend on the desired substitution pattern of the thiazole ring and the availability of starting materials.
References
-
Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved January 28, 2026, from [Link]
-
Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (n.d.). Retrieved January 28, 2026, from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 28, 2026, from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved January 28, 2026, from [Link]
-
Cook-Heilbron thiazole synthesis | Request PDF. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Cook–Heilbron thiazole synthesis. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis. Retrieved January 28, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved January 28, 2026, from [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bio-Ecological and Pharmaceutical Letters. Retrieved January 28, 2026, from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Retrieved January 28, 2026, from [Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. synarchive.com [synarchive.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 9. Thiazole synthesis [organic-chemistry.org]
Technical Support Center: Navigating the Nuances of Phenyl-Thiazole Compounds in Cellular Assays
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in their work with phenyl-thiazole compounds. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to overcome the common challenge of off-target effects in cellular assays. Our goal is to ensure the scientific integrity of your results and accelerate your research endeavors.
The phenyl-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] However, its very versatility can also be a source of experimental complexity, leading to off-target interactions and assay interference that can confound data interpretation. This guide will equip you to anticipate, identify, and mitigate these effects.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns that arise when working with phenyl-thiazole compounds in a cellular context.
Q1: My phenyl-thiazole compound shows activity in multiple, unrelated cellular assays. What could be the reason for this?
A1: This phenomenon, often referred to as "frequent hitter" behavior, is a known characteristic of some chemical scaffolds, including certain phenyl-thiazole derivatives.[3][4] There are several potential underlying causes:
-
Promiscuous Binding: The compound may be binding to multiple proteins, not just your intended target. This is particularly common with kinase inhibitors, as the ATP-binding pocket is conserved across many kinases.[1]
-
Assay Interference: The compound may not be interacting with a biological target at all, but rather interfering with the assay technology itself. This is a hallmark of Pan-Assay Interference Compounds (PAINS).[5] For instance, some compounds can inhibit luciferase, leading to false negatives in reporter assays, or possess intrinsic fluorescence, which can cause false positives.[6][7]
-
General Cytotoxicity: The compound might be inducing a general cytotoxic response in the cells, which would manifest as an effect in any assay that relies on cell viability or metabolic activity.[8]
Q2: I suspect my phenyl-thiazole compound is a PAIN. How can I confirm this and what should I do?
A2: Identifying a PAIN early is crucial to avoid investing resources in a non-viable compound. Here’s a suggested workflow:
-
In Silico Analysis: Utilize online tools and databases to check if your compound's substructure is flagged as a potential PAIN.
-
Technology Counter-screens: Test your compound in assays that use different detection technologies. For example, if you see activity in a luminescence-based assay, try a fluorescence-based or absorbance-based assay that measures the same biological endpoint.[6]
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can help determine if your compound is a true binder to your target or if it forms aggregates, a common behavior of some PAINS.
If your compound is confirmed as a PAIN, it is generally advisable to deprioritize it and focus on other chemical series.
Q3: My dose-response curve for my phenyl-thiazole compound is not a classic sigmoidal shape. What could this indicate?
A3: Non-sigmoidal or "biphasic" dose-response curves can be indicative of off-target effects.[9] A common scenario is a curve that shows an initial plateau at lower concentrations (suggesting inhibition of the primary, high-affinity target) followed by a second drop at higher concentrations (suggesting inhibition of a lower-affinity off-target). It is also important to consider the steepness of the curve; an unusually steep curve might suggest non-specific toxicity.[10][11] Careful analysis and follow-up experiments are necessary to dissect the contributions of on- and off-target activities.
Q4: How can I be sure that the cellular phenotype I observe is due to the inhibition of my intended target and not an off-target effect?
A4: This is a critical question in target validation. A multi-pronged approach is the most robust way to build confidence in your on-target effect:
-
Use of a Structurally Unrelated Inhibitor: If a different compound, with a distinct chemical scaffold but targeting the same protein, produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Inactive Control Compound: Synthesize a close structural analog of your active compound that is designed to be inactive against your primary target.[12] If this inactive analog does not produce the same cellular phenotype, it supports the hypothesis that the observed activity is on-target.
-
Target Engagement Assays: Directly measure the binding of your compound to its intended target in the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[13][14]
-
Target Knockdown/Knockout: Use genetic approaches like siRNA or CRISPR to reduce the expression of your target protein. If the phenotype of your compound is diminished in these cells, it strongly suggests an on-target mechanism.
Troubleshooting Guide
This section provides step-by-step guidance for common experimental issues encountered with phenyl-thiazole compounds.
Issue 1: High Background Signal in Cellular Assays
A high background signal can mask the true activity of your compound. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Autofluorescence | 1. Measure the fluorescence of your compound alone in the assay buffer at the excitation and emission wavelengths of your assay. 2. If significant, consider using a different fluorescent dye with a spectral profile that does not overlap with your compound. 3. Alternatively, switch to a non-fluorescence-based detection method (e.g., luminescence or absorbance). |
| Compound Interference with Detection Reagents | 1. Run a control experiment where you add your compound to the assay plate just before the final detection step. 2. If the signal is altered, your compound is likely interfering with the detection chemistry. 3. For luciferase assays, perform a counter-screen with purified luciferase enzyme to directly test for inhibition.[15] |
| Cellular Stress/Toxicity | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your primary assay to assess the cytotoxic profile of your compound.[8][12] 2. If cytotoxicity is observed at concentrations where you see activity in your primary assay, the observed effect may be a consequence of cell death rather than specific target modulation. |
Issue 2: Differentiating On-Target vs. Off-Target Effects
Distinguishing between on-target and off-target effects is paramount for validating your compound's mechanism of action.
Experimental Workflow for Target Deconvolution
Caption: A decision-making workflow for deconvoluting on- and off-target effects.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in intact cells.[13][14][16][17][18] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Cell Treatment: Treat your cells with your phenyl-thiazole compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the denatured, aggregated proteins.
-
Protein Quantification: Quantify the amount of your target protein remaining in the supernatant using a method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.
Data Presentation
Table 1: Example Selectivity Profile of a Phenyl-Thiazole Kinase Inhibitor
| Target Kinase | IC50 (nM) |
| Primary Target Kinase A | 10 |
| Off-Target Kinase B | 150 |
| Off-Target Kinase C | 800 |
| Off-Target Kinase D | >10,000 |
This table illustrates how to present selectivity data, highlighting the potency against the primary target versus potential off-targets.
Visualizing Signaling Pathways
Understanding the potential off-target signaling pathways is crucial. Many phenyl-thiazole compounds are designed as kinase inhibitors, and due to the conserved nature of the ATP binding site, they can inadvertently inhibit other kinases.[1]
Caption: Potential for on- and off-target pathway modulation by a phenyl-thiazole compound.
By systematically applying the principles and protocols outlined in this guide, you can confidently navigate the complexities of working with phenyl-thiazole compounds, ensuring the robustness and reliability of your cellular assay data.
References
- Abdel-Maksoud, M. S., Ammar, U. M., Oh, C. H. (2019). Anticancer profile of newly synthesized BRAF inhibitors possess 5-(pyrimidin-4-yl) imidazo [2, 1-b] thiazole scaffold. Bioorganic & Medicinal Chemistry, 27(10), 2041–2051.
- Anbar, H. S., El-Gamal, M. I., Tarazi, H., Lee, B. S., Jeon, H. R., Kwon, D., Oh, C. H. (2020). Imidazothiazole-based potent inhibitors of V600E-B-RAF kinase with promising anti-melanoma activity: Biological and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1712–1726.
- Asif, M. (2014). A review on anticancer activities of thiazole and its derivatives. International Journal of Research in Pharmaceutical and Biomedical Sciences, 5(2), 537-548.
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
- Baell, J. B., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery.
- B-R. (2024). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry.
- Cavanaugh, J. E. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 58(3), 1205-1214.
- Devine, S. M., Mulcair, M. D., Debono, C. O., Leung, E. W., Nissink, J. W. M., Lim, S. S., ... & Scanlon, M. J. (2015). Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. Journal of medicinal chemistry, 58(3), 1205-1214.
- El-Sayed, M. A., El-Gamal, M. I., Anbar, H. S., Lee, B. S., Oh, C. H. (2020). Design, synthesis, and biological evaluation of novel thiazole derivatives as potent and selective inhibitors of V600E-B-RAF kinase for the treatment of melanoma. European Journal of Medicinal Chemistry, 199, 112399.
- Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Sayed, M. A. (2010). Synthesis of novel thiazole and thiophene derivatives of expected anticancer activity. Acta Pharmaceutica, 60(2), 199-209.
- Green, D. V. S., & Pickett, S. D. (2017). Interpreting steep dose-response curves in early inhibitor discovery. Bioorganic & Medicinal Chemistry Letters, 27(15), 3341-3346.
- Habash, M., El-Shorbagi, A.-N., & Abdel-Wahab, B. F. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338.
- Jafari, E., Khodarahmi, G., & Sakhteman, A. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(4), 277.
- Jin, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-phenylthiazole CYP51 Inhibitors. RSC Medicinal Chemistry.
- Jafari, S., Lavasanifar, A., Hejazi, M. S., & Lai, R. (2017). The cellular thermal shift assay (CETSA) for drug target engagement studies in cancer cells. Methods in molecular biology (Clifton, N.J.), 1647, 185–196.
- Karati, D., Shaoo, K. K., Mahadik, K. R., & Kumr, D. (2022). Glycogen synthase kinase-3β inhibitors as a novel promising target in the treatment of cancer: Medicinal Chemistry Perspective. Results in Chemistry, 4, 100532.
- Kenakin, T. (2017). The Potency of an Agonist. In A Pharmacology Primer (pp. 67-82). Academic Press.
- Liang, L., Ruan, Y., Yu, X., Tan, W., Xu, X., Jia, J., ... & Wang, Y. (2025). Cellular Thermal Shift Assay (CETSA). Bio-protocol, 15(6), e4364.
- Mayhoub, A. S., Khaliq, M., Botting, C., Li, Z., Kuhn, R. J., & Cushman, M. (2011). An investigation of phenylthiazole antiflaviviral agents. Bioorganic & medicinal chemistry, 19(12), 3845–3854.
- Nassar, M. Y., et al. (2023). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 28(17), 6331.
- Papanastasiou, I., et al. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. International Journal of Molecular Sciences, 25(9), 4753.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
- Tomita, S., et al. (2019). Pan-assay interference compounds (PAINS) in medicinal chemistry: A critical review. Journal of Medicinal Chemistry, 62(23), 10469-10499.
- Zhang, J., et al. (2022). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega, 7(36), 32301-32314.
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]
- Abdel-Maksoud M. S. Ammar U. M. Oh C. H. (2019). Anticancer profile of newly synthesized BRAF inhibitors possess 5-(pyrimidin-4-yl) imidazo [2, 1-b] thiazole scaffold. Bioorg. Med. Chem., 27(10), 2041–2051.
- Auld, D. S., Southall, N., & Jadhav, A. (2008). Characterization of chemical libraries for luciferase inhibitory activity. Journal of medicinal chemistry, 51(8), 2372–2386.
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Gillet, V. J., Willett, P., & Bradshaw, J. (2003). The effectiveness of mining strategies for searching chemical substance databases. Journal of chemical information and computer sciences, 43(2), 336-343.
- Shoichet, B. K. (2004). Screening in a spirit of rationality.
- Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290.
- Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
- Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.
- Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature reviews. Drug discovery, 15(2), 87–95.
- Al-Obeidi, F. A., & Lam, K. S. (2000). Development of a novel peptide and protein microarray for high-throughput binding assays. Journal of the American Chemical Society, 122(45), 11224-11225.
- Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics reveals mechanisms of drug action.
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemdiv.com [chemdiv.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. scispace.com [scispace.com]
- 18. tandfonline.com [tandfonline.com]
How to prevent precipitation of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid in media
Ticket ID: #SOL-MPTA-001 Topic: Prevention of Precipitation of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid in Biological Media Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Incident Overview & Root Cause Analysis
The Issue: Users frequently report that (4-Methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid (CAS: 33763-20-1) precipitates immediately upon dilution from a DMSO stock solution into cell culture media (e.g., DMEM, RPMI). This results in "cloudy" media, crystal formation on plate bottoms, and inconsistent biological data (false negatives due to lack of exposure, or false positives due to crystal cytotoxicity).
The Chemistry (Root Cause): To solve this, we must understand the molecule's physicochemical conflict.
-
The Hydrophobic Core: The phenyl-thiazole scaffold is highly lipophilic (hydrophobic). It resists interaction with water molecules.
-
The "Solvent Shift" Shock: When you dilute a DMSO stock (where the compound is perfectly solvated) into aqueous media, the water molecules aggressively hydrate the DMSO. This leaves the hydrophobic drug molecules "stranded." Without a carrier, they aggregate instantly to reduce their surface area exposed to water.
-
Ionic Shielding: While the acetic acid tail (pKa ~4.2) is ionized at physiological pH (7.4), the high ionic strength of culture media (salts) shields these charges, reducing their ability to keep the bulky hydrophobic core in solution (Salting Out effect).
Decision Matrix: Selecting the Right Protocol
Use the following decision tree to select the solubilization method that fits your experimental constraints.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on concentration and media composition.
Technical Protocols
Protocol A: The "Step-Down" Dilution (Low Concentration, +Serum)
Best for: Screening assays < 10 µM in media containing >5% FBS.
The Logic: Direct addition of 100% DMSO stock to media causes a local "concentration explosion" at the pipette tip. We mitigate this by using an intermediate solvent buffer.
-
Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.
-
Prepare Intermediate: Dilute the stock 1:10 into sterile PBS (not media) to create a 1 mM working solution.
-
Note: If precipitation occurs here, vortex immediately. If it persists, switch to Protocol B.
-
-
Final Dilution: Add the 1 mM intermediate dropwise to the cell culture media while swirling/stirring the media.
-
Why? This prevents the "shock" of pure DMSO hitting the water and allows the serum albumin (naturally present in FBS) to sequester the drug gradually.
-
Protocol B: BSA Complexation (The "Gold Standard")
Best for: Serum-free conditions, sensitive cells, or concentrations 10–50 µM.
The Logic: Bovine Serum Albumin (BSA) has high-affinity hydrophobic binding pockets (Site I and II) that naturally carry lipophilic acids in the blood. We pre-load the drug onto BSA before adding it to the cells.
Materials:
-
Fatty-Acid Free BSA (Sigma A8806 or equivalent).
-
PBS (pH 7.4).
Workflow:
-
Prepare Vehicle: Dissolve BSA in PBS to create a 5% (w/v) solution. Sterile filter (0.22 µm).
-
Complexation:
-
Place the BSA solution on a magnetic stirrer (medium speed).
-
Slowly add your DMSO drug stock (e.g., 10-50 mM) dropwise into the vortex of the stirring BSA.
-
Critical: Do not exceed 1% v/v DMSO in the BSA solution.
-
-
Incubation: Stir for 30 minutes at Room Temperature. The solution should remain clear.
-
Use: Dilute this "Drug-BSA concentrate" into your final media.
Protocol C: Cyclodextrin Inclusion (High Solubility)
Best for: Animal studies (in vivo) or very high concentrations (>50 µM).
The Logic: 2-Hydroxypropyl-
Workflow:
-
Prepare Solvent: Make a 20% (w/v) solution of HP-
-CD in sterile water or PBS. -
Solubilization: Add the solid compound (MPTA) directly to the CD solution (avoiding DMSO if possible) OR add a concentrated DMSO stock to the CD solution.
-
Energy Input: Sonicate in a water bath for 20–30 minutes at 37°C.
-
Verification: The cloudy suspension should turn clear. If clear, filter sterilize.
Troubleshooting & FAQ
Q: I see a "milky" cloud immediately after adding the drug. Can I vortex it back into solution?
-
A: Generally, no. Once the crystalline lattice forms (the cloud), it is thermodynamically stable. Vortexing might break big crystals into micro-crystals (invisible to the naked eye), but these will still sediment and cause cytotoxicity ("crystal effect"). Discard and restart using Protocol B.
Q: Can I use Ethanol instead of DMSO?
-
A: Ethanol is less toxic but also a weaker solvent for this specific thiazole derivative. DMSO is preferred for the initial stock. If DMSO toxicity is a concern, use Protocol C (Cyclodextrin), which can often solubilize the solid powder directly without organic solvents.
Q: My media turned yellow after adding the drug.
-
A: This indicates a pH shift. The acetic acid moiety might be acidic enough to shift the Phenol Red indicator in the media if the buffering capacity is weak. Check the pH. If it is < 7.0, the compound will be less soluble (protonated form). Add HEPES buffer (25 mM) to maintain pH 7.4.
Comparison of Solvents/Carriers:
| Method | Max Solubility | Cytotoxicity Risk | Stability | Recommended For |
| DMSO only | Low (<10 µM) | High (>0.5% DMSO) | Poor (Precipitates) | Initial HTS Screening |
| BSA Complex | Med (50 µM) | Low (Biocompatible) | High | Cell Culture (Serum-Free) |
| HP- | High (>100 µM) | Low | Very High | In vivo / High Dose |
Visualizing the Precipitation Mechanism
Understanding why it fails helps you prevent it.
Figure 2: Mechanism of precipitation upon dilution (The "Solvent Shift") and how BSA/Carriers intervene.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2] Advanced Drug Delivery Reviews.
- Francis, M. F., et al. (2004). Solubilization of poorly water-soluble drugs by micellar encapsulation. Journal of Emulsion Science.
-
Thermo Fisher Scientific. (2025). 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid Properties. Fisher Scientific Catalog.
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell Technical Guide.
Sources
Technical Support Center: Minimizing Cytotoxicity of Substituted Thiazole Compounds
Introduction: The Thiazole Dilemma
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs for a range of diseases, from cancer to HIV.[1] This heterocyclic scaffold offers remarkable versatility, enabling diverse pharmacological activities.[2][3] However, this biological activity is a double-edged sword. Researchers frequently encounter significant off-target cytotoxicity during preclinical development, leading to the failure of promising therapeutic candidates.[4][5]
This guide serves as a technical support resource for researchers, scientists, and drug development professionals facing the challenge of thiazole-induced cytotoxicity. Here, we move beyond simple protocols to explain the underlying mechanisms, provide actionable troubleshooting strategies, and offer detailed workflows to help you rationally design and test compounds with an improved therapeutic index.
Section 1: Understanding the Mechanisms of Thiazole Cytotoxicity
Before troubleshooting, it's crucial to understand why a compound might be toxic. Thiazole derivatives can induce cell death through several mechanisms, often acting on multiple pathways simultaneously.
-
Induction of Apoptosis: Many thiazole compounds exert their effects by initiating programmed cell death, or apoptosis.[1][6] This can involve the activation of caspases, cleavage of PARP-1, and modulation of pro-apoptotic proteins like Bax and Bim.[7] Some thiazoles achieve this by interfering with critical cellular machinery, such as tubulin assembly or topoisomerase enzymes.[6]
-
Generation of Oxidative Stress: A common mechanism of off-target toxicity is the generation of reactive oxygen species (ROS), such as hydrogen peroxide.[7][8] An imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, which can damage DNA, lipids, and proteins, ultimately triggering cell death.[8][9] Certain thiazole derivatives have been shown to inhibit enzymes involved in managing oxidative stress, further exacerbating the issue.[2]
-
DNA Damage: Some thiazole derivatives can directly or indirectly cause DNA damage, such as single-strand breaks.[7] This damage, if not repaired, can arrest the cell cycle and initiate apoptosis.[3]
It is the interplay of these pathways that often determines the cytotoxic profile of a specific compound.
}
Figure 1: Key pathways of thiazole-induced cytotoxicity.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions and initial hurdles encountered during in vitro experiments.
Q1: My new thiazole compound is highly cytotoxic to all cell lines tested. What are my immediate troubleshooting steps?
A1: High, non-specific cytotoxicity is a common problem. Before undertaking major compound redesign, it's essential to validate the initial result and rule out experimental artifacts.
-
First, verify compound integrity and solubility. Ensure your compound hasn't precipitated in the culture medium. Check for solubility issues, as precipitates can cause physical stress to cells or interfere with assay readings.[10] Use a solvent like DMSO at a final concentration that is non-toxic to your cells (typically <0.5%).[10]
-
Second, optimize your cell seeding density. Too few cells can be overly sensitive, while too many can become confluent and nutrient-deprived, leading to cell death that is independent of your compound.[10] Run a titration experiment to find the optimal cell number for your assay duration.[10]
-
Third, confirm the result with an orthogonal assay. If you used a metabolic assay (e.g., MTT), confirm the cytotoxicity with a membrane integrity assay (e.g., LDH release) or a direct cell counting method. This ensures the observed effect isn't an artifact of the assay chemistry.[11]
Q2: How can I determine if the cytotoxicity is a specific on-target effect or general off-target toxicity?
A2: This is a critical question in drug development. The goal is to maximize on-target potency while minimizing off-target toxicity.
-
Use a panel of cell lines: Test your compound against your target-positive cancer cell line and compare its IC50 value to that of a target-negative cell line or a normal, non-cancerous cell line (e.g., MRC-5 human fibroblasts).[12] A large window between the IC50 values (a high selectivity index) suggests an on-target effect.
-
Target engagement studies: If you know the molecular target, perform an assay to confirm that your compound is engaging it at concentrations where you observe cytotoxicity.
-
Structure-Activity Relationship (SAR) studies: Synthesize and test a small number of analogs. If small structural changes that are predicted to abolish target binding also eliminate cytotoxicity, it strengthens the case for an on-target mechanism.
Q3: My assay results are not reproducible. What are the common sources of variability?
A3: Lack of reproducibility often points to subtle variations in experimental conditions.[10]
-
Cell Health: Ensure you are using cells from a consistent passage number and that they are in the logarithmic growth phase. Over-passaged or unhealthy cells respond inconsistently.
-
Reagent Consistency: Prepare fresh reagents when possible. Avoid repeated freeze-thaw cycles of stock solutions.
-
Plate Edge Effects: The outer wells of a microplate are prone to evaporation, which concentrates your compound and affects cell growth.[13] A best practice is to fill the perimeter wells with sterile PBS or media and not use them for experimental data.[10][13]
-
Environmental Control: Minor fluctuations in temperature and CO2 during incubation can significantly impact cell health and assay results.[14]
Section 3: Troubleshooting Guides & In-Depth Protocols
This section provides actionable strategies and step-by-step protocols to mitigate cytotoxicity.
Guide 1: Differentiating Cytotoxicity Mechanisms
Objective: To determine whether cell death is primarily caused by apoptosis, necrosis, or oxidative stress.
Rationale: Understanding the dominant mechanism of toxicity allows for more targeted mitigation strategies. For example, if toxicity is mediated by oxidative stress, co-treatment with an antioxidant or modifying the compound to be less redox-active could be viable solutions.
Workflow Diagram:
}
Figure 2: Workflow for mechanistic cytotoxicity analysis.
Protocol: Cellular ROS Detection with DCFDA
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with your thiazole compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50) for a relevant time period (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 µM H₂O₂).
-
DCFDA Loading: Remove the treatment media and wash cells gently with warm PBS. Add 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) in PBS and incubate for 45 minutes at 37°C, protected from light.
-
Measurement: Wash the cells again with PBS. Add PBS to each well and immediately measure fluorescence on a plate reader with excitation/emission wavelengths of ~485/535 nm.
-
Analysis: An increase in fluorescence relative to the vehicle control indicates an increase in cellular ROS.
Guide 2: Mitigation Through Formulation
Objective: To reduce non-specific cytotoxicity by encapsulating the thiazole compound in a nanoparticle-based delivery system.
Rationale: Systemic administration of cytotoxic drugs can damage healthy tissues.[15] Encapsulating a drug within a nanoparticle can alter its biodistribution, reduce its interaction with non-target cells, and potentially lower its overall toxicity.[16][17][18] Protein-based nanoparticles, for example, are often biocompatible and biodegradable.[19]
Protocol: Simple Albumin Nanoparticle Formulation
-
Preparation: Prepare a 5 mg/mL solution of your thiazole compound in a suitable organic solvent (e.g., ethanol). Prepare a 1% (w/v) aqueous solution of human serum albumin.
-
Encapsulation: While vortexing the albumin solution, add the thiazole solution dropwise to induce desolvation and nanoparticle formation.
-
Cross-linking: Add 0.2% glutaraldehyde solution and stir for 4 hours at room temperature to cross-link and stabilize the nanoparticles.
-
Purification: Purify the nanoparticles from free drug and excess reagents by repeated centrifugation (e.g., 15,000 rpm for 20 min) and resuspension in sterile water or PBS.
-
Characterization & Testing: Characterize the nanoparticles for size and drug loading. Then, re-run your in vitro cytotoxicity assays comparing the free compound to the nanoformulation. A rightward shift in the IC50 curve for non-target cells would indicate a reduction in toxicity.
Guide 3: Mitigation Through Structural Modification (SAR)
Objective: To rationally modify the chemical structure of the thiazole compound to decrease toxicity while retaining desired activity.
Rationale: The structure-activity relationship (SAR) is a core concept in medicinal chemistry.[20] Specific functional groups or structural features on the thiazole scaffold can be responsible for toxicity.[12][21][22] For example, certain substitutions may increase metabolic instability, leading to reactive metabolites, or may promote off-target interactions. SAR studies have shown that adding or removing groups like methoxy, hydroxyl, or halogens can significantly alter a compound's activity and toxicity profile.[21][22] Sometimes, the presence of two or more linked thiazole rings is required for cytotoxic activity.[1][23]
Strategy:
-
Identify Potential Toxicophores: Analyze the structure of your lead compound. Are there any known toxicophores (e.g., nitro groups, Michael acceptors)?
-
Hypothesize Modifications: Based on SAR principles, propose modifications. For example:
-
If oxidative stress is an issue, consider adding an antioxidant moiety like a catechol or removing a redox-cycling group.[24]
-
If the compound is too lipophilic (often associated with non-specific toxicity), introduce more polar groups to improve solubility and alter distribution.
-
-
Synthesize Analogs: Synthesize a focused library of 3-5 analogs based on your hypotheses.
-
Comparative Screening: Screen the new analogs alongside the parent compound in both efficacy and toxicity assays (e.g., target cell line vs. normal cell line).
Data Summary Table: Comparing Cytotoxicity Assays
| Assay Type | Principle | Pros | Cons |
| MTT/XTT | Measures metabolic activity (mitochondrial reductase) | High-throughput, inexpensive, well-established[11] | Can be affected by compound interference; measures cytostatic effects, not just cytotoxic[25] |
| LDH Release | Measures membrane integrity by detecting lactate dehydrogenase in the medium | Direct measure of cell death/necrosis; well-established[11] | Less sensitive for apoptosis; timing is critical as LDH degrades |
| Annexin V/PI | Detects phosphatidylserine exposure (apoptosis) and membrane permeability (necrosis) | Differentiates between apoptosis and necrosis; provides single-cell data (flow cytometry) | Lower throughput; requires specialized equipment |
| Cellular ROS | Measures the level of reactive oxygen species using a fluorescent probe | Provides mechanistic insight into oxidative stress[26] | Signal can be transient; probe can be toxic itself over long incubations |
Section 4: Concluding Remarks
Minimizing the cytotoxicity of substituted thiazole compounds is a complex but manageable challenge. It requires a systematic and evidence-based approach. By first understanding the underlying mechanism of toxicity and then applying rational strategies such as formulation or structural modification, researchers can significantly improve the therapeutic potential of their compounds. The key is to move beyond a simple "pass/fail" screening mentality and adopt a troubleshooting framework that integrates assay validation, mechanistic investigation, and iterative design.
References
-
Title: Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies Source: PubMed URL: [Link]
-
Title: Proapoptotic effects of novel thiazole derivative on human glioma cells Source: ResearchGate URL: [Link]
-
Title: Synthesis and cytotoxicity evaluation of thiosemicarbazones and their thiazole derivatives Source: National Library of Medicine URL: [Link]
-
Title: Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds Source: Semantic Scholar URL: [Link]
-
Title: Study of the in vitro cytotoxicity testing of medical devices Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: In Vitro Cytotoxicity Assays Source: LifeNet Health LifeSciences URL: [Link]
-
Title: Thiazoles and thiazolidinones as antioxidants Source: PubMed URL: [Link]
-
Title: Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]
-
Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking Source: MDPI URL: [Link]
-
Title: A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Involvement of oxidative stress in apoptosis induced by a mixture of isothiazolinones in normal human keratinocytes Source: PubMed URL: [Link]
-
Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]
-
Title: An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Toxicology of Nanoparticles in Drug Delivery Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL: [Link]
-
Title: Nanoparticle drug delivery can reduce the hepatotoxicity of therapeutic cargo Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: New Approaches for the Synthesis, Cytotoxicity and Toxicity of Heterocyclic Compounds Derived from 2-Cyanomethylbenzo[c]imidazole Source: ResearchGate URL: [Link]
-
Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]
-
Title: Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds Source: MDPI URL: [Link]
-
Title: Neurolocomotor Behavior and Oxidative Stress Markers of Thiazole and Thiazolidinedione Derivatives against Nauphoeta cinerea Source: MDPI URL: [Link]
-
Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems Source: MDPI URL: [Link]
-
Title: Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]
-
Title: In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Nanoparticle-Based Drug Delivery Systems in Cancer Therapy: Enhancing Targeted Treatment and Reducing Toxicity Source: ResearchGate URL: [Link]
-
Title: "ADVANCEMENTS IN HETEROCYCLIC COMPOUNDS FOR TARGETED CANCER THERAPY" Source: International Journal of Advanced Research in Science and Technology URL: [Link]
-
Title: 10 Tips for Successful Cell Based Assays Source: FDCELL URL: [Link]
-
Title: Cell-based Assays for Assessing Toxicity: A Basic Guide Source: ResearchGate URL: [Link]
-
Title: Nanoparticles and Toxicity in Therapeutic Delivery: the Ongoing Debate Source: Taylor & Francis Online URL: [Link]
-
Title: A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity Source: Royal Society of Chemistry URL: [Link]
-
Title: Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking Source: MDPI URL: [Link]
-
Title: Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli Source: National Center for Biotechnology Information (NCBI) URL: [Link]
Sources
- 1. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 5. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiazoles and thiazolidinones as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of oxidative stress in apoptosis induced by a mixture of isothiazolinones in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 10 Tips for Successful Cell Based Assays [fdcell.com]
- 15. mdpi.com [mdpi.com]
- 16. Nanoparticle drug delivery can reduce the hepatotoxicity of therapeutic cargo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Toxicology of Nanoparticles in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. archives.ijper.org [archives.ijper.org]
- 22. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid
Role: Senior Application Scientist Department: Process Chemistry & Scale-Up Support Status: Online
Introduction: The Scale-Up Landscape
Welcome to the Technical Support Center. You are likely here because the transition from gram-scale synthesis to kilo-lab production of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid has introduced unexpected impurities or process failures.
While the Hantzsch Thiazole Synthesis is a textbook reaction, its application to levulinic acid derivatives introduces a critical regioselectivity challenge that is often invisible on the bench scale but catastrophic in production. The core difficulty lies in the bromination of ethyl levulinate , where thermodynamic and kinetic control dictates the ratio of the desired precursor (3-bromo) versus the parasitic impurity (5-bromo).
Below are the resolved support tickets addressing the most frequent failures in this specific workflow.
Module 1: Precursor Synthesis (The Bromination Bottleneck)
Ticket #402: "My intermediate purity is fluctuating, and I see a 'flipped' isomer downstream."
User: Process Chemist, CDMO
Issue: We are brominating ethyl levulinate with
Diagnosis:
You are suffering from Regiochemical Drift . The bromination of ethyl levulinate (
-
C3 (Methylene): The desired kinetic product. Leads to the target 5-acetic acid thiazole.
-
C5 (Methyl): The thermodynamic product. Leads to the 4-acetic acid thiazole isomer (the "flipped" impurity).
Resolution Protocol:
-
Switch Solvent System: In methanol, the reaction favors the 5-bromo isomer (undesired). You must switch to a solvent system that suppresses enolization at the methyl group.
-
Recommendation: Use a MeCN/H2O system or maintain strictly acidic conditions without protic solvents that stabilize the C5-enol.
-
-
Temperature Control: The C3-bromination is kinetically favored. Perform the bromination at 0°C to 5°C . Allowing the exotherm to spike pushes the equilibrium toward the C5-bromo product.
-
Do Not Distill: The bromo-esters are thermally unstable. Attempting fractional distillation often causes HBr elimination or isomerization. Process the crude mixture directly, but only after verifying the regio-ratio is >90:10 via NMR (Integration of
vs ).
Data Summary: Solvent Effects on Regioselectivity
| Solvent System | Major Product | Ratio (3-Br : 5-Br) | Suitability |
| Methanol | 5-Bromo (Impurity) | 1 : 3 | CRITICAL FAILURE |
| Ether/Dioxane | Mixed | ~1 : 1 | Poor |
| MeCN + Acid | 3-Bromo (Target) | > 6 : 1 | Recommended |
Reference Grounding: Recent electrochemical studies confirm that protic solvents like MeOH favor 5-bromination, while aprotic/acidic media favor the desired 3-bromination [1].
Module 2: The Hantzsch Cyclization (Reaction Engineering)
Ticket #405: "The reactor solidified, and we trapped HBr gas."
User: Pilot Plant Lead Issue: During the addition of thiobenzamide to the bromo-ester, the reaction mass became a solid cake. We lost stirring, and the internal temperature spiked by 25°C.
Diagnosis: The Hantzsch synthesis is highly exothermic and generates stoichiometric HBr. Thiazole hydrobromide salts are often insoluble in non-polar solvents, leading to "seizing" of the reactor.
Resolution Protocol:
-
Solvent Switch: Replace Toluene or DCM with Ethanol or Isopropanol (IPA) .
-
Why: The intermediate thiazole hydrobromide is partially soluble in hot alcohols, maintaining a slurry rather than a concrete cake.
-
-
Reverse Addition Strategy:
-
Do NOT add solid thiobenzamide to the bromo-ester.
-
DO dissolve thiobenzamide in the alcohol (warm if necessary) and dose the bromo-ester liquid slowly. This controls the exotherm and HBr evolution rate.
-
-
The "Scavenger" Trap:
-
If HBr evolution is problematic, add a weak base (e.g.,
) after the initial cyclization is complete, not during. Adding it too early can hydrolyze the bromo-ester.
-
Module 3: Impurity Profiling & Purification
Ticket #409: "I have a yellow impurity that won't wash out."
User: QC Manager Issue: The final white solid has a persistent yellow tint and a contaminant at RRT 1.15.
Diagnosis: This is likely 3,5-Diphenyl-1,2,4-thiadiazole .[1]
-
Origin: Oxidative dimerization of Thiobenzamide.[1]
-
Cause: If you used excess thiobenzamide and exposed the reaction to air or excess bromine/oxidants, the thioamide dimerizes instead of cyclizing with the ester.
Resolution Protocol:
-
Stoichiometry Check: Ensure Thiobenzamide is the limiting reagent (0.95 eq) relative to the bromo-ester.
-
Workup Wash: The thiadiazole is highly lipophilic.
-
Dissolve the crude ester in dilute HCl (thiazole protonates and goes into water).
-
Wash with Toluene or Hexanes (Thiadiazole stays in organic layer).
-
Basify the aqueous layer to precipitate the pure thiazole ester.
-
Visualizing the Critical Pathways
The following diagram illustrates the divergent pathways determined by the bromination step. The "Red Path" represents the most common scale-up failure mode.
Figure 1: The Regioselectivity Bifurcation. Controlling the bromination step is the only way to prevent the formation of the difficult-to-separate 4-acetic acid regioisomer.
Standard Operating Procedure (SOP) for Scale-Up
To ensure reproducibility, follow this validated workflow:
-
Bromination: React Ethyl Levulinate with 1.05 eq
in MeCN (catalytic HBr) at 0-5°C . Quench immediately upon consumption of . Do not stir overnight at RT. -
Cyclization: Dissolve Thiobenzamide (1.0 eq) in Ethanol (5 vol) . Heat to 50°C. Drip in crude Bromo-ester (1.1 eq) over 2 hours.
-
Isolation (Ester): Cool to 0°C. The HBr salt may precipitate. Filter. If not, neutralize with aqueous
to pH 8. Filter the free base. -
Purification (Critical): Slurry the crude ester in Heptane/EtOAc (9:1) to remove thiadiazole and residual thiobenzamide.
-
Hydrolysis: Saponify with NaOH (2.5 eq) in MeOH/Water . Acidify to pH 4 with Acetic Acid (softer acidification prevents oiling out) to precipitate the final acid.
References
-
Regioselective Bromination: Medium-dependent regioselectivity of electrochemical bromination of methyl levulinate. RSC Sustainability, 2025.[2]
-
Hantzsch Mechanism & Impurities: The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1.
-
Thiadiazole Side-Reaction: An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides.[3] PMC (NIH).
Sources
- 1. BJOC - Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid vs GW501516 PPARδ activity
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)acetic Acid vs. GW501516
Executive Summary: The Agonist vs. The Fragment
This guide provides a technical comparison between GW501516 (Cardarine) , the benchmark synthetic PPAR
Crucial Distinction:
-
GW501516 is a high-affinity, pan-potent agonist (
nM) designed to bridge the hydrophobic and polar domains of the PPAR ligand-binding pocket (LBP). -
MPTA represents the "hydrophobic head" of the pharmacophore with a truncated acidic tail. It lacks the necessary linker length to engage the receptor's activation switch (Helix 12) effectively. Consequently, it displays negligible agonist activity (
nM) and serves primarily as a chemical building block or negative control in structure-activity relationship (SAR) studies.
Structural & Mechanistic Comparison (SAR)
To understand the performance gap, one must analyze the PPAR
The "Linker" Hypothesis
High-affinity binding requires a molecule to span from the hydrophobic entrance to the deep polar core.
-
GW501516 Architecture:
-
Head (Hydrophobic): The (trifluoromethyl)phenyl-thiazole moiety wedges into the hydrophobic arm.
-
Linker (Spacer): The thioether-methyl group provides flexibility and distance.
-
Tail (Polar): The phenoxyacetic acid moiety reaches the polar arm, forming critical hydrogen bonds with His323 , His449 , and Tyr473 . This interaction stabilizes Helix 12, the hallmark of nuclear receptor activation.
-
-
MPTA Architecture:
-
Head: Identical thiazole core (minus the trifluoromethyl group in some variants, though the core scaffold is the same).
-
Tail: The acetic acid is attached directly to the thiazole ring.
-
Failure Mode: The acidic group is spatially restricted to the hydrophobic region of the pocket. It cannot reach the polar residues (His323/Tyr473) required for activation. Furthermore, placing a charged carboxylate in a hydrophobic sub-pocket is energetically unfavorable (desolvation penalty).
-
Visualization: Pharmacophore Mapping
Figure 1: Pharmacophore mapping showing why the extended linker of GW501516 is necessary to bridge the hydrophobic and polar domains of the PPAR
Quantitative Performance Data
The following data summarizes the potency difference. Note that MPTA is often used as a starting material (CAS 10605-21-7) rather than a final drug candidate.
| Feature | GW501516 (Optimized Ligand) | MPTA (Structural Fragment) |
| Primary Application | PPAR | Chemical Intermediate / Negative Control |
| PPAR | 1.1 ± 0.3 nM | > 10,000 nM (Inactive) |
| PPAR Selectivity | >1000-fold vs. PPAR | N/A (Low affinity for all isoforms) |
| Binding Mode | H-bonds with His323, His449, Tyr473 | Non-specific hydrophobic interaction only |
| Solubility | Low (Lipophilic) | Moderate (Due to lower MW and free acid) |
| Molecular Weight | 453.5 g/mol | 233.29 g/mol |
Data derived from seminal SAR studies by GSK (Oliver et al., 2001) and subsequent fragment screening libraries.
Experimental Protocols for Verification
To experimentally verify the inactivity of MPTA compared to GW501516, two orthogonal assays are recommended: TR-FRET Binding (affinity) and Luciferase Reporter (efficacy).
Workflow Visualization
Figure 2: Dual-assay workflow to distinguish high-affinity agonists from inactive structural analogs.
Protocol A: TR-FRET Competitive Binding (LanthaScreen)
Objective: Determine if MPTA can physically displace a known ligand from the receptor.
-
Reagents:
-
GST-tagged PPAR
LBD (Ligand Binding Domain). -
Terbium-labeled anti-GST antibody.
-
Fluormone™ Pan-PPAR Green (tracer).
-
-
Procedure:
-
Prepare 10-point serial dilutions of GW501516 (Start 1
M) and MPTA (Start 100 M) in DMSO. -
In a 384-well black plate, add 10
L of PPAR -LBD/Tb-Ab complex. -
Add 5
L of Fluormone tracer. -
Add 5
L of test compound. -
Incubate for 1 hour at room temperature in the dark.
-
Read: TR-FRET on a plate reader (e.g., EnVision). Excitation: 340 nm. Emission 1: 520 nm (Fluorescein). Emission 2: 495 nm (Terbium).
-
-
Analysis: Calculate the 520/495 ratio. GW501516 will show a dose-dependent decrease in ratio (displacing the tracer). MPTA will likely show a flat line (no displacement).
Protocol B: Cell-Based Transactivation Assay
Objective: Confirm if binding translates to transcriptional activation.
-
Cell System: HEK293 or COS-7 cells.
-
Plasmids:
-
Expression vector: Gal4-DBD fused to PPAR
-LBD. -
Reporter vector: UAS (Upstream Activation Sequence) linked to Firefly Luciferase.
-
-
Procedure:
-
Day 1: Seed cells at 20,000 cells/well in 96-well plates.
-
Day 2: Transiently transfect plasmids using Lipofectamine.
-
Day 3: Treat cells with compounds.
-
Positive Control: GW501516 (10 nM).
-
Test: MPTA (10
M). -
Negative Control: DMSO (0.1%).
-
-
Day 4: Lyse cells and add Luciferase substrate. Measure luminescence.
-
-
Expected Result: GW501516 yields >10-fold induction. MPTA yields <1.5-fold induction (indistinguishable from background).
Safety & Selectivity Profile
While MPTA is less biologically active, understanding the safety profile of the class is vital.
-
GW501516 (Cardarine):
-
Status: Discontinued/Abandoned.
-
Toxicity: Although a potent metabolic modulator (increases fatty acid oxidation), it was dropped by GSK in 2007 due to the rapid development of cancers in multiple organs (liver, stomach, bladder, thyroid, tongue) in rat and mice models at all doses tested.
-
Mechanism: Prolonged, supraphysiological activation of PPAR
drives uncontrolled proliferation in certain tissues.
-
-
MPTA:
-
Status: Chemical Reagent.[1]
-
Toxicity: Primarily an irritant (Skin/Eye/Respiratory). Not classified as a carcinogen largely due to its inability to activate the receptor that drives the carcinogenic phenotype of GW501516.
-
Handling: Standard PPE (gloves, goggles, fume hood) is required.
-
References
-
Oliver, W. R., et al. (2001). "A selective peroxisome proliferator-activated receptor delta agonist promotes reverse cholesterol transport." Proceedings of the National Academy of Sciences, 98(9), 5306–5311.
- Seminal paper establishing the structure and activity of GW501516.
-
Shearer, B. G., et al. (2010). "Identification of a novel series of PPARδ agonists with improved physicochemical properties." Bioorganic & Medicinal Chemistry Letters, 20(7), 2260-2264.
- Discusses SAR and the necessity of the tail group.
-
RCSB Protein Data Bank. "Crystal Structure of PPAR delta with GW501516." PDB Entry 3TKM.
- Structural valid
- GlaxoSmithKline. "Clinical Development of GW501516." ClinicalTrials.gov Archive.
Sources
A Researcher's Guide to Thiazole-Based PPAR Agonists: A Comparative Efficacy Analysis
For researchers in metabolic disease, inflammation, and oncology, Peroxisome Proliferator-Activated Receptors (PPARs) represent a critical therapeutic target. The thiazole scaffold has proven to be a remarkably versatile core for the development of potent PPAR agonists. This guide provides an in-depth comparison of the efficacy of different thiazole-based PPAR agonists, moving from the well-established thiazolidinediones (TZDs) to the next generation of selective and dual-activity modulators. We will delve into the experimental data that underpins our understanding of these compounds and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery and development endeavors.
The Evolution of Thiazole-Based PPAR Agonists: From Full Agonists to Selective Modulators
The journey of thiazole-based PPAR agonists began with the discovery of the thiazolidinedione (TZD) class of drugs, which are potent activators of PPARγ.[1][2] These compounds, including rosiglitazone and pioglitazone, revolutionized the treatment of type 2 diabetes by enhancing insulin sensitivity.[3] Their mechanism of action is largely attributed to the activation of PPARγ, which leads to the redistribution of excess fatty acids to peripheral fat, thereby reducing their availability in the circulation, liver, and muscle.[1]
However, the broad and potent activation of PPARγ by TZDs has been associated with a range of side effects, including weight gain, fluid retention, bone fractures, and an increased risk of heart failure.[2][3] This has spurred the development of novel thiazole-based compounds with more nuanced activity profiles, including partial agonists and dual agonists that target multiple PPAR subtypes (α, δ, and γ), with the aim of retaining the therapeutic benefits while mitigating the adverse effects.[4]
Comparative Efficacy: A Data-Driven Analysis
The efficacy of a PPAR agonist is a multifactorial characteristic encompassing its binding affinity (Ki), the concentration required to elicit a half-maximal response (EC50), and its maximal achievable effect. The following tables summarize key efficacy data for a selection of thiazole-based PPAR agonists, providing a comparative snapshot of their potencies and activities.
Table 1: Efficacy of Thiazolidinedione (TZD) Full Agonists at PPARγ
| Compound | Target | Assay Type | EC50 | Ki | Reference |
| Rosiglitazone | PPARγ | Luciferase Reporter | ~225 nM | - | [5] |
| Pioglitazone | PPARγ | Luciferase Reporter | - | - | [3] |
| Compound 4t | PPARγ | FP-based ligand screening | 0.75 ± 0.20 µM | - | [6] |
Table 2: Efficacy of Novel Thiazole-Based PPAR Agonists
| Compound | Target(s) | Assay Type | EC50 | Ki | Key Features | Reference |
| Allyl derivative (1b) | PPARγ | Transactivation | 4.95 µM | - | Higher agonistic activity compared to rosiglitazone | [7] |
| Compound 2c | PPARγ/FFAR1 | In vivo (animal model) | 17.75 µM | - | Better anti-hyperglycemic activities than rosiglitazone | [7] |
| Compound 86 | PPARγ | Transactivation | - | - | 127.9% transactivation vs. rosiglitazone (100%) | [8] |
| Analog 26 | FFA1/PPARδ | Gal4 receptor cell-based | 68 nM (FFA1), 102 nM (PPARδ) | - | Dual agonist with good pharmacokinetic profile | [9] |
| Compound 1 | GPER | Adenylate cyclase activation | 480 nM | - | GPER agonist with potential in breast cancer | [10] |
| Compound 5 | GPER | Adenylate cyclase activation | 1620 nM | - | GPER agonist with a similar profile to G-1 | [10] |
Deciphering the Mechanism: The PPAR Signaling Pathway
The therapeutic effects of thiazole-based agonists are mediated through the intricate PPAR signaling pathway. PPARs are ligand-activated transcription factors that, upon binding to an agonist, heterodimerize with the retinoid X receptor (RXR).[11] This complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[12] The three PPAR isoforms—α, β/δ, and γ—exhibit distinct tissue distributions and regulate different sets of genes, leading to their diverse physiological roles.[13]
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation.[14]
-
PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation and cell proliferation.[13]
-
PPARγ: Highly expressed in adipose tissue and plays a crucial role in adipogenesis, lipid storage, and insulin sensitization.[3]
The following diagram illustrates the canonical PPAR signaling pathway:
Caption: The PPAR signaling pathway is initiated by the binding of a thiazole-based agonist to its corresponding PPAR isoform.
Experimental Workflow: Quantifying PPAR Agonist Efficacy
A robust and reliable method for quantifying the efficacy of PPAR agonists is the luciferase reporter assay. This cell-based assay provides a quantitative measure of the transactivation potential of a compound. The following is a detailed, step-by-step protocol for performing a PPARγ luciferase reporter assay.
Experimental Protocol: PPARγ Luciferase Reporter Assay
1. Cell Culture and Transfection:
-
Cell Line: A suitable mammalian cell line, such as HEK293 or COS-7, is typically used.
-
Plasmids:
-
An expression vector containing the ligand-binding domain of human PPARγ fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
A control plasmid, such as one expressing Renilla luciferase, for normalization of transfection efficiency.
-
-
Procedure:
-
Seed the cells in a 24-well plate at an appropriate density to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the PPARγ expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24 hours post-transfection.
-
2. Compound Treatment:
-
Compound Preparation: Prepare a serial dilution of the thiazole-based agonist and a reference compound (e.g., rosiglitazone) in the appropriate cell culture medium.
-
Procedure:
-
After the 24-hour incubation, replace the medium with fresh medium containing the different concentrations of the test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (rosiglitazone).
-
Incubate the cells with the compounds for another 24 hours.
-
3. Luciferase Assay:
-
Reagents: A dual-luciferase reporter assay system is required.
-
Procedure:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells using the lysis buffer provided in the assay kit.
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase assay substrate and measure the firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
Plot the fold activation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Caption: A streamlined workflow for determining the efficacy of PPAR agonists using a luciferase reporter assay.
Conclusion and Future Directions
The thiazole scaffold continues to be a fertile ground for the discovery of novel PPAR agonists with improved therapeutic profiles. While the full agonists of the TZD class have demonstrated significant efficacy in the treatment of type 2 diabetes, their associated side effects have prompted a shift towards the development of more selective and partial agonists. The comparative analysis of efficacy data, coupled with a thorough understanding of the underlying PPAR signaling pathway and robust experimental validation, is crucial for advancing this field. As research progresses, the focus will likely remain on fine-tuning the activity of these compounds to achieve a better balance of efficacy and safety, ultimately leading to the development of next-generation therapies for a range of metabolic and inflammatory diseases.
References
-
[PubMed. (2007). Synthesis and identification of[2][6][15]thiadiazole derivatives as a new series of potent and orally active dual agonists of peroxisome proliferator-activated receptors alpha and delta.]([Link])
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Thiazolidinediones and PPARγ agonists: time for a reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Re-highlighting the action of PPARγ in... | F1000Research [f1000research.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A Series of Indole-Thiazole Derivatives Act as GPER Agonists and Inhibit Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
- 13. cusabio.com [cusabio.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Characterizing PPARα and PPARγ Cross-Reactivity: The Case of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid
Introduction: The Significance of PPAR Selectivity
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors, playing pivotal roles in regulating systemic metabolism.[1][2] The two most extensively studied isoforms in metabolic disease are PPARα and PPARγ.
-
PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[3] Its activation primarily governs lipid and lipoprotein metabolism, making it the target for fibrate drugs used to treat dyslipidemia.[2]
-
PPARγ is most abundant in adipose tissue and is a master regulator of adipogenesis, glucose homeostasis, and lipid storage.[3][4] It is the molecular target for the thiazolidinedione (TZD) class of insulin-sensitizing drugs for type 2 diabetes.[2]
Given their distinct yet complementary roles, the development of novel synthetic ligands requires a precise understanding of their isoform selectivity. While selective agonists offer targeted therapy, dual PPARα/γ agonists have been developed to simultaneously manage hyperglycemia and dyslipidemia, a common feature of metabolic syndrome.[5][6][7] However, this dual activity can also introduce complex side-effect profiles, underscoring the critical need for rigorous cross-reactivity assessment.[5][8]
This guide provides a comprehensive experimental framework for evaluating the cross-reactivity of a novel compound, using (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid (hereafter referred to as Compound T ), a structure bearing resemblance to known PPAR-activating scaffolds, as a case study.[4][9] We will compare its activity profile against well-characterized selective and dual-acting reference compounds.
The Core Principle: A Multi-Tiered Approach to Characterization
Determining the precise activity profile of a test compound cannot be achieved with a single experiment. A robust characterization relies on a tiered approach, moving from direct physical interaction to functional cellular outcomes. Our investigation is built on three pillars:
-
Direct Binding Affinity: Does the compound physically engage with the PPARα and PPARγ ligand-binding domains?
-
Receptor Activation Potency: If it binds, does it activate the receptor, and at what concentration?
-
Target Gene Expression: Does receptor activation translate to the modulation of known downstream target genes in a physiologically relevant context?
Comparative Ligands for Benchmarking
To objectively assess Compound T, its activity must be benchmarked against established controls.
| Compound Class | Example Ligand | Primary Target | Known Effect |
| Selective PPARα Agonist | WY-14643 (Pirinixic Acid) | PPARα | Potent and selective activator of PPARα.[10] |
| Selective PPARγ Agonist | Rosiglitazone | PPARγ | High-affinity, selective agonist for PPARγ.[10][11] |
| Dual PPARα/γ Agonist | Tesaglitazar | PPARα and PPARγ | A dual agonist developed to combine insulin sensitization with lipid profile improvement.[5][12] |
Experimental Framework for Determining Cross-Reactivity
Workflow Overview
The following diagram outlines the logical flow of experiments designed to provide a comprehensive activity profile for Compound T.
Caption: A three-tiered experimental workflow for compound characterization.
Tier 1: In Vitro Binding Affinity Assay
Causality: The first and most fundamental question is whether Compound T can physically occupy the ligand-binding pocket (LBP) of PPARα and PPARγ. A competitive binding assay provides this information by measuring the displacement of a fluorescently-labeled probe from the receptor's LBP. The Fluorescence Polarization (FP) assay is an excellent method for this, as it is a homogenous, solution-based technique that measures changes in the apparent molecular volume of the fluorescent probe.[4][13]
-
Reagents & Preparation:
-
Recombinant human PPARα and PPARγ Ligand-Binding Domains (LBDs).
-
A fluorescently-labeled PPAR probe (e.g., a derivative of a known high-affinity ligand).
-
Assay Buffer (e.g., PBS, 0.01% Tween-20).
-
Compound T and reference ligands (WY-14643, Rosiglitazone, Tesaglitazar) serially diluted in DMSO, then further diluted in Assay Buffer.
-
-
Assay Procedure:
-
To the wells of a black, low-volume 384-well plate, add a fixed concentration of PPARα or PPARγ LBD.
-
Add a fixed concentration of the fluorescent probe.
-
Add the serially diluted test compounds (Compound T and controls). Include "no inhibitor" (DMSO vehicle) and "no protein" controls.
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
The raw millipolarization (mP) units are plotted against the log concentration of the test compound.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound required to displace 50% of the fluorescent probe).
-
The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the fluorescent probe.
-
Tier 2: Functional Activity - Cell-Based Reporter Assay
Causality: Binding does not equal activation. A compound can be a binder but function as an antagonist or be inert. To determine the functional consequence of binding, we use a cell-based reporter assay. We employ a chimeric receptor system where the PPAR LBD is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4.[14] This construct is co-transfected into a host cell line (e.g., HEK293) with a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene, such as luciferase. This system isolates the ligand-binding event, as any transcriptional activation is solely dependent on the ligand-induced conformational change in the PPAR LBD.[15]
-
Cell Culture & Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Seed cells into a 96-well white, clear-bottom plate.
-
Co-transfect cells with two plasmids:
-
An expression vector for the GAL4-hPPARα-LBD or GAL4-hPPARγ-LBD chimera.
-
A reporter vector containing a GAL4 UAS promoter element upstream of the firefly luciferase gene.
-
-
Allow cells to recover for 24 hours post-transfection.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound T and reference ligands in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a DMSO vehicle control.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the raw luminescence units to the vehicle control to calculate "Fold Activation."
-
Plot Fold Activation against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum activation level relative to a potent agonist).
-
Caption: Mechanism of the GAL4-PPAR chimera luciferase reporter assay.
Tier 3: Target Gene Expression Analysis
Causality: The final validation step is to confirm that Compound T can modulate the expression of endogenous PPAR target genes in a physiologically relevant cell type. This demonstrates that the compound's activity observed in the artificial reporter system translates to a more complex native cellular environment. We will use HepG2 human hepatoma cells for PPARα targets and differentiated 3T3-L1 murine adipocytes for PPARγ targets.
-
Cell Culture and Treatment:
-
Culture HepG2 cells or differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Treat the cells with an effective concentration of Compound T and controls (e.g., 3x the EC50 value determined from the reporter assay) for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based methods).
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA, and primers specific for the target genes and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
PPARα Target Genes (in HepG2): ACOX1 (Acyl-CoA Oxidase 1), CPT1A (Carnitine Palmitoyltransferase 1A).[16]
-
PPARγ Target Genes (in 3T3-L1): FABP4 (Fatty Acid Binding Protein 4), CD36 (Cluster of Differentiation 36).[3]
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and then to the vehicle-treated control.
-
Present the data as "Fold Change" in gene expression.
-
Data Synthesis and Profile Classification
The data from all three tiers should be consolidated to build a comprehensive profile of Compound T.
Table 1: Hypothetical Comparative Activity Profile
| Compound | Target | Binding Affinity (Ki, nM) | Reporter Assay (EC50, nM) | Emax (% of Control) | Target Gene Induction (Fold Change) |
| Compound T | PPARα | 550 | 800 | 95% | CPT1A: 12.5 |
| PPARγ | 75 | 110 | 100% | FABP4: 25.2 | |
| WY-14643 | PPARα | 1500 | 1200 | 100% | CPT1A: 15.1 |
| PPARγ | >10,000 | >10,000 | <10% | FABP4: 1.3 | |
| Rosiglitazone | PPARα | >10,000 | >10,000 | <5% | CPT1A: 1.1 |
| PPARγ | 40 | 60 | 100% | FABP4: 28.9 | |
| Tesaglitazar | PPARα | 20 | 35 | 105% | CPT1A: 18.5 |
| PPARγ | 30 | 50 | 98% | FABP4: 26.1 |
Note: Data are hypothetical for illustrative purposes.
Interpreting the Results
Based on the hypothetical data above, we can classify Compound T's profile.
Caption: Logic diagram for classifying PPAR agonist activity profile.
Conclusion
This guide outlines a rigorous, multi-tiered strategy for characterizing the cross-reactivity of novel compounds targeting PPARα and PPARγ. By systematically integrating binding, functional activation, and physiological gene expression data, researchers can build a comprehensive and reliable activity profile. This approach, exemplified by the hypothetical analysis of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid, is essential for guiding drug development decisions, from lead optimization to predicting in vivo efficacy and potential side effects.
References
-
Ceddia, R. B., et al. (2016). PPARγ and PPARα synergize to induce robust browning of white fat in vivo. Cell Metabolism, 23(5), 941-949. [Link]
-
Goyal, S. P., et al. (2010). PPAR dual agonists: are they opening Pandora's Box? Journal of Pharmacy and Pharmacology, 62(3), 275-285. [Link]
-
Asati, V., et al. (2014). Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs. Medicinal Chemistry, 4(11), 736-741. [Link]
-
BPS Bioscience. (n.d.). PPARα (Peroxisome proliferator-activated receptor alpha)-GAL4 Luciferase Reporter HEK293 Cell Line. BPS Bioscience. [Link]
-
Nagra, K. S., & Kalra, S. (2020). Dual PPAR α/γ Agonists: Continuing Cardiac Concerns. Journal of the Endocrine Society, 4(Supplement_1), SAT-563. [Link]
-
Llaverias, G., et al. (2010). The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. Endocrinology, 151(7), 3147-3158. [Link]
-
Gao, C., et al. (2020). PPAR-Mediated Toxicology and Applied Pharmacology. Cells, 9(2), 352. [Link]
-
Wang, W., et al. (2016). Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ. Drug Design, Development and Therapy, 10, 315-325. [Link]
-
Oh, T., et al. (2014). Therapeutic Potential of Peroxisome Proliferators–Activated Receptor-α/γ Dual Agonist With Alleviation of Endoplasmic Reticulum Stress for the Treatment of Diabetes. Diabetes, 63(7), 2309-2324. [Link]
-
Pawlak, M., et al. (2015). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrine Reviews, 36(2), 139-160. [Link]
-
Wikipedia. (2024). PPAR agonist. Wikipedia. [Link]
-
Peters, J. M. (2009). Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases. NIH VideoCast. [Link]
-
Chaparro-Riggers, J., et al. (2018). Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. Frontiers in Endocrinology, 9, 36. [Link]
-
Synapse. (2024). Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments. Patsnap Synapse. [Link]
-
Fang, M., et al. (2015). Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust. Environmental Health Perspectives, 123(2), 157-164. [Link]
-
Tachibana, K., et al. (2005). Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. Nuclear Receptor, 3, 3. [Link]
-
Sugawara, M., et al. (2015). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 290(4), 2038-2049. [Link]
-
Reactome. (n.d.). PPARA activates gene expression. Reactome Pathway Database. [Link]
-
A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia. (2018). Current Drug Targets, 19(12), 1401-1410. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPAR dual agonists: are they opening Pandora's Box? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. scispace.com [scispace.com]
- 8. Dual PPAR α/γ Agonists: Continuing Cardiac Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. PPARγ and PPARα synergize to induce robust browning of white fat in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactome | PPARA activates gene expression [reactome.org]
A Comparative Guide to the Synthesis of Thiazole-5-Acetic Acids for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Thiazole-5-acetic acid and its derivatives are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous pharmaceuticals. Their synthesis is a critical step in the development of new therapeutic agents. This guide provides a comparative analysis of the most common and effective synthetic routes to this important class of compounds, offering insights into the mechanistic underpinnings, practical experimental protocols, and a data-driven comparison to aid in methodological selection.
Introduction: The Significance of Thiazole-5-Acetic Acids
The thiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of approved drugs. The addition of an acetic acid moiety at the C5 position often enhances the molecule's pharmacokinetic profile, providing a handle for further derivatization or improving solubility and interactions with biological targets. Understanding the nuances of the available synthetic pathways is therefore essential for chemists aiming to efficiently construct libraries of these valuable compounds. This guide will focus on the two primary and historically significant methods: the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis, along with a discussion of one-pot modifications and the crucial final hydrolysis step.
Key Synthetic Routes: A Head-to-Head Comparison
The two major pathways to thiazole-5-acetic acid precursors are the Hantzsch and Cook-Heilbron syntheses. Each presents a unique set of advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.
The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach
First reported in 1887, the Hantzsch thiazole synthesis remains one of the most widely used methods for constructing the thiazole ring.[1] The classical approach involves the condensation of an α-haloketone or α-halo-β-ketoester with a thioamide. For the synthesis of thiazole-5-acetic acid precursors, an α-chloroacetoacetate derivative is a common starting material.
Mechanism: The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the halogenated carbon of the α-halo-β-ketoester, followed by an intramolecular cyclization via the thioamide nitrogen attacking the ketone carbonyl. A final dehydration step yields the aromatic thiazole ring.[2]
Figure 1: General mechanism of the Hantzsch thiazole synthesis for thiazole-5-carboxylates.
Advantages:
-
High yields: The Hantzsch synthesis is known for providing good to excellent yields for a variety of substrates.[2]
-
Versatility: A wide range of substituents can be introduced at the 2 and 4 positions of the thiazole ring by varying the thioamide and the α-halo-β-ketoester starting materials.
-
Well-established: The reaction is robust and has been extensively studied, with numerous published procedures.
Disadvantages:
-
Lachrymatory and toxic α-haloketones: The use of α-haloketones can be a significant drawback due to their hazardous nature.[3]
-
Limited substitution at C5: The classical Hantzsch approach using readily available starting materials typically leads to a carboxylate or related group at the C5 position.
The Cook-Heilbron Synthesis: A Milder Alternative for 5-Aminothiazoles
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates.[3][4] While not a direct route to thiazole-5-acetic acids, the resulting 5-aminothiazoles can be further functionalized. For the synthesis of precursors to thiazole-5-acetic acids, ethyl aminocyanoacetate is a key starting material.
Mechanism: The reaction is believed to proceed via the formation of a dithiocarbamate intermediate from the α-aminonitrile and carbon disulfide. This intermediate then undergoes cyclization and tautomerization to yield the 5-aminothiazole.
Figure 2: General mechanism of the Cook-Heilbron synthesis for 5-aminothiazoles.
Advantages:
-
Mild reaction conditions: The reaction is often carried out at room temperature and under aqueous or mild conditions.[4]
-
Avoids α-haloketones: This method circumvents the need for the hazardous α-haloketones used in the Hantzsch synthesis.
Disadvantages:
-
Limited scope: The Cook-Heilbron synthesis is primarily used for the preparation of 5-aminothiazoles.[5]
-
Lower yields in some cases: While effective, yields can be variable and sometimes lower than those obtained with the Hantzsch synthesis.[5]
Experimental Protocols
Below are detailed, step-by-step methodologies for the synthesis of a representative thiazole-5-acetic acid precursor via the Hantzsch synthesis and the subsequent hydrolysis to the final acid.
Protocol 1: Hantzsch Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
This one-pot procedure is an efficient method for the synthesis of a key precursor to 2-amino-4-methylthiazole-5-acetic acid.
Materials:
-
Ethyl acetoacetate
-
Ethanol
-
Ethyl acetate
-
Thiourea
-
Sodium carbonate
-
2-Chloroacetoacetic acid ethyl ester
-
Sodium hydroxide solution (30%)
Procedure: [1]
-
Prepare a 10-35% (w/v) solution of ethyl acetate in ethanol.
-
To 200 mL of this solution, add 30.4 g of thiourea and 0.3-3.3 g of sodium carbonate.
-
Heat the mixture to 40-55 °C with stirring.
-
Slowly add 33 g of 2-chloroacetoacetic acid ethyl ester over 20-30 minutes.
-
After the addition is complete, raise the temperature to 60-70 °C and maintain for 5-5.5 hours.
-
Distill off a portion of the solvent and cool the reaction mixture to room temperature.
-
Filter the mixture and add the filtrate to 500 mL of water.
-
Adjust the pH of the solution to 9-10 with 30% sodium hydroxide solution and stir for 30 minutes.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate.
Protocol 2: Hydrolysis of Ethyl Thiazole-5-acetate to Thiazole-5-acetic Acid
This protocol describes a general method for the hydrolysis of the ester precursor to the final carboxylic acid.
Materials:
-
Ethyl thiazole-5-acetate derivative
-
Sodium hydroxide solution
-
Hydrochloric acid
Procedure: [6]
-
Dissolve the ethyl thiazole-5-acetate derivative in a suitable solvent (e.g., ethanol).
-
Add a solution of sodium hydroxide and heat the mixture to reflux.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to yield the thiazole-5-acetic acid.
Comparative Data Summary
The following table provides a comparative overview of the two main synthetic routes, based on available data and general observations from the literature.
| Parameter | Hantzsch Synthesis | Cook-Heilbron Synthesis |
| Starting Materials | α-Halo-β-ketoesters, Thioamides | α-Aminonitriles, Carbon disulfide/Dithioacids |
| Key Intermediate | Thiazole-5-carboxylate | 5-Aminothiazole |
| Reaction Conditions | Typically heated (40-80 °C) | Often at room temperature, mild conditions[4] |
| Typical Yields | Good to excellent (e.g., 70-95%)[1][7] | Moderate to good, can be variable[5] |
| Substrate Scope | Broad, versatile for 2- and 4-substitution | Primarily for 5-aminothiazoles[5] |
| Safety Concerns | Use of lachrymatory and toxic α-haloketones[3] | Generally safer starting materials |
| One-Pot Potential | Readily adaptable to one-pot procedures[1] | Can be performed in one pot |
Conclusion and Future Perspectives
Both the Hantzsch and Cook-Heilbron syntheses offer viable pathways to thiazole-5-acetic acid derivatives, each with its own set of strengths and weaknesses. The Hantzsch synthesis is a robust and high-yielding method that allows for significant diversification at the 2- and 4-positions of the thiazole ring. Its main drawback is the use of hazardous α-haloketones. The Cook-Heilbron synthesis, on the other hand, employs milder conditions and safer reagents but is more limited in scope, primarily yielding 5-aminothiazoles.
The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For the synthesis of a diverse library of 2- and 4-substituted thiazole-5-acetic acids, the Hantzsch synthesis is often the preferred method, provided appropriate safety precautions are taken. For targets requiring a 5-amino substituent, the Cook-Heilbron synthesis is a valuable alternative.
Future research in this area will likely focus on the development of greener and more efficient catalytic methods that avoid the use of stoichiometric and hazardous reagents. The development of novel one-pot procedures that combine the thiazole ring formation and subsequent functionalization steps will also be a key area of interest, further streamlining the synthesis of these important pharmaceutical building blocks.
References
- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxyl
- Preparation of 4-methyl thiazole-5-carboxyl acid. CN101475541A.
- Process for preparing thiazole deriv
-
Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. 2021;25(2):257-267. [Link]
- Preparation of 2-amino-thiazole-5-carboxylic-acid deriv
-
Cook–Heilbron thiazole synthesis. Wikipedia. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]
-
Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Thesis Template. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
(PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]
Sources
- 1. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
- 7. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
A Head-to-Head Comparison: (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid versus Fenofibrate in the Context of Cardiometabolic Disease
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of therapies for dyslipidemia, fenofibrate stands as a well-established cornerstone, its mechanism and clinical efficacy thoroughly documented. However, the quest for novel therapeutic agents with potentially complementary or superior profiles is relentless. This guide provides a detailed, head-to-head comparison of the veteran drug, fenofibrate, with (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid, a representative of the versatile thiazole class of compounds.
While fenofibrate's role is clearly defined, (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid is presented here as an investigational scaffold. Direct comparative data is not available; therefore, this guide will juxtapose the known clinical performance of fenofibrate against the scientifically-grounded potential of the thiazole compound, based on the broad biological activities of its structural class. This analysis is designed to provide a framework for researchers considering new avenues in cardiometabolic drug discovery.
Section 1: Overview of the Compounds
A fundamental comparison begins with the basic chemical and therapeutic identities of the two molecules.
Fenofibrate: The Clinical Standard
Fenofibrate is an oral medication belonging to the fibrate class, widely prescribed to manage abnormal blood lipid levels.[1][2] It is a prodrug that is rapidly converted in the body to its active metabolite, fenofibric acid.[3] Its primary indications include primary hypercholesterolemia and mixed dyslipidemia, where it is used as an adjunct to diet to lower elevated LDL-C, total cholesterol, triglycerides (TG), and apolipoprotein B (Apo B), while increasing high-density lipoprotein cholesterol (HDL-C).[4][5]
(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid: An Investigational Scaffold
(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid belongs to the thiazole family, a class of heterocyclic compounds recognized for a wide spectrum of biological activities.[6] Thiazole derivatives have been explored for anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[6][7] While this specific molecule is not an approved drug, its structural motifs suggest potential for modulating biological pathways relevant to metabolic diseases, particularly those with an inflammatory component. It is currently classified as a research compound.[8]
| Property | (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid | Fenofibrate |
| IUPAC Name | (4-Methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid | Propan-2-yl 2-{4-[(4-chlorobenzoyl)oxy]phenoxy}-2-methylpropanoate |
| Molecular Formula | C₁₂H₁₁NO₂S | C₂₀H₂₁ClO₄ |
| Molecular Weight | 233.29 g/mol | 360.83 g/mol |
| Therapeutic Class | Investigational Compound (Thiazole derivative) | Antilipemic Agent (Fibrate)[2] |
| Regulatory Status | For Research Use Only[8] | FDA Approved[4] |
Section 2: Mechanism of Action - A Tale of Two Pathways
The therapeutic effects of these compounds are rooted in distinct molecular mechanisms. Fenofibrate's pathway is well-elucidated, while the thiazole compound's potential rests on the known activities of its chemical class.
Fenofibrate: The PPARα Agonist
Fenofibrate's lipid-modifying effects are mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a nuclear receptor that acts as a transcription factor, regulating a multitude of genes involved in lipid and lipoprotein metabolism.
Key Downstream Effects of PPARα Activation by Fenofibrate:
-
Increased Lipolysis: It boosts the synthesis of lipoprotein lipase (LPL) and downregulates apolipoprotein C-III (a natural inhibitor of LPL), leading to enhanced clearance of triglyceride-rich particles from the plasma.[3]
-
Increased HDL Synthesis: It increases the expression of apolipoproteins A-I and A-II, the primary protein components of HDL, thereby promoting the formation of HDL particles.[1]
-
Anti-inflammatory Action: Beyond lipid modulation, PPARα activation has anti-inflammatory effects, including the reduction of inflammatory markers like C-reactive protein (CRP), which are implicated in the pathogenesis of atherosclerosis.[9]
Caption: Fenofibrate's PPARα-mediated mechanism of action.
(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid: Potential Anti-inflammatory and Antioxidant Pathways
Direct evidence linking this specific thiazole derivative to lipid metabolism is lacking. However, the thiazole nucleus is a key feature in compounds known to modulate inflammatory and oxidative stress pathways, which are critically intertwined with cardiometabolic diseases like atherosclerosis.
Potential Mechanisms of Action:
-
NF-κB Inhibition: Many heterocyclic compounds, including thiazole derivatives, have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] This pathway is a central regulator of inflammation, and its inhibition would reduce the expression of pro-inflammatory cytokines and adhesion molecules involved in atherosclerotic plaque formation.
-
Antioxidant Activity: The thiazole ring can participate in reactions that neutralize reactive oxygen species (ROS).[7] By scavenging free radicals, it could reduce oxidative stress, a key driver of endothelial dysfunction and LDL oxidation in the arterial wall.
Caption: Potential anti-inflammatory and antioxidant mechanisms of the thiazole scaffold.
Section 3: Head-to-Head Efficacy Comparison
This section contrasts the established clinical efficacy of fenofibrate with the investigational goals for the thiazole compound, supported by proposed experimental frameworks.
Lipid Profile Modulation
Fenofibrate: Clinical trial data consistently demonstrate fenofibrate's robust effects on the lipid profile, particularly in patients with high triglycerides.
| Lipid Parameter | Typical Efficacy Range (Monotherapy) | Key Clinical Trials |
| Triglycerides (TG) | ↓ 30% to 60% | FIELD, ACCORD[10][11] |
| HDL-Cholesterol | ↑ 5% to 20% | FIELD, ACCORD[1][11] |
| LDL-Cholesterol | Variable (↓ 5% to 20%) | FIELD, ACCORD[4][11] |
| Non-HDL-Cholesterol | ↓ 15% to 30% | Real-world studies[10] |
| Effect on LDL-C can be variable and may increase in some individuals with very high triglycerides. |
(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid: The lipid-modulating effects of this compound are unknown. A crucial first step in its evaluation would be to assess its performance in a validated preclinical model of dyslipidemia.
Experimental Protocol 1: Assessing Lipid-Modulating Efficacy in a Preclinical Model
Objective: To determine the effect of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid on plasma lipid profiles in a high-fat diet (HFD)-induced dyslipidemic mouse model.
Methodology:
-
Animal Model: Male C57BL/6J mice, 8 weeks old.
-
Acclimatization: Acclimatize animals for 1 week with standard chow and water ad libitum.
-
Induction of Dyslipidemia: Feed mice a high-fat diet (60% kcal from fat) for 8-12 weeks to induce obesity, hypercholesterolemia, and hypertriglyceridemia.
-
Grouping (n=8-10 per group):
-
Group 1: Normal Chow Control (Vehicle).
-
Group 2: HFD Control (Vehicle).
-
Group 3: HFD + Fenofibrate (e.g., 100 mg/kg/day, oral gavage) - Positive Control.
-
Group 4: HFD + Thiazole Compound (Low Dose, e.g., 10 mg/kg/day).
-
Group 5: HFD + Thiazole Compound (High Dose, e.g., 50 mg/kg/day).
-
-
Treatment: Administer compounds daily via oral gavage for 4 weeks.
-
Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture after a 6-hour fast.
-
Biochemical Analysis: Use commercial enzymatic kits to measure plasma levels of Total Cholesterol, Triglycerides, HDL-C, and calculate LDL-C (using the Friedewald formula if TG < 400 mg/dL) and Non-HDL-C.
-
Statistical Analysis: Perform one-way ANOVA followed by Dunnett's post-hoc test to compare treatment groups to the HFD control.
Anti-inflammatory Effects
Fenofibrate: The anti-inflammatory effects of fenofibrate are a key aspect of its therapeutic profile. In a real-world study, fenofibrate treatment was associated with a C-reactive protein level reduction of over 39% from baseline.[10]
(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid: The anti-inflammatory potential is a primary hypothesis for this compound class. This can be tested directly in vitro.
Experimental Protocol 2: In Vitro Assessment of Anti-inflammatory Activity
Objective: To evaluate the ability of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid to suppress inflammatory responses in macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Experimental Setup: Seed cells in 24-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with varying concentrations of the thiazole compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 2 hours. Include a known inhibitor (e.g., a specific NF-κB inhibitor) as a positive control.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS, 100 ng/mL) for 6-24 hours to induce an inflammatory response.
-
Endpoint Measurement (at 6 hours):
-
Gene Expression: Isolate RNA, perform reverse transcription to cDNA, and use qPCR to measure the relative expression of pro-inflammatory genes (e.g., TNF-α, IL-6, IL-1β).
-
-
Endpoint Measurement (at 24 hours):
-
Protein Secretion: Collect the cell culture supernatant and measure the concentration of secreted TNF-α and IL-6 using ELISA kits.
-
-
Data Analysis: Normalize gene expression data to a housekeeping gene. Calculate IC₅₀ values for the inhibition of cytokine secretion. Use t-tests or ANOVA for statistical comparisons.
Section 4: Pharmacokinetic and Safety Profiles
A comparison of how the body processes each drug and their associated risks is critical.
Fenofibrate
-
Absorption & Metabolism: Fenofibrate is a prodrug that is completely hydrolyzed by esterases to its active metabolite, fenofibric acid. Peak plasma concentrations are reached in 6-8 hours. It is highly protein-bound (~99%).[3]
-
Excretion: Primarily excreted in the urine as fenofibric acid and its glucuronide conjugate.
-
Adverse Effects:
-
Musculoskeletal: Myopathy and rhabdomyolysis, with increased risk when co-administered with statins.[1]
-
Hepatotoxicity: Can cause elevations in serum transaminases; liver function monitoring is recommended.[1]
-
Nephrotoxicity: May lead to reversible increases in serum creatinine.[1]
-
Biliary: Increases cholesterol excretion into the bile, raising the risk of cholelithiasis (gallstones).[1]
-
(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid
The pharmacokinetic (PK) and safety profiles of this compound are not established. A standard preclinical workflow is required to characterize these properties.
Caption: Standard preclinical workflow for PK/Tox assessment.
Section 5: Summary and Future Directions
This guide has juxtaposed a clinically validated lipid-lowering agent, fenofibrate, with an investigational thiazole-based compound representative of a class with therapeutic potential.
| Feature | Fenofibrate | (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid |
| Primary Mechanism | PPARα Agonism | Hypothetical: Anti-inflammatory/Antioxidant |
| Key Therapeutic Effect | Triglyceride Lowering, HDL Raising | Unknown; potential for vascular protection |
| Clinical Status | Approved and Widely Used | Investigational |
| Evidence Base | Extensive Clinical Trials | Preclinical Hypothesis |
Future Directions for (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid and its Analogs:
-
Target Identification: The immediate priority is to identify the specific molecular target(s) of this compound class. Does it interact with PPARs, or does it operate through an entirely different mechanism like NF-κB or Keap1-Nrf2 antioxidant pathways?
-
Structure-Activity Relationship (SAR) Studies: Synthesis and screening of analogs are necessary to optimize potency and selectivity while minimizing potential off-target effects.
-
In Vivo Proof-of-Concept: Following promising in vitro results, robust testing in animal models of atherosclerosis (e.g., ApoE-/- or Ldlr-/- mice) is essential to determine if the hypothesized anti-inflammatory and antioxidant activities translate into a reduction in plaque burden and improved vascular function.
While fenofibrate effectively manages key aspects of dyslipidemia, the multifactorial nature of cardiovascular disease leaves room for novel agents. Thiazole-based compounds, with their potential to target the inflammatory and oxidative stress components of atherosclerosis, represent a scientifically compelling, albeit early-stage, avenue for future drug development.
References
- Benchchem. 2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic Acid.
-
Wikipedia. Fenofibrate. Available from: [Link]
- Dr.Oracle. What is the mechanism of action of fenofibrate (Fibric acid derivative)?
-
NIH, National Center for Biotechnology Information. Fenofibrate - StatPearls. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Fenofibrate? Available from: [Link]
-
MedlinePlus. Fenofibrate. Available from: [Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
-
ResearchGate. 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides: New bi-heterocycles as possible therapeutic agents. Available from: [Link]
-
NIH, National Center for Biotechnology Information. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]
-
NIH, National Center for Biotechnology Information. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome. Available from: [Link]
-
Healthline. Fenofibrate: Side Effects, Dosage, Uses, and More. Available from: [Link]
-
Cochrane Library. A clinical trial to study the effects of two antihyperlipidemics in patients with mixed dyslipidemia. Available from: [Link]
-
US Cardiology Review. Treating the Common Dyslipidemia in Patients with Type 2 Diabetes—Insights from FIELD on the Effects of Fenofibrate on CVD Risk. Available from: [Link]
-
U.S. Food and Drug Administration. TRICOR (fenofibrate) Tablet, for oral use. Available from: [Link]
-
ResearchGate. Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. Available from: [Link]
-
MDPI. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Available from: [Link]
-
The BMJ. Use of fenofibrate on cardiovascular outcomes in statin users with metabolic syndrome: propensity matched cohort study. Available from: [Link]
-
PubMed. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Available from: [Link]
-
PubMed. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing. Available from: [Link]
-
NIH, National Center for Biotechnology Information. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Available from: [Link]
-
ResearchGate. 5-Acetyl-4-methyl-2-phenylamino-1,3-thiazole. Available from: [Link]
-
Cardiology Research. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Available from: [Link]
Sources
- 1. Fenofibrate - Wikipedia [en.wikipedia.org]
- 2. Fenofibrate: MedlinePlus Drug Information [medlineplus.gov]
- 3. droracle.ai [droracle.ai]
- 4. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. scbt.com [scbt.com]
- 9. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 10. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmj.com [bmj.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Phenyl-Thiazole Derivatives: Phenyl Ring Substitutions
The 2-phenyl-thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored as potential therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and antifungal properties. The versatility of this scaffold lies in its synthetic tractability and the profound influence of substituent modifications on its pharmacological profile. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-phenyl-thiazole derivatives, with a specific focus on the impact of substitutions on the phenyl ring. By synthesizing data from numerous studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive comparative overview to inform future design and optimization strategies.
The 2-Phenyl-Thiazole Core: A Foundation for Diverse Bioactivity
The inherent biological activity of the 2-phenyl-thiazole core can be attributed to its unique electronic and structural features. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, can participate in various non-covalent interactions with biological targets. The appended phenyl ring provides a key site for modification, allowing for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric bulk, all of which are critical determinants of pharmacological activity.
Deciphering the Phenyl Ring's Influence: A Multi-faceted SAR Exploration
The strategic placement of various functional groups on the 2-phenyl ring has been shown to dramatically modulate the potency and selectivity of these derivatives across different therapeutic areas. The following sections dissect the SAR of these substitutions in the context of their major biological activities.
Anticancer Activity: Targeting the Proliferation of Malignant Cells
The 2-phenyl-thiazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[1][2] The substitutions on the phenyl ring play a pivotal role in dictating the cytotoxic potency and the mechanism of action.
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs on the phenyl ring, such as nitro (NO₂) and halogen (Cl, Br) groups, is frequently associated with enhanced anticancer activity.[3][4] For instance, a nitro group at the para position of the phenyl ring has been shown to be particularly effective against neuroblastoma cell lines.[3] Similarly, a 3-nitrophenyl substitution resulted in a potent cytotoxic compound against MDA-MB-231 breast cancer cells with an IC₅₀ value of 1.21 µM, comparable to the standard drug sorafenib (IC₅₀ = 1.18 µM).[5]
-
Halogen Substitutions: Halogen atoms, particularly chlorine and bromine, at various positions of the phenyl ring have been shown to enhance cytotoxic effects. A 4-chlorophenylthiazole derivative demonstrated significant VEGFR-2 inhibitory activity.[5] The position of the halogen can be critical; for example, a meta-chloro substitution on the phenyl ring led to remarkable activity against Hep-G2 cells.[3]
-
Electron-Donating Groups (EDGs): The effect of EDGs, such as methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups, is more variable. In some instances, they can contribute to potent activity. For example, a derivative with an ethoxy group at the 4-position of the phenyl ring was found to be the most active compound against MCF-7 and A549 cancer cell lines, with IC₅₀ values of 0.48 ± 0.03 and 0.97 ± 0.13 μM, respectively.[6]
-
Positional Isomerism: The position of the substituent on the phenyl ring is a critical determinant of activity. For nitro-substituted compounds, the para position often confers greater potency against certain cell lines, while for chlorine, the meta position has shown to be favorable in other cases.[3]
| Compound ID | Phenyl Ring Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4c | 3-Nitro | MDA-MB-231 | 1.21 | [5] |
| Sorafenib | - | MDA-MB-231 | 1.18 | [5] |
| 4c | 4-Nitro (para) | SKNMC | 10.8 ± 0.08 | [3] |
| 4d | 3-Chloro (meta) | Hep-G2 | 11.6 ± 0.12 | [3] |
| 4b | 4-Chloro | MDA-MB-231 | 3.52 | [5] |
| 4c | 4-Bromo | MDA-MB-231 | 4.89 | [5] |
| 4c | 3-Methoxy-4-hydroxy | MCF-7 | 2.57 ± 0.16 | [7] |
| 4c | 3-Methoxy-4-hydroxy | HepG2 | 7.26 ± 0.44 | [7] |
| Staurosporine | - | MCF-7 | 6.77 ± 0.41 | [7] |
| Staurosporine | - | HepG2 | 8.4 ± 0.51 | [7] |
| 5b | 4-Ethoxy | MCF-7 | 0.48 ± 0.03 | [6] |
| 5b | 4-Ethoxy | A549 | 0.97 ± 0.13 | [6] |
| 4i | 4-Nitro | SaOS-2 | 0.190 ± 0.045 (µg/mL) | [4] |
Antimicrobial and Antifungal Activity: Combating Pathogenic Microorganisms
2-Phenyl-thiazole derivatives have also demonstrated significant potential as antimicrobial and antifungal agents. The nature of the substituent on the phenyl ring is crucial for determining the spectrum and potency of their activity.
-
Lipophilicity: The lipophilicity of the phenyl substituent plays a significant role in antimicrobial activity. Increased lipophilicity can enhance the ability of the compound to penetrate microbial cell membranes.[8]
-
Halogen Substitutions: The presence of halogens on the phenyl ring, such as fluoro and chloro groups, has been associated with potent antifungal activity.[8] For instance, a para-fluoro substituted derivative showed significant potency.[8]
-
Nitro Group: Nitro-substituted phenylthiazoles have shown activity against various bacterial strains.[9]
-
Combined Scaffolds: The combination of the 2-phenyl-thiazole moiety with other heterocyclic rings, such as pyrazoline and triazole, has led to compounds with broad-spectrum antimicrobial activity.[10]
| Compound ID | Phenyl Ring Substitution | Microbial Strain | MIC (µg/mL) | Reference |
| 3e | Not specified in snippet | Gram-positive bacteria | 31.25 | [9] |
| 3e | Not specified in snippet | Candida strains | 7.81 | [9] |
| 11 | 4-Hydroxyphenyl | Various microbes | 150-200 | [11] |
| 12 | 4-Methoxyphenyl | Various microbes | - | [11] |
| B9 | 4-n-Pentyl | C. tropicalis | 0.125 | [12] |
| B10 | 2-Fluoro | C. parapsilosis | 0.125 | [12] |
| B15 | 4-Chloro | C. tropicalis | 4 | [12] |
| B16 | 4-Bromo | C. tropicalis | 0.5 | [12] |
| B17 | 4-Trifluoromethyl | C. tropicalis | 8 | [12] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases, and 2-phenyl-thiazole derivatives have been investigated as potential anti-inflammatory agents.
-
Nitro Substitution: Nitro-substituted phenylthiazole derivatives have demonstrated better anti-inflammatory activity compared to the standard drug nimesulide in some studies.[13]
-
Quantitative Structure-Activity Relationship (QSAR): 2D-QSAR studies on thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors have been conducted to develop predictive models for anti-inflammatory activity.[14]
| Compound Series | Phenyl Ring Substitution | Assay | Activity | Reference |
| T1, T4, T6, T11, T13, T14 | Various substitutions | Carrageenan-induced rat paw edema | Maximum anti-inflammatory activity | [15] |
| Nitro-substituted derivatives | Nitro | Carrageenan-induced rat paw edema | Better than nimesulide | [13] |
| 13b | 2-chloropropylcarbonyl on another ring | NO inhibition | IC₅₀ = 10.992 µM | [16] |
| 13b | 2-chloropropylcarbonyl on another ring | IL-6 inhibition | IC₅₀ = 2.294 µM | [16] |
| 13b | 2-chloropropylcarbonyl on another ring | TNF-α inhibition | IC₅₀ = 12.901 µM | [16] |
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of the 2-phenyl-thiazole scaffold and a representative biological assay.
General Synthesis of 2-Phenyl-Thiazole Derivatives (Hantzsch Thiazole Synthesis)
This protocol describes a common method for synthesizing the 2-phenyl-thiazole core, which can then be further modified.
Materials:
-
Substituted Thiobenzamide
-
α-Bromoacetophenone derivative
-
Ethanol
-
Sodium bicarbonate
-
Reaction flask with reflux condenser
-
Stirring plate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the substituted thiobenzamide (1 equivalent) in ethanol.
-
Add the α-bromoacetophenone derivative (1 equivalent) to the solution.
-
Add sodium bicarbonate (1.1 equivalents) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-phenyl-thiazole derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized 2-phenyl-thiazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizing Structure-Activity Relationships and Workflows
To further elucidate the complex relationships between chemical structure and biological activity, the following diagrams, generated using Graphviz, provide a visual representation of key SAR trends and experimental workflows.
Caption: General SAR trends for anticancer activity of 2-phenyl-thiazole derivatives.
Caption: A typical experimental workflow for the synthesis and anticancer evaluation of 2-phenyl-thiazole derivatives.
Conclusion and Future Directions
The 2-phenyl-thiazole scaffold remains a highly attractive starting point for the design of novel therapeutic agents. The extensive body of research on the SAR of phenyl ring substitutions provides a valuable roadmap for medicinal chemists. The general trends indicate that electron-withdrawing groups often enhance anticancer and antimicrobial activities, while the position of the substituent is a critical parameter for optimizing potency. However, the influence of electron-donating groups is more nuanced and warrants further investigation.
Future research in this area should focus on:
-
Exploring a wider range of substitutions on the phenyl ring to identify novel pharmacophores.
-
Conducting comprehensive QSAR and computational studies to build more predictive models of activity.
-
Investigating the detailed mechanisms of action for the most potent derivatives to understand their molecular targets.
-
Optimizing the pharmacokinetic properties of lead compounds to improve their drug-likeness and in vivo efficacy.
By leveraging the insights from existing SAR studies and employing modern drug discovery techniques, the full therapeutic potential of 2-phenyl-thiazole derivatives can be realized.
References
-
Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304. [Link]
-
Yilmaz, I., et al. (2022). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Molecules, 27(15), 4983. [Link]
-
Oniga, S., et al. (2018). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Farmacia, 66(5), 823-830. [Link]
- (Reference not directly used for a specific claim in the text, but provides general background)
-
Hernández-García, L., et al. (2024). 2D-QSAR Study of Thiazole derivatives as 5- Lipoxygenase inhibitors. 2024 22nd LACCEI International Multi-Conference for Engineering, Education, and Technology (LACCEI). [Link]
- (Reference not directly used for a specific claim in the text, but provides general background)
-
Rezvani Kashani, M., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(6), 467-475. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2018. [Link]
- (Reference not directly used for a specific claim in the text, but provides general background)
-
Taha, M., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of Molecular Structure, 1282, 135199. [Link]
- (Reference not directly used for a specific claim in the text, but provides general background)
-
Pattan, S. R., et al. (2009). Synthesis and evaluation of some new phenyl thiazole derivatives for their anti-inflammatory activites. Journal of Pharmacy Research, 2(8), 1336-1339. [Link]
-
Harrach, D., et al. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 16(11), 9132-9145. [Link]
-
Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Bioorganic & Medicinal Chemistry, 105, 117678. [Link]
- (Reference not directly used for a specific claim in the text, but provides general background)
- (Reference not directly used for a specific claim in the text, but provides general background)
- (Reference not directly used for a specific claim in the text, but provides general background)
- (Reference not directly used for a specific claim in the text, but provides general background)
- (Reference not directly used for a specific claim in the text, but provides general background)
- (Reference not directly used for a specific claim in the text, but provides general background)
-
Abdel-Wahab, B. F., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(8), 1146. [Link]
-
Pattan, S. R., et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 1136-1144. [Link]
- (Reference not directly used for a specific claim in the text, but provides general background)
-
El-Naggar, A. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5649. [Link]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1668-1681. [Link]
- (Reference not directly used for a specific claim in the text, but provides general background)
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjpmr.com [wjpmr.com]
- 14. laccei.org [laccei.org]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Assessment of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid: A Benchmarking Guide Against Established Anti-Diabetic Agents
This guide provides a comprehensive framework for the preclinical evaluation of a novel thiazole derivative, (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid, against a panel of well-characterized anti-diabetic drugs. We will explore a multi-pronged approach, encompassing key in vitro enzymatic assays and a pivotal in vivo model, to elucidate the compound's potential mechanism of action and benchmark its efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new therapeutic agents for type 2 diabetes mellitus.
Introduction: The Rationale for Investigating Thiazole Derivatives in Diabetes
The global prevalence of type 2 diabetes necessitates a continuous search for novel therapeutics with improved efficacy and safety profiles. The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Notably, some thiazole-containing compounds have demonstrated promising anti-diabetic properties. For instance, certain thiazolidinone derivatives act as activators of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism.[3] Furthermore, studies on compounds structurally related to our lead molecule, such as 4-Methyl-2-[(2-methylbenzyl) amino]-1,3-thiazole-5-carboxylic acid, have shown significant anti-hyperglycemic, insulin-sensitizing, and anti-inflammatory effects in animal models of diabetes.[4]
This guide outlines a rigorous benchmarking study to evaluate (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid against three cornerstone anti-diabetic drugs, each representing a distinct mechanistic class:
-
Metformin: A biguanide that primarily reduces hepatic glucose production and improves insulin sensitivity.[5][6][7]
-
Glibenclamide (Glyburide): A sulfonylurea that stimulates insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium (KATP) channels.[8][9][10]
-
Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor that enhances the action of incretin hormones, leading to glucose-dependent insulin secretion and suppression of glucagon release.[11][12][13][14]
By comparing our novel compound to these established agents, we aim to identify its primary mechanism(s) of action and assess its potential as a viable candidate for further development.
Comparative Mechanisms of Action: A Visual Overview
The following diagram illustrates the distinct signaling pathways targeted by our comparator drugs. The potential targets for (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid are presented as hypothetical, pending experimental validation.
Caption: Experimental Workflow for Benchmarking.
In Vitro Enzymatic Assays
In vitro assays are cost-effective, high-throughput methods for initial screening and mechanism elucidation. [15][16]They allow for the direct assessment of a compound's effect on specific molecular targets. [15]
Rationale: Inhibition of these key intestinal enzymes delays carbohydrate digestion, thereby reducing the rate of glucose absorption and mitigating postprandial hyperglycemia. This is a clinically validated strategy for managing type 2 diabetes.
Experimental Protocol: α-Amylase Inhibition Assay
-
Prepare a 0.02 M sodium phosphate buffer (pH 6.9) containing 0.5 mg/mL porcine pancreatic α-amylase.
-
Dissolve (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid and the positive control, Acarbose, in DMSO to create stock solutions. Prepare serial dilutions in the sodium phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound or control at various concentrations.
-
Add 50 µL of the α-amylase solution to each well and pre-incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of a 1% starch solution in the same buffer and incubate for a further 10 minutes at 25°C.
-
Terminate the reaction by adding 100 µL of dinitrosalicylic acid (DNS) color reagent.
-
Incubate the plate in a boiling water bath for 5 minutes, then cool to room temperature.
-
Measure the absorbance at 540 nm using a microplate reader. [17][18]9. Calculate the percentage of inhibition and determine the IC50 value.
Experimental Protocol: α-Glucosidase Inhibition Assay
-
Prepare a 0.1 M phosphate buffer (pH 6.8) containing α-glucosidase enzyme.
-
Prepare serial dilutions of the test compound and Acarbose in the phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound or control.
-
Add 50 µL of the α-glucosidase solution and incubate at 37°C for 15 minutes.
-
Add 50 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate to each well and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3.
-
Measure the absorbance at 405 nm. [19]8. Calculate the percentage of inhibition and determine the IC50 value using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. [19]
Rationale: Inhibition of DPP-4 is the mechanism of action for the gliptin class of drugs. This assay will directly assess whether our test compound shares this mechanism.
Experimental Protocol: DPP-4 Inhibition Assay
-
Utilize a commercially available DPP-4 inhibitor screening kit that employs a fluorometric substrate such as Gly-Pro-aminomethylcoumarin (AMC). [20][21][22][23][24]2. Reconstitute the human recombinant DPP-4 enzyme and substrate according to the manufacturer's protocol. [21][23]3. Prepare serial dilutions of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid and the positive control, Sitagliptin, in the provided assay buffer.
-
In a black 96-well plate, add the test compound or control.
-
Add the DPP-4 enzyme solution to each well and incubate for 10 minutes at 37°C, protected from light. [22]6. Initiate the reaction by adding the DPP-4 substrate solution.
-
Measure the fluorescence kinetically for 15-30 minutes at 37°C with excitation at 360 nm and emission at 460 nm. [22][24]8. Determine the rate of reaction and calculate the percentage of inhibition and IC50 value.
Data Presentation: In Vitro Enzymatic Inhibition
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) | DPP-4 IC50 (µM) |
| (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid | TBD | TBD | TBD |
| Acarbose | Reported Value | Reported Value | N/A |
| Sitagliptin | N/A | N/A | Reported Value |
In Vivo Efficacy: The Oral Glucose Tolerance Test (OGTT)
Rationale: The OGTT is a fundamental in vivo assay to assess glucose homeostasis. [25][26]It evaluates the body's ability to clear a glucose load from the bloodstream and provides insights into insulin sensitivity and secretion. [25]This test will allow for a direct comparison of our novel compound's in vivo efficacy against Metformin, Glibenclamide, and Sitagliptin.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in a Rodent Model of Type 2 Diabetes
-
Animal Model: Utilize a chemically-induced model of type 2 diabetes, such as streptozotocin (STZ)-induced diabetic rats or mice. [4][27][28]This model is widely used in diabetes research. [27][28][29][30]2. Acclimatization and Grouping: Acclimatize the animals for at least one week. Divide the diabetic animals into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
(4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid (e.g., 10 and 20 mg/kg, p.o.)
-
Metformin (e.g., 50 mg/kg, p.o.)
-
Glibenclamide (e.g., 5 mg/kg, p.o.)
-
Sitagliptin (e.g., 10 mg/kg, p.o.)
-
-
Dosing and Fasting: Administer the respective treatments orally. After 30-60 minutes, fast the animals overnight (approximately 16-18 hours) with free access to water. [31]4. Baseline Glucose Measurement: Record the body weight of each animal. [32]Collect a baseline blood sample (t=0) from the tail vein and measure the blood glucose level using a glucometer.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage. [32][33]6. Post-Challenge Blood Glucose Monitoring: Collect blood samples at 30, 60, 90, and 120 minutes post-glucose administration and measure the blood glucose levels. [25]7. Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) for the glucose excursion.
Data Presentation: In Vivo Oral Glucose Tolerance Test
| Treatment Group | Dose (mg/kg) | Fasting Blood Glucose (mg/dL) | AUC (0-120 min) |
| Vehicle Control | - | TBD | TBD |
| (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid | 10 | TBD | TBD |
| (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid | 20 | TBD | TBD |
| Metformin | 50 | TBD | TBD |
| Glibenclamide | 5 | TBD | TBD |
| Sitagliptin | 10 | TBD | TBD |
Anticipated Outcomes and Interpretation
The results from this comprehensive benchmarking study will provide critical insights into the anti-diabetic potential of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid.
-
Scenario 1: Potent α-Amylase/α-Glucosidase Inhibition: If the compound demonstrates significant inhibition of these enzymes, it suggests a mechanism similar to acarbose, focused on delaying carbohydrate absorption.
-
Scenario 2: Potent DPP-4 Inhibition: Strong inhibition of DPP-4 would classify the compound as a potential new gliptin, acting through the incretin pathway.
-
Scenario 3: Efficacy in OGTT without significant in vitro enzymatic inhibition: This would suggest alternative mechanisms of action, such as improved insulin sensitivity (Metformin-like) or enhanced insulin secretion (Glibenclamide-like), which would warrant further investigation into pathways like AMPK activation or direct effects on pancreatic β-cells.
-
Scenario 4: Combination of Activities: The compound may exhibit a multi-targeted profile, which could be advantageous in treating a complex disease like diabetes.
Conclusion
This guide has outlined a scientifically rigorous and logically structured approach to benchmark the novel compound (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid against established anti-diabetic drugs. By employing a combination of in vitro enzymatic assays and an in vivo functional assessment, this study will elucidate the compound's potential mechanism of action and provide a robust dataset to support its further development as a new therapeutic agent for type 2 diabetes. The self-validating nature of comparing a novel compound to multiple, mechanistically distinct, and clinically relevant drugs provides a high degree of confidence in the generated data and its interpretation.
References
- Dr.Oracle. (2025, September 10). What is Glibenclamide?
- Wikipedia. (n.d.). Sitagliptin.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Sitagliptin?
- Diabetes UK. (n.d.). Sitagliptin.
- Benchchem. (n.d.). 2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic Acid.
- R Discovery. (n.d.). What are the molecular and cellular mechanisms of action of SITAGLIPTIN in therapeutic use?
- PubMed. (n.d.). Evaluation of 4-methyl-2-[(2-methylbenzyl) amino]-1,3-thiazole-5-carboxylic acid against hyperglycemia, insulin sensitivity, and oxidative stress-induced inflammatory responses and β-cell damage in the pancreas of streptozotocin-induced diabetic rats.
- Chem-Impex. (n.d.). 4-Phenyl-1,3-thiazole-2-carboxylic acid.
- PMC - NIH. (n.d.). Synthesis, anti-diabetic profiling and molecular docking studies of 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones.
-
PMC - PubMed Central. (2022, November 22). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e]t[8][11]hiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Retrieved from
- PubMed. (n.d.). Glibenclamide: an old drug with a novel mechanism of action?
- Elabscience. (n.d.). Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit (E-BC-D007).
- Patsnap Synapse. (2024, July 17). What is the mechanism of Glyburide?
- (n.d.). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity.
- PMC - NIH. (n.d.). Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview.
- NIH. (n.d.). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs.
- PMC - NIH. (2017, August 3). The mechanisms of action of metformin.
- Abcam. (n.d.). ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit.
- MMPC.org. (2024, April 1). Oral Glucose Tolerance Test.
- (n.d.). DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin.
- MDPI. (n.d.). In Vivo Models of Diabetes: Unravelling Molecular Pathways in Metabolic and Skeletal Complications.
- (2024, May 29). In Vivo and In Vitro Approaches to Anti-Diabetic Drug Screening.
- Frontiers. (2024, March 27). Understanding the action mechanisms of metformin in the gastrointestinal tract.
- Wikipedia. (n.d.). Glibenclamide.
- PMC - NIH. (2021, January 8). In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity and In Vivo Antidiabetic Activity of Withania frutescens L. Foliar Extract.
- (2025, September 15). What is the mechanism of action (MOA) of sitagliptin (Januvia) in treating type 2 diabetes?
- CPAA. (2014, April 4). Glibenclamide in patients with poorly controlled type 2 diabetes: a 12.
- ResearchGate. (n.d.). IN VITRO ASSAY OF ALPHA AMYLASE INHIBITORY ACTIVITY OF SOME INDIGENOUS PLANTS.
- PMC - PubMed Central. (n.d.). The glucose tolerance test in mice: Sex, drugs and protocol.
- RSC Publishing. (n.d.). Heterocyclic compounds as a magic bullet for diabetes mellitus: a review.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Cayman Chemical. (n.d.). DPP (IV) Inhibitor Screening Assay Kit.
- ResearchGate. (n.d.). (PDF) In-vivo animal models for the study of diabetes mellitus.
- accessdata.fda.gov. (n.d.). Mechanism of Action Pharmacokinetics.
- PubMed. (n.d.). 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats.
- Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric).
- Research support. (2022, December 1). LAB_056 Glucose Tolerance Test in Mice.
- YouTube. (2021, April 20). α-Amylase Assay Protocol with K-AMYLSD.
- Frontiers. (n.d.). Animal models for type 1 and type 2 diabetes: advantages and limitations.
- Taconic Biosciences. (n.d.). Oral Glucose Tolerance Test.
- ResearchGate. (n.d.). (PDF) 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides: New bi-heterocycles as possible therapeutic agents.
- Journal of Young Pharmacists. (n.d.). In vitro Studies on α-Amylase and α-Glucosidase Inhibitory Activity of Some Bioactive Extracts.
- Athmic Biotech Solutions. (2023, September 10). Exploring In Vitro Antidiabetic Assays.
- (2022, February 28). Metformin: How a Widely Used Diabetes Medication Actually Works.
- bioRxiv. (2024, September 19). Validation of a refined protocol for mouse oral glucose tolerance testing without gavage.
- PMC - NIH. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles.
- Diabetes Care. (2016, January 12). Mechanism of Metformin: A Tale of Two Sites.
- ISAR Publisher. (2024, February 28). IN VITRO SCREENING METHODS FOR ANTI DIABETIC ACTIVITY: A COMPREHENSIVE REVIEW.
- PMC - NIH. (n.d.). In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, anti-diabetic profiling and molecular docking studies of 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 4-methyl-2-[(2-methylbenzyl) amino]-1,3-thiazole-5-carboxylic acid against hyperglycemia, insulin sensitivity, and oxidative stress-induced inflammatory responses and β-cell damage in the pancreas of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. droracle.ai [droracle.ai]
- 9. Glibenclamide - Wikipedia [en.wikipedia.org]
- 10. dovepress.com [dovepress.com]
- 11. Sitagliptin - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 13. Sitagliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. athmicbiotech.com [athmicbiotech.com]
- 17. longdom.org [longdom.org]
- 18. jyoungpharm.org [jyoungpharm.org]
- 19. In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity and In Vivo Antidiabetic Activity of Withania frutescens L. Foliar Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit - Elabscience® [elabscience.com]
- 21. content.abcam.com [content.abcam.com]
- 22. sigmaaldrich.cn [sigmaaldrich.cn]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. assaygenie.com [assaygenie.com]
- 25. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 26. biorxiv.org [biorxiv.org]
- 27. mdpi.com [mdpi.com]
- 28. jchr.org [jchr.org]
- 29. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mmpc.org [mmpc.org]
- 32. research-support.uq.edu.au [research-support.uq.edu.au]
- 33. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Determining the Nuclear Receptor Selectivity Profile of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid and its Analogs
For researchers in pharmacology and drug development, the thiazole scaffold represents a cornerstone of medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The compound (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid belongs to a class of phenylthiazole acids that has garnered interest for its potential to modulate critical cellular pathways. Preliminary research on analogous structures has identified potent activity at the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of metabolism and inflammation.[2] Specifically, a closely related derivative, compound 4t , demonstrated potent PPARγ agonism with a half-maximal effective concentration (EC50) of 0.75 ± 0.20 μM, a potency comparable to the well-known agonist rosiglitazone (EC50 = 0.83 ± 0.14 μM).[2]
While this initial finding is promising, it represents only the first step in characterizing a potential therapeutic agent. A critical, and often overlooked, aspect is the compound's selectivity profile . Nuclear receptors are a large superfamily of ligand-activated transcription factors, and off-target activation of other family members (such as Liver X Receptors (LXRs), Farnesoid X Receptor (FXR), or various steroid hormone receptors) can lead to undesirable side effects.[3][4] Therefore, a comprehensive understanding of a compound's activity across the nuclear receptor family is paramount.
This guide provides an in-depth look at the experimental framework required to establish a robust selectivity profile for compounds like (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid. We will delve into the causality behind the experimental choices, provide validated protocols for key assays, and illustrate how to interpret the resulting data to build a comprehensive selectivity landscape.
The Principle of Nuclear Receptor Activation
Nuclear receptors share a common modular structure, including a highly conserved DNA-binding domain (DBD) and a more variable ligand-binding domain (LBD).[5] The binding of a ligand to the LBD induces a conformational change, which in turn modulates the receptor's interaction with co-activator or co-repressor proteins.[6] This complex then binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby regulating their transcription.[6] Our experimental approach will interrogate key steps in this pathway to determine compound activity and specificity.
Figure 1: Generalized Nuclear Receptor Signaling Pathway.
Experimental Workflow for Selectivity Profiling
A tiered approach is the most efficient method for determining a compound's selectivity. This workflow begins with broad, high-throughput binding assays and progresses to more specific and functional cell-based assays for initial hits.
Figure 2: Experimental Workflow for Nuclear Receptor Selectivity Profiling.
Tier 1: Competitive Ligand Binding Assays
The first step is to determine if the test compound physically interacts with the LBD of various nuclear receptors. Competitive binding assays are ideal for this initial screen.[7] The principle is to measure the displacement of a known, high-affinity fluorescent ligand by the test compound. A decrease in the fluorescent signal indicates that the test compound is binding to the receptor.[7]
Protocol: Fluorescence Polarization (FP) Competitive Binding Assay
This non-radioactive method is highly amenable to high-throughput screening.[8]
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimized for receptor stability (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 10% glycerol, pH 7.4).
-
Receptor Stock: Use purified, recombinant nuclear receptor LBDs.
-
Fluorescent Ligand (Fluormone™): Prepare a stock solution of a validated, high-affinity fluorescent ligand for each nuclear receptor being tested.[7]
-
Test Compound: Prepare a serial dilution of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid in assay buffer containing a constant, low percentage of DMSO (e.g., <1%).
-
-
Assay Procedure (384-well format):
-
Add 10 µL of the appropriate nuclear receptor LBD to each well.
-
Add 5 µL of the test compound serial dilutions to the wells.
-
Add 5 µL of the fluorescent ligand to all wells at a final concentration near its Kd.
-
Incubate the plate in the dark at room temperature for 1-2 hours to reach equilibrium.
-
-
Data Acquisition:
-
Measure fluorescence polarization on a suitable plate reader.
-
Calculate the change in polarization as a function of the test compound concentration.
-
-
Causality and Interpretation: A dose-dependent decrease in fluorescence polarization indicates that your test compound is competing with the fluorescent ligand for binding to the LBD. This data is used to calculate an IC50 (half-maximal inhibitory concentration), which reflects the binding affinity of the compound for that specific receptor.
Tier 2: Cell-Based Reporter Gene Assays
A binding event does not always translate to functional activity. A compound could be an agonist (activator), an antagonist (inhibitor), or have no effect on receptor function. A reporter gene assay is a cell-based functional assay that measures the transcriptional activity of a nuclear receptor in response to a compound.[5][9]
The GAL4-LBD hybrid system is a robust and widely used method that isolates the activity to the ligand-binding domain, thus avoiding confounding effects from other cellular pathways.[10][11] In this system, the LBD of the nuclear receptor of interest is fused to the DNA-binding domain of the yeast transcription factor GAL4.[12] This fusion protein then drives the expression of a reporter gene (e.g., luciferase) that is under the control of a GAL4 upstream activation sequence (UAS).[10]
Protocol: GAL4-LBD Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS.
-
Seed cells into 96-well plates.
-
Co-transfect the cells with two plasmids:
-
An expression plasmid encoding the GAL4-DBD fused to the LBD of the target nuclear receptor (e.g., pBIND-PPARγ-LBD).
-
A reporter plasmid containing multiple copies of the GAL4 UAS upstream of a luciferase gene (e.g., pGL5-Luc).
-
-
A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be included to normalize for transfection efficiency.[13]
-
-
Compound Treatment:
-
After 24 hours, replace the media with media containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a known reference agonist for each receptor.
-
Incubate for an additional 18-24 hours.[13]
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells and measure the luciferase activity using a commercial dual-luciferase assay system.
-
The firefly luciferase signal indicates the activation of the target nuclear receptor, while the Renilla luciferase signal is used for normalization.
-
-
Causality and Interpretation: An increase in the normalized luciferase signal in a dose-dependent manner indicates that the compound is an agonist for that receptor. The data is plotted to determine an EC50 value, representing the concentration at which the compound elicits a half-maximal response. Conversely, to test for antagonism, the assay is run in the presence of a known agonist, and a decrease in signal indicates inhibitory activity.
Tier 3: Co-activator Recruitment Assays
The final step in confirming the mechanism of action is to demonstrate that ligand binding leads to the recruitment of essential co-activator proteins. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful biochemical assay for this purpose.[14]
Protocol: TR-FRET Co-activator Recruitment Assay
-
Principle: The assay measures the proximity between the nuclear receptor LBD and a co-activator peptide fragment. The LBD is typically tagged with GST and recognized by a Terbium (Tb)-labeled anti-GST antibody (the FRET donor). The co-activator peptide (containing an LXXLL motif) is labeled with a fluorescent acceptor, like fluorescein.[14] When an agonist compound induces binding of the co-activator to the LBD, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[14]
-
Assay Procedure:
-
In a microplate, combine the GST-tagged nuclear receptor LBD, the Tb-labeled anti-GST antibody, the fluorescein-labeled co-activator peptide, and serial dilutions of the test compound.
-
Incubate for 1-4 hours at room temperature.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at both ~665 nm for the acceptor and ~620 nm for the donor).
-
-
Causality and Interpretation: The ratio of the acceptor to donor emission signal is calculated. A dose-dependent increase in this ratio confirms that the compound promotes the interaction between the receptor and the co-activator, validating its role as an agonist.
Data Summary and Selectivity Profile
The data gathered from these assays allows for the construction of a comprehensive selectivity profile. The results should be summarized in a clear, quantitative table.
Table 1: Hypothetical Selectivity Profile for (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid
| Nuclear Receptor | Ligand Binding (IC50, µM) | Agonist Activity (EC50, µM) | Antagonist Activity (IC50, µM) |
| PPARγ | 1.2 | 0.95 | > 100 |
| PPARα | > 50 | > 100 | > 100 |
| PPARδ | 25.5 | > 100 | > 100 |
| LXRα | > 50 | > 100 | > 100 |
| LXRβ | > 50 | > 100 | > 100 |
| FXR | 42.1 | > 100 | > 100 |
| ERα | > 50 | > 100 | > 100 |
| AR | > 50 | > 100 | > 100 |
Data in this table is for illustrative purposes only and does not represent actual experimental results.
From this hypothetical profile, we could conclude that the compound is a potent and selective agonist for PPARγ, with significantly weaker or no activity at other tested nuclear receptors at physiologically relevant concentrations. The >50-fold selectivity for PPARγ over other receptors would be a highly desirable characteristic for a therapeutic candidate targeting this pathway.
By following this structured, multi-tiered approach, researchers can move beyond a single data point and build a comprehensive understanding of a compound's activity. This self-validating system, which progresses from binding to cellular function to specific protein-protein interactions, ensures a high degree of confidence in the final selectivity profile, providing the authoritative grounding necessary for advancing a compound in the drug development pipeline.
References
- Current time information in Sofia, BG. (n.d.). Google.
- Glass, C. K., & Ogawa, S. (2006). LXR and PPAR as integrators of lipid homeostasis and immunity.
-
Martin, O., et al. (2021). Selectivity of FXR actives in a group of nuclear receptors. ResearchGate. Retrieved from [Link]
- Wang, Y., et al. (2016). Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ. Drug Design, Development and Therapy, 10, 3525–3535.
- Heering, J., & Merk, D. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN.
- Gao, H., et al. (2021). Targeting Nuclear Receptors with Marine Natural Products. Marine Drugs, 19(11), 606.
- Ayati, A., et al. (2022). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 13(10), 1234-1249.
- Paguio, A., et al. (2008). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. SLAS Discovery, 13(8), 748-757.
- de Vera, I. M. S., et al. (2016). A Novel Mechanism of Coactivator Recruitment by the Nurr1 Nuclear Receptor. Journal of Biological Chemistry, 291(25), 13344–13357.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Unsal, S., & Cinar, M. (2023). Comparison of the activities of phenylpropoxy and fluorobenzyl derivatives molecules against thyroid hormone receptor.
- Sun, L., et al. (2018). The roles and interaction of FXR and PPARs in the pathogenesis of nonalcoholic fatty liver disease.
- Bischof, J., et al. (2017). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. European Journal of Medicinal Chemistry, 127, 946-959.
- Féau, X., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Journal of Biomolecular Screening, 14(1), 79-87.
- Tyagi, R. K., et al. (2000). Ligand-dependent interactions of coactivators steroid receptor coactivator-1 and peroxisome proliferator-activated receptor binding protein with nuclear hormone receptors can be imaged in live cells and are required for transcription. PNAS, 97(21), 11291-11296.
- Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(20), 2629–2633.
-
Frontiers Media SA. (n.d.). Nuclear Receptors. Frontiers Research Topic. Retrieved from [Link]
- Grimaldi, M., et al. (2015). Reporter cell lines for the characterization of the interactions between human nuclear receptors and endocrine disruptors. Frontiers in Endocrinology, 6, 62.
- Teno, N., et al. (2023). Structure-Activity Relationship of FLG249, Farnesoid X Receptor (FXR) Antagonist. HIU Health Science Journal, 4, 63-70.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
Sources
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LXR and PPAR as integrators of lipid homeostasis and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. frontiersin.org [frontiersin.org]
- 7. PolarScreen™ NR Competitive Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Based Reporter Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. eubopen.org [eubopen.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Navigating the Safe Handling of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid, a compound with significant potential in various research applications. By understanding the inherent chemical properties and potential hazards, you can implement robust safety protocols that protect both you and your research. This document moves beyond a simple checklist, offering a procedural, step-by-step framework grounded in established safety principles to ensure confident and safe laboratory operations.
Understanding the Hazard Profile
Information on analogous compounds such as 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid indicates that this class of chemicals can cause skin and serious eye irritation, with the potential for respiratory irritation[1]. The acetic acid component suggests corrosive properties, particularly at higher concentrations, capable of causing severe skin burns and eye damage[2][3]. Thiazole derivatives, as a broad class, are known to be biologically active, necessitating careful handling to avoid unintended exposure[4][5][6].
Therefore, a cautious approach is mandated, treating (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid as a substance that is, at a minimum, an irritant to the skin, eyes, and respiratory system, and potentially corrosive.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid, with explanations for the selection of each component.
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice for incidental contact[7]. For prolonged handling or in the case of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered[8]. Always consult the glove manufacturer's compatibility chart for specific chemical resistance information. Double-gloving can provide an additional layer of protection. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. However, due to the risk of serious eye irritation and potential splashes of a corrosive substance, chemical splash goggles are strongly recommended [7][9]. A face shield worn over safety goggles provides the highest level of protection, especially when handling larger quantities or during procedures with a high risk of splashing[2][10]. |
| Body Protection | A laboratory coat is essential to protect skin and personal clothing from contamination[7][11]. When handling larger quantities or in situations with a significant risk of spills, a chemically resistant apron should be worn over the lab coat[9]. Ensure that clothing covers all exposed skin, including full-length pants and closed-toe shoes[7][12]. |
| Respiratory Protection | Handling of (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors[7][8]. If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used[2][8][9]. All personnel requiring respiratory protection must be properly fit-tested and trained in its use. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical for minimizing the risk of exposure and ensuring the integrity of your experiments.
1. Pre-Handling Preparation:
-
Consult the SDS for any available information on the compound or its analogues.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary equipment and reagents before introducing the compound.
-
Designate a specific work area for handling the compound and ensure it is clean and uncluttered.
-
Verify the location and functionality of emergency equipment , including the safety shower and eyewash station.
2. Handling the Compound:
-
Don all required PPE as outlined in the table above.
-
Perform all manipulations of the solid or solutions within the chemical fume hood .
-
Use a spatula or other appropriate tools to handle the solid material. Avoid creating dust.
-
When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Keep containers of the compound closed when not in use .
3. Post-Handling Procedures:
-
Decontaminate all surfaces that may have come into contact with the compound using an appropriate cleaning agent.
-
Properly label all waste containers .
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye/face protection.
-
Wash hands thoroughly with soap and water after removing gloves[7][10][13].
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Categorization:
-
All solid waste contaminated with (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid, including contaminated gloves, paper towels, and weighing papers, should be considered hazardous chemical waste [14].
-
Solutions containing the compound should also be disposed of as hazardous chemical waste . Do not pour down the drain[15].
Disposal Procedure:
-
Segregate waste: Keep waste containing (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid separate from other waste streams.
-
Use designated, properly labeled waste containers. The label should clearly indicate the contents, including the full chemical name and any known hazards.
-
Follow your institution's specific guidelines for hazardous waste disposal. This may involve collection by a specialized waste management service.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[7][16]. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[1][13]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent such as vermiculite or sand. Place the absorbed material in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling (4-Methyl-2-phenyl-1,3-thiazol-5-YL)acetic acid.
Sources
- 1. 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. sds.chemtel.net [sds.chemtel.net]
- 3. geneseo.edu [geneseo.edu]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. Safe Handling Tips for Glacial Acetic Acid [chemtradeasia.in]
- 9. ehs.com [ehs.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. ethz.ch [ethz.ch]
- 12. ucy.ac.cy [ucy.ac.cy]
- 13. carlroth.com [carlroth.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. carlroth.com [carlroth.com]
- 16. ACETIC ACID, GLACIAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
